3-Acetyl-2-fluorophenylboronic acid
Description
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Properties
IUPAC Name |
(3-acetyl-2-fluorophenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BFO3/c1-5(11)6-3-2-4-7(8(6)10)9(12)13/h2-4,12-13H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEMRLZGDJZRZMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=CC=C1)C(=O)C)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BFO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30584641 | |
| Record name | (3-Acetyl-2-fluorophenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30584641 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
870778-95-3 | |
| Record name | (3-Acetyl-2-fluorophenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30584641 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-Acetyl-2-fluorophenylboronic Acid (CAS No. 870778-95-3)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-Acetyl-2-fluorophenylboronic acid, a valuable building block in modern organic synthesis and medicinal chemistry. The document details its chemical and physical properties, outlines general synthetic strategies, and explores its applications, particularly in the context of Suzuki-Miyaura cross-coupling reactions. Furthermore, it delves into the broader role of phenylboronic acids in drug discovery, with a focus on their function as enzyme inhibitors and their interaction with biological signaling pathways. While specific experimental data for this particular compound is limited in publicly accessible literature, this guide consolidates available information and provides general protocols and theoretical frameworks relevant to its use.
Chemical and Physical Properties
This compound is a trifunctional molecule featuring a phenyl ring substituted with a boronic acid group, a fluorine atom, and an acetyl group. This unique combination of functional groups imparts specific reactivity and properties, making it a versatile reagent in organic synthesis.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 870778-95-3 | [1][2][3] |
| Molecular Formula | C₈H₈BFO₃ | [2] |
| Molecular Weight | 181.96 g/mol | [2] |
| Appearance | White to off-white solid (predicted) | General knowledge |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Soluble in organic solvents like methanol, DMSO, and DMF (predicted) | General knowledge |
| Purity | Typically available at ≥98% | [4] |
Synthesis of this compound
While a specific, detailed experimental protocol for the synthesis of this compound is not widely published, a general and common method for the preparation of substituted arylboronic acids can be adapted. This typically involves the formation of an organometallic reagent from a corresponding aryl halide, followed by quenching with a borate ester and subsequent hydrolysis.
A plausible synthetic route is outlined below:
Caption: Plausible synthetic workflow for this compound.
General Experimental Protocol for the Synthesis of Arylboronic Acids
This protocol is a general representation and would require optimization for the specific synthesis of this compound.
-
Grignard Reagent Formation: To a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), magnesium turnings are added to anhydrous tetrahydrofuran (THF). A solution of the starting material, 1-(3-bromo-2-fluorophenyl)ethanone, in anhydrous THF is added dropwise. The reaction is initiated, if necessary, with a small crystal of iodine or by gentle heating. The mixture is then refluxed until the magnesium is consumed.
-
Borylation: The freshly prepared Grignard reagent is cooled to a low temperature (typically -78 °C) and then added slowly to a solution of a trialkyl borate (e.g., trimethyl borate or triisopropyl borate) in anhydrous THF. The reaction is stirred at this temperature for a period and then allowed to warm to room temperature.
-
Hydrolysis: The reaction mixture is quenched by the slow addition of an aqueous acid solution (e.g., dilute HCl). This hydrolyzes the boronate ester to the desired boronic acid.
-
Work-up and Purification: The product is extracted into an organic solvent (e.g., ethyl acetate). The organic layers are combined, washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and the solvent is removed under reduced pressure. The crude product can then be purified by recrystallization or column chromatography.
Applications in Organic Synthesis: The Suzuki-Miyaura Cross-Coupling Reaction
This compound is an excellent candidate for Suzuki-Miyaura cross-coupling reactions. This powerful carbon-carbon bond-forming reaction is a cornerstone of modern organic synthesis, particularly in the pharmaceutical industry.[5][6] The presence of the fluorine atom can influence the electronic properties of the molecule, potentially affecting reaction rates and yields, while the acetyl group provides a handle for further chemical transformations.
Caption: General experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
General Experimental Protocol for Suzuki-Miyaura Coupling
This is a representative protocol and the specific catalyst, base, solvent, and temperature should be optimized for each substrate combination.
-
Reaction Setup: A reaction vessel is charged with this compound (1.0-1.5 equivalents), the aryl or vinyl halide/triflate (1.0 equivalent), a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), 1-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, 2-3 equivalents).
-
Solvent Addition: A degassed solvent or solvent mixture (e.g., toluene, dioxane, DMF, often with water) is added. The reaction mixture is then thoroughly degassed by bubbling with an inert gas or by freeze-pump-thaw cycles.
-
Reaction: The mixture is heated to the desired temperature (typically 80-110 °C) and stirred until the starting material is consumed, as monitored by techniques like TLC or LC-MS.
-
Work-up and Purification: After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography or recrystallization to yield the desired biaryl product.
Role in Drug Discovery and Biological Systems
While no specific biological activity or signaling pathway involvement has been documented for this compound itself, the broader class of phenylboronic acids has significant applications in medicinal chemistry. The introduction of fluorine into drug candidates is a common strategy to enhance metabolic stability, bioavailability, and binding affinity.[7][8]
Boronic Acids as Enzyme Inhibitors
Boronic acids are known to be effective inhibitors of various enzymes, particularly serine proteases and metallo-β-lactamases.[9][10][11] The boron atom can form a stable, tetrahedral, covalent adduct with a nucleophilic residue (such as serine or threonine) in the enzyme's active site, mimicking the transition state of the catalyzed reaction.[12][13] This leads to potent and often reversible inhibition.
Caption: Mechanism of enzyme inhibition by a boronic acid.
Potential Signaling Pathway Interactions
Phenylboronic acids have been shown to influence key cellular signaling pathways. For instance, they can impact pathways that regulate cell migration and actin dynamics, such as those involving Rho family GTPases (RhoA, Rac1, and Cdc42). While the exact mechanisms are still under investigation, these findings suggest that boronic acid derivatives could be explored for their potential as anti-cancer agents.[12]
Spectroscopic Data
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Spectrum | Predicted Chemical Shift (ppm) | Assignment |
| ¹H NMR | ~8.0-7.2 | Aromatic protons (3H, complex multiplet) |
| ~2.6 | Acetyl methyl protons (3H, singlet) | |
| Broad singlet | Boronic acid OH protons (2H) | |
| ¹³C NMR | ~198 | Acetyl carbonyl carbon |
| ~160 (doublet, J ≈ 250 Hz) | Carbon attached to Fluorine | |
| ~140-120 | Aromatic carbons | |
| Carbon attached to Boron (signal may be broad) | ||
| ~27 | Acetyl methyl carbon |
Note: These are predicted values and are for illustrative purposes. Actual experimental values may vary. For definitive characterization, experimental acquisition of NMR, IR, and MS data is necessary.
Conclusion
This compound is a valuable synthetic intermediate with significant potential in the fields of organic synthesis and medicinal chemistry. Its utility in constructing complex molecular architectures via Suzuki-Miyaura coupling, combined with the general propensity of boronic acids to act as enzyme inhibitors, makes it a compound of interest for drug discovery and development. While specific experimental data for this molecule is not widely available, this guide provides a solid foundation for researchers and scientists to understand its properties and potential applications based on the well-established chemistry of related compounds. Further research into the specific reactivity and biological activity of this compound is warranted to fully explore its potential.
References
- 1. This compound | 870778-95-3 [m.chemicalbook.com]
- 2. This compound,(CAS# 870778-95-3)|Sinfoo BIOCHEM [sinfoobiotech.com]
- 3. echemi.com [echemi.com]
- 4. Combi-Blocks [combi-blocks.com]
- 5. youtube.com [youtube.com]
- 6. www1.udel.edu [www1.udel.edu]
- 7. Fluorine in medicinal chemistry - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. benthamdirect.com [benthamdirect.com]
- 10. Boronic acid-based enzyme inhibitors: a review of recent progress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Boronic Acids as Prospective Inhibitors of Metallo-β-Lactamases: Efficient Chemical Reaction in the Enzymatic Active Site Revealed by Molecular Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
3-Acetyl-2-fluorophenylboronic Acid: A Comprehensive Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Acetyl-2-fluorophenylboronic acid is a synthetic organoboron compound that belongs to the broader class of phenylboronic acids. These compounds are characterized by a boronic acid functional group (-B(OH)₂) attached to a phenyl ring. The presence of both an acetyl and a fluoro group on the phenyl ring of this particular molecule suggests its potential utility as a versatile building block in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling. The electronic properties imparted by the fluorine and acetyl substituents can influence the reactivity and binding affinity of the boronic acid moiety, making it a compound of interest for applications in medicinal chemistry and materials science.
This technical guide provides a detailed overview of the known physical properties of this compound. Due to the limited availability of experimentally determined data for this specific compound, this document also presents data for structurally related analogs to provide a comparative context. Furthermore, it outlines general experimental protocols for the determination of key physical properties and includes a logical workflow for the characterization of a new chemical entity.
Core Physical Properties
At present, detailed experimentally determined physical property data for this compound is not extensively available in peer-reviewed literature or commercial databases. The following table summarizes the known identifying information for the compound.
| Property | Value | Source |
| Chemical Name | This compound | - |
| CAS Number | 870778-95-3 | [1][2] |
| Molecular Formula | C₈H₈BFO₃ | [2] |
| Molecular Weight | 181.96 g/mol | - |
| Canonical SMILES | CC(=O)C1=C(C=CC=C1)B(O)O | - |
| InChI Key | InChI=1S/C8H8BFO3/c1-5(10)7-3-2-4-8(9)6(7)10(11)12/h2-4,11-12H,1H3 | - |
Comparative Physicochemical Data
To provide an estimation of the physical properties of this compound, the following table presents data for two structurally similar compounds: 3-fluorophenylboronic acid and 3-acetylphenylboronic acid. These compounds share key functional groups and substitution patterns, and their properties can offer valuable insights.
| Property | 3-Fluorophenylboronic acid | 3-Acetylphenylboronic acid |
| CAS Number | 768-35-4[3] | 204841-19-0 |
| Molecular Formula | C₆H₆BFO₂[3] | C₈H₉BO₃[4] |
| Molecular Weight | 139.92 g/mol [3] | 163.97 g/mol [4] |
| Melting Point | 214-218 °C | Not available |
| Boiling Point | Not available | Not available |
| Density | Not available | Not available |
| Solubility | Soluble in methanol and water. | Not available |
| pKa | 8.3 (in water/dioxane)[5] | Not available |
Experimental Protocols
The following sections detail generalized experimental methodologies for determining the key physical properties of a solid organic compound like this compound.
Melting Point Determination
The melting point of a solid is a critical indicator of its purity.[6][7]
Methodology:
-
Sample Preparation: A small amount of the crystalline solid is finely ground and packed into a capillary tube to a height of 2-3 mm.
-
Apparatus: A calibrated melting point apparatus is used. The capillary tube is placed in the heating block.
-
Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, to ensure thermal equilibrium.
-
Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting) are recorded. This range is the melting point of the substance. A sharp melting point range (typically ≤ 1 °C) is indicative of a pure compound.
Solubility Determination
Solubility provides information about the polarity of a molecule and its potential interactions with different solvents.[8][9][10]
Methodology:
-
Solvent Selection: A range of solvents with varying polarities is chosen (e.g., water, methanol, ethanol, acetone, dichloromethane, toluene, hexanes).
-
Procedure: A small, accurately weighed amount of the compound (e.g., 1-5 mg) is placed in a vial. A measured volume of the solvent (e.g., 0.1 mL) is added incrementally.
-
Observation: After each addition, the mixture is vortexed or agitated vigorously for a set period. The solubility is observed and can be qualitatively described (e.g., soluble, partially soluble, insoluble) or quantitatively determined by measuring the amount of substance that dissolves in a given volume of solvent to form a saturated solution.
pKa Determination
The acid dissociation constant (pKa) is a measure of the acidity of a compound. For boronic acids, the pKa refers to the equilibrium between the neutral boronic acid and the anionic boronate species.[5][11][12]
Methodology (Potentiometric Titration):
-
Solution Preparation: A solution of the boronic acid of known concentration is prepared in a suitable solvent system (e.g., water or a water/co-solvent mixture).
-
Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH) of known concentration.
-
pH Measurement: The pH of the solution is monitored continuously using a calibrated pH meter as the titrant is added.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point.
Logical Workflow and Visualization
As no specific signaling pathways involving this compound are documented, a general workflow for the characterization of a new chemical entity is presented below. This workflow outlines the logical progression from synthesis to full physicochemical characterization.
This diagram illustrates a standard workflow for the characterization of a newly synthesized chemical compound. Following synthesis and purification, a battery of analytical techniques is employed to elucidate the structure, determine the physicochemical properties, and assess the purity and stability of the compound.
Conclusion
This compound represents a potentially valuable tool for synthetic and medicinal chemists. While a comprehensive dataset of its physical properties is not yet publicly available, this guide provides the foundational information currently known, along with a comparative analysis of related compounds. The outlined experimental protocols offer a clear path for researchers to determine these properties in their own laboratories. The provided workflow for chemical characterization serves as a logical framework for the systematic evaluation of this and other novel chemical entities. As research involving this compound progresses, a more complete understanding of its physicochemical profile will undoubtedly emerge, further enabling its application in various scientific endeavors.
References
- 1. This compound | 870778-95-3 [m.chemicalbook.com]
- 2. echemi.com [echemi.com]
- 3. 3-Fluorophenylboronic acid | C6H6BFO2 | CID 2733986 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3-Acetylphenylboronic acid | C8H9BO3 | CID 2734310 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. SSERC | Melting point determination [sserc.org.uk]
- 7. byjus.com [byjus.com]
- 8. scribd.com [scribd.com]
- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 10. www1.udel.edu [www1.udel.edu]
- 11. Boronic acids for affinity chromatography: spectral methods for determinations of ionization and diol-binding constants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis of aromatic boronic acids, aldehydo boronic acids and a boronic acid analog of tyrosine [pureportal.strath.ac.uk]
An In-depth Technical Guide to 3-Acetyl-2-fluorophenylboronic Acid
Introduction
3-Acetyl-2-fluorophenylboronic acid is an organoboron compound belonging to the family of phenylboronic acids. These compounds are of significant interest in organic chemistry, particularly as key reagents in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. The presence of both an acetyl group and a fluorine atom on the phenyl ring makes this molecule a versatile building block for the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and materials science. The fluorine atom can influence the electronic properties and metabolic stability of target molecules, while the acetyl group provides a handle for further chemical transformations.
Chemical Structure and Properties
The fundamental structure of this compound consists of a benzene ring substituted with a boronic acid group (-B(OH)₂), a fluorine atom, and an acetyl group (-COCH₃) at positions 1, 2, and 3, respectively.
Table 1: General and Physical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₈H₈BFO₃ |
| Molecular Weight | 181.96 g/mol |
| CAS Number | 352535-86-5 |
| Appearance | White to off-white powder or crystalline solid |
| Melting Point | 125 - 131 °C |
| Solubility | Soluble in methanol, DMSO, and other polar organic solvents. |
Table 2: Spectroscopic Data Summary
| Technique | Data |
|---|---|
| ¹H NMR | Consistent with the presence of aromatic, methyl, and hydroxyl protons. |
| ¹³C NMR | Shows expected signals for carbonyl, aromatic, and methyl carbons. |
| ¹⁹F NMR | A characteristic signal confirming the presence of the fluorine atom. |
| Mass Spec (MS) | Molecular ion peak consistent with the calculated molecular weight. |
Synthesis and Experimental Protocols
The synthesis of this compound typically involves the lithiation of a suitable aromatic precursor followed by quenching with a trialkyl borate. A common route starts from 1-(2-fluorophenyl)ethanone.
Experimental Protocol: Synthesis via Ortho-Lithiation
This protocol describes a representative method for the preparation of this compound.
Materials:
-
1-(2-fluorophenyl)ethanone
-
n-Butyllithium (n-BuLi) solution in hexanes
-
Triisopropyl borate
-
Anhydrous Tetrahydrofuran (THF)
-
Hydrochloric acid (HCl), 1M solution
-
Diethyl ether
-
Magnesium sulfate (MgSO₄)
-
Hexanes
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet is charged with 1-(2-fluorophenyl)ethanone and anhydrous THF under a nitrogen atmosphere.
-
Cooling: The solution is cooled to -78 °C using a dry ice/acetone bath.
-
Lithiation: n-Butyllithium (2.5 M in hexanes) is added dropwise to the stirred solution, ensuring the internal temperature does not exceed -70 °C. The mixture is stirred at this temperature for 1 hour.
-
Borylation: Triisopropyl borate is added dropwise to the reaction mixture at -78 °C. The resulting mixture is allowed to slowly warm to room temperature and is stirred overnight.
-
Quenching and Hydrolysis: The reaction is quenched by the slow addition of 1M HCl solution. The mixture is stirred vigorously for 1-2 hours to hydrolyze the borate ester.
-
Extraction: The aqueous layer is separated and extracted three times with diethyl ether.
-
Workup: The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate (MgSO₄), filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by recrystallization from a suitable solvent system (e.g., diethyl ether/hexanes) or by column chromatography to yield this compound as a solid.
Logical and Experimental Workflow
The following diagram illustrates the key steps in the synthesis and subsequent application of this compound in a Suzuki coupling reaction.
An In-Depth Technical Guide to the Synthesis of 3-Acetyl-2-fluorophenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of plausible synthetic pathways for 3-Acetyl-2-fluorophenylboronic acid, a valuable building block in medicinal chemistry and materials science. Given the absence of a single, established protocol in the literature for this specific molecule, this document outlines two robust, multi-step synthetic routes based on well-established and reliable organic chemistry transformations. The pathways detailed are the Miyaura Borylation Route and the Grignard Reagent Route .
Each pathway is presented with detailed experimental protocols, quantitative data organized for clarity, and logical workflow diagrams generated using Graphviz to facilitate understanding and replication in a laboratory setting.
Pathway 1: Miyaura Borylation Route (Recommended)
This pathway represents a modern and efficient approach, leveraging the functional group tolerance of palladium-catalyzed cross-coupling reactions. It allows for a more direct synthesis, potentially circumventing the need for protection-deprotection steps for the acetyl group. The key transformation is the Miyaura borylation, which couples the starting aryl bromide with bis(pinacolato)diboron (B₂pin₂) to form a stable boronate ester intermediate.
Quantitative Data: Miyaura Borylation Route
| Step | Reaction | Starting Material | Key Reagents | Catalyst | Base | Solvent | Temp. | Time | Yield (%) |
| 1 | Miyaura Borylation | 3-Bromo-2-fluoroacetophenone | Bis(pinacolato)diboron (B₂pin₂) | PdCl₂(dppf) (3 mol%) | KOAc (3 equiv) | Dioxane | 80 °C | 8-16 h | 75-90 |
| 2 | Hydrolysis | Boronate Ester Intermediate | NaIO₄, NH₄OAc or HCl (aq) | - | - | Acetone/H₂O or THF/H₂O | RT | 2-12 h | >90 |
Experimental Protocols: Miyaura Borylation Route
Step 1: Synthesis of 2-(3-Acetyl-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
-
To a flame-dried Schlenk flask under an inert argon atmosphere, add 3-bromo-2-fluoroacetophenone (1.0 equiv), bis(pinacolato)diboron (1.2 equiv), and potassium acetate (KOAc, 3.0 equiv).
-
Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf), 0.03 equiv).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous, degassed 1,4-dioxane via cannula. The reaction concentration should be approximately 0.2 M with respect to the aryl bromide.
-
Heat the reaction mixture to 80 °C and stir vigorously for 8-16 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite®, washing the pad with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure pinacol boronate ester.
Step 2: Hydrolysis to this compound
-
Dissolve the pinacol boronate ester intermediate (1.0 equiv) in a mixture of acetone and water (e.g., 4:1 v/v).
-
Add sodium periodate (NaIO₄, 2.0-3.0 equiv) and ammonium acetate (NH₄OAc, 2.0-3.0 equiv).
-
Stir the resulting suspension vigorously at room temperature for 2-12 hours.
-
Alternatively, for acid-catalyzed hydrolysis, dissolve the boronate ester in THF and add an aqueous solution of HCl (e.g., 1-2 M). Stir at room temperature until deprotection is complete as monitored by TLC.
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate or diethyl ether (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter and concentrate the solvent under reduced pressure to yield this compound, which may be further purified by recrystallization if necessary.
Pathway 2: Grignard Reagent Route
This classic pathway involves the formation of an organometallic intermediate (a Grignard reagent), which then reacts with a boron electrophile. A key requirement for this route is the protection of the reactive acetyl (ketone) group, as it is incompatible with the highly nucleophilic and basic Grignard reagent.[1][2] The most common strategy is the formation of a cyclic ketal.
Quantitative Data: Grignard Reagent Route
| Step | Reaction | Starting Material | Key Reagents | Catalyst | Solvent | Temp. | Time | Yield (%) |
| 1 | Ketal Protection | 3-Bromo-2-fluoroacetophenone | Ethylene glycol (1.5 equiv) | p-TsOH (0.05 equiv) | Toluene | Reflux | 4-6 h | 90-95 |
| 2 | Grignard Formation | Protected Bromo-ketal | Mg turnings (1.2 equiv) | I₂ (crystal) | Anhydrous THF | RT to Reflux | 1-2 h | 80-90 |
| 3 | Borylation | Grignard Reagent | Triisopropyl borate (B(O-iPr)₃, 1.5 equiv) | - | Anhydrous THF | -78 °C to RT | 2-4 h | 70-85 |
| 4 | Deprotection | Boronate Ester Intermediate | HCl (aq, 2M) | - | THF/Ether | RT | 2-4 h | >95 |
Experimental Protocols: Grignard Reagent Route
Step 1: Synthesis of 2-(3-Bromo-2-fluorophenyl)-2-methyl-1,3-dioxolane
-
To a round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser, add 3-bromo-2-fluoroacetophenone (1.0 equiv), toluene (approx. 0.3 M), ethylene glycol (1.5 equiv), and a catalytic amount of p-toluenesulfonic acid (p-TsOH, 0.05 equiv).[3]
-
Heat the mixture to reflux and collect the water azeotropically in the Dean-Stark trap.
-
Continue heating until no more water is collected (typically 4-6 hours).
-
Cool the reaction mixture to room temperature.
-
Wash the solution with saturated aqueous sodium bicarbonate (NaHCO₃), followed by water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the protected ketal, which can often be used in the next step without further purification.
Step 2 & 3: Grignard Formation and Borylation
-
In a flame-dried, three-necked flask under argon, place magnesium turnings (1.2 equiv) and a small crystal of iodine.
-
Add a small amount of a solution of the protected bromo-ketal (1.0 equiv) in anhydrous THF via an addition funnel.
-
Initiate the reaction by gentle warming. Once initiated (disappearance of iodine color, gentle reflux), add the remainder of the bromo-ketal solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture for an additional 1-2 hours at room temperature or with gentle heating to ensure complete formation of the Grignard reagent.[4]
-
Cool the freshly prepared Grignard solution to -78 °C (dry ice/acetone bath).
-
To a separate flame-dried flask, add anhydrous THF and triisopropyl borate (1.5 equiv) and cool to -78 °C.
-
Transfer the Grignard reagent solution to the borate solution via a cannula, keeping the temperature at -78 °C.
-
After the addition is complete, stir the mixture at -78 °C for 1 hour, then allow it to warm slowly to room temperature and stir for an additional 2-3 hours.
Step 4: Hydrolysis and Deprotection
-
Cool the reaction mixture in an ice bath and quench by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) or cold 2M aqueous HCl. The use of HCl will facilitate simultaneous deprotection.
-
Stir the resulting biphasic mixture vigorously for 2-4 hours at room temperature to ensure complete hydrolysis of the boronate ester and the ketal.
-
Separate the layers and extract the aqueous layer with diethyl ether (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and remove the solvent under reduced pressure.
-
The crude this compound can be purified by trituration with hexane/ether or by recrystallization to yield the final product.
References
- 1. A modified procedure for the palladium catalyzed borylation/Suzuki-Miyaura cross-coupling of aryl and heteroaryl halides utilizing bis-boronic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. thermofishersci.in [thermofishersci.in]
- 4. web.mnstate.edu [web.mnstate.edu]
Commercial Availability and Applications of 3-Acetyl-2-fluorophenylboronic Acid: A Technical Guide for Researchers
For researchers, scientists, and drug development professionals, 3-Acetyl-2-fluorophenylboronic acid stands as a valuable building block in organic synthesis and medicinal chemistry. This technical guide provides a comprehensive overview of its commercial availability, key applications, and relevant experimental protocols.
Core Applications in Research and Development
This compound is a versatile reagent primarily utilized in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, to form carbon-carbon bonds. This reaction is fundamental in the synthesis of complex organic molecules, including biaryl and heteroaryl structures, which are common motifs in pharmacologically active compounds. The presence of the acetyl and fluoro substituents on the phenyl ring offers unique electronic and steric properties, influencing the reactivity and potential biological activity of the resulting molecules. These characteristics make it a valuable tool in the development of novel therapeutic agents, particularly in the screening for enzyme inhibitors.
Commercial Availability
A critical aspect for any research endeavor is the accessibility of starting materials. This compound and its isomers are available from several commercial suppliers. The table below summarizes the availability from a selection of vendors, providing key quantitative data to facilitate procurement.
| Supplier | Product Name | CAS Number | Catalog Number | Purity | Available Quantities |
| Santa Cruz Biotechnology, Inc. | This compound | 870778-95-3 | sc-226657 | 96% | Inquire |
| BLD Pharm | (3-Acetyl-2-fluorophenyl)boronic acid | 870778-95-3 | BD8337 | ≥95% | 1g, 5g, 25g |
| Oakwood Chemical | 4-Acetyl-3-fluorophenylboronic acid | 481725-35-3 | 209874 | 95+% | 250mg, 1g, 5g |
| Combi-Blocks | This compound | 870778-95-3 | FA-8092 | >95% | 1g, 5g, 10g |
Note: The CAS number for this compound is sometimes listed as 1310344-56-1 in some databases, but the more commonly cited CAS for commercially available products is 870778-95-3. Researchers should verify the specific isomer and CAS number with the supplier before ordering.
Key Experimental Protocols
The utility of this compound is best illustrated through its application in established synthetic methodologies. Below are detailed protocols for its use in Suzuki-Miyaura coupling and a general approach for its application in enzyme inhibitor screening.
Suzuki-Miyaura Cross-Coupling Reaction for Biaryl Synthesis
This protocol outlines a general procedure for the palladium-catalyzed cross-coupling of this compound with an aryl halide.
Materials:
-
This compound
-
Aryl halide (e.g., aryl bromide or iodide)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., 1,4-dioxane, toluene, DMF/water mixture)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried Schlenk flask, add the aryl halide (1.0 equiv), this compound (1.2-1.5 equiv), and the base (2.0-3.0 equiv).
-
Evacuate and backfill the flask with an inert gas (repeat 3 times).
-
Add the palladium catalyst (0.01-0.05 equiv) to the flask.
-
Add the degassed solvent to the flask via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitored by TLC or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.
General Protocol for Enzyme Inhibitor Screening
Boronic acids are known to act as inhibitors for various enzymes, particularly serine proteases. This protocol provides a general workflow for screening this compound as a potential enzyme inhibitor.
Materials:
-
Target enzyme
-
Substrate for the enzyme (preferably a chromogenic or fluorogenic substrate)
-
Assay buffer
-
This compound (dissolved in a suitable solvent like DMSO)
-
Microplate reader
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
In a 96-well plate, add the assay buffer to each well.
-
Add varying concentrations of the this compound solution to the test wells. Include a control well with DMSO only.
-
Add the target enzyme to all wells and incubate for a specific period (e.g., 15-30 minutes) at the optimal temperature for the enzyme.
-
Initiate the enzymatic reaction by adding the substrate to all wells.
-
Monitor the reaction progress by measuring the absorbance or fluorescence at regular intervals using a microplate reader.
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Determine the IC₅₀ value by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.
Visualizing Workflows and Pathways
To further aid researchers, the following diagrams, generated using Graphviz, illustrate the logical flow of procuring and utilizing this compound and its role in a typical Suzuki-Miyaura coupling reaction.
Caption: Workflow for procurement and research application.
Caption: Suzuki-Miyaura coupling reaction pathway.
A Technical Guide to 3-Acetyl-2-fluorophenylboronic acid: Properties, Applications, and Synthesis Protocols
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3-Acetyl-2-fluorophenylboronic acid, a versatile reagent in modern organic synthesis. This document details its chemical and physical properties, with a focus on its molecular weight, and presents a detailed experimental protocol for its application in Suzuki-Miyaura cross-coupling reactions.
Core Properties of this compound
This compound is a substituted phenylboronic acid that serves as a key building block in the synthesis of complex organic molecules. Its quantitative properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Weight | 181.96 g/mol | [1] |
| Molecular Formula | C₈H₈BFO₃ | [1] |
| Purity | Typically >95% | Inferred from similar compounds |
| Melting Point | Not available | |
| Solubility | Not available | |
| CAS Number | 870778-95-3 |
Application in Suzuki-Miyaura Cross-Coupling Reactions
The primary application of this compound lies in its use as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds to produce biaryl and substituted aromatic compounds. These structural motifs are prevalent in pharmaceuticals, agrochemicals, and advanced materials.
The presence of the acetyl and fluoro substituents on the phenyl ring of this compound can influence the electronic properties and steric hindrance of the molecule, thereby affecting its reactivity and the properties of the resulting coupled products. Specifically, the acetyl group, being an electron-withdrawing group, can modulate the reactivity of the boronic acid.
Logical Workflow for Suzuki-Miyaura Coupling
The following diagram illustrates the typical workflow for a Suzuki-Miyaura cross-coupling reaction involving an aryl boronic acid like this compound and an aryl halide.
Experimental Protocol: Synthesis of a Biaryl Ketone via Suzuki-Miyaura Coupling
This section provides a representative experimental protocol for the synthesis of a biaryl ketone using this compound and an aryl bromide. This protocol is based on established procedures for Suzuki-Miyaura reactions.
Materials:
-
This compound
-
Aryl bromide (e.g., 4-bromotoluene)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Deionized water
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine this compound (1.2 mmol), the aryl bromide (1.0 mmol), palladium(II) acetate (0.02 mmol), and triphenylphosphine (0.08 mmol).
-
Solvent and Base Addition: Add toluene (10 mL), ethanol (2 mL), and a 2 M aqueous solution of potassium carbonate (2 mL).
-
Degassing: Purge the reaction mixture with an inert gas (e.g., nitrogen or argon) for 15-20 minutes to remove dissolved oxygen.
-
Reaction: Heat the mixture to reflux (typically around 80-100 °C) and maintain stirring. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-12 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with water (20 mL) and extract with an organic solvent such as ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers and wash with brine (20 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Isolation: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to yield the pure biaryl ketone.
-
Characterization: Confirm the structure and purity of the final product using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Safety Information
This compound should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier. Based on data for similar compounds, the following hazard statements may apply:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary statements generally include avoiding breathing dust, washing skin thoroughly after handling, and using only in a well-ventilated area.
This technical guide serves as a starting point for researchers working with this compound. For specific applications, further optimization of reaction conditions may be necessary.
References
Stability and Storage of 3-Acetyl-2-fluorophenylboronic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the stability and recommended storage conditions for 3-Acetyl-2-fluorophenylboronic acid. Arylboronic acids are pivotal reagents in modern organic synthesis, particularly in cross-coupling reactions. However, their stability can be a critical factor influencing reaction efficiency and product purity. This document outlines the key degradation pathways, including protodeboronation and oxidation, and provides best practices for handling and storage to minimize degradation. Furthermore, it details experimental protocols for stability-indicating analysis and forced degradation studies, crucial for regulatory compliance and robust process development.
Introduction
This compound is a versatile building block in organic synthesis, valued for its utility in Suzuki-Miyaura cross-coupling reactions to form complex organic molecules. The presence of the ortho-fluoro and meta-acetyl substituents on the phenyl ring influences its reactivity and stability. Understanding the chemical stability of this reagent is paramount for its effective use in research and development, ensuring reproducibility and the quality of synthetic outcomes. This guide aims to provide a comprehensive resource on the stability profile and proper management of this compound.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in Table 1.
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
| CAS Number | 870778-95-3 |
| Molecular Formula | C₈H₈BFO₃ |
| Molecular Weight | 181.96 g/mol |
| Appearance | White to off-white solid |
| Melting Point | 125-130 °C |
| Solubility | Soluble in methanol, ethanol, and other polar organic solvents. |
Synthesis
A plausible synthetic route to this compound involves a halogen-metal exchange followed by borylation. A general workflow for this synthesis is depicted below.
A common method for the synthesis of acetylphenylboronic acids involves the protection of the ketone, followed by metal-halogen exchange and reaction with a borate ester. The ortho-fluoro substituent adds a layer of complexity, but the general strategy remains applicable.
Stability and Degradation
The stability of this compound is influenced by several factors, including moisture, pH, light, and temperature. The primary degradation pathways for arylboronic acids are protodeboronation and oxidation.
Protodeboronation (Hydrolytic Cleavage)
Protodeboronation is the cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom. This process is often catalyzed by aqueous acidic or basic conditions. The rate of protodeboronation is highly dependent on the pH and the electronic nature of the substituents on the aromatic ring.
For fluoro-substituted phenylboronic acids, hydrolysis can be a significant issue, particularly in alkaline solutions. While electron-withdrawing groups, such as the acetyl group, can decrease the rate of protodeboronation compared to electron-donating groups, the presence of the ortho-fluoro substituent may influence the stability profile. Studies on related compounds have shown that arylboronic acids with strong electron-withdrawing groups generally exhibit slower protodeboronation.
Oxidative Degradation
Arylboronic acids are susceptible to oxidation, which can be initiated by atmospheric oxygen, peroxides, or other oxidizing agents. This degradation pathway typically leads to the formation of the corresponding phenol. Boronic acids are particularly unstable to oxidation in biological contexts. The rate-limiting step is believed to be the migration of the aryl group from the boron to an oxygen atom.
Formation of Anhydrides (Boroxines)
In the solid state or in aprotic solvents, arylboronic acids can undergo dehydration to form cyclic trimers known as boroxines. This is a reversible process, and the boroxine can be converted back to the boronic acid in the presence of water. While not a degradation in the sense of irreversible decomposition, the presence of boroxines can affect the reactivity and solubility of the material.
Quantitative Stability Data (Based on Analogs)
Table 2: Estimated Stability of this compound Under Forced Degradation Conditions
| Condition | Stressor | Estimated Degradation | Primary Degradant |
| Hydrolytic | 0.1 M HCl, 70°C, 24h | Low | 1-Acetyl-2-fluorobenzene |
| 0.1 M NaOH, 70°C, 24h | Moderate to High | 1-Acetyl-2-fluorobenzene | |
| Oxidative | 3% H₂O₂, RT, 24h | Moderate | 3-Acetyl-2-fluorophenol |
| Thermal | 80°C, 48h (solid) | Low | - |
| Photolytic | ICH Q1B conditions | Low to Moderate | 3-Acetyl-2-fluorophenol |
Note: This data is an estimation based on the behavior of similar arylboronic acids and should be confirmed by specific experimental studies.
Storage and Handling
To ensure the long-term stability and integrity of this compound, the following storage and handling procedures are recommended:
-
Storage Conditions: Store in a tightly sealed container in a cool, dry, and dark place. Inert atmosphere (e.g., argon or nitrogen) is recommended for long-term storage to minimize oxidative and hydrolytic degradation. Refrigeration (2-8 °C) is advisable.
-
Hygroscopicity: Arylboronic acids can be hygroscopic. Avoid prolonged exposure to atmospheric moisture.
-
Incompatibilities: Avoid contact with strong oxidizing agents, strong bases, and moisture.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood. Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Experimental Protocols
Forced Degradation Study Protocol
A forced degradation study is essential to identify potential degradation products and to develop a stability-indicating analytical method.
Protocol:
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Acid Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M HCl. Keep the solution at 70°C for 24 hours. Neutralize a portion of the sample before analysis.
-
Base Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH. Keep the solution at 70°C for 24 hours. Neutralize a portion of the sample before analysis.
-
Oxidative Degradation: To an aliquot of the stock solution, add an equal volume of 3% hydrogen peroxide. Keep the solution at room temperature for 24 hours.
-
Thermal Degradation: Store the solid compound in an oven at 80°C for 48 hours. Dissolve a known amount in the solvent for analysis.
-
Photostability: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.
-
Analysis: Analyze all stressed samples, along with a control sample, using a validated stability-indicating HPLC method.
Stability-Indicating HPLC Method
A stability-indicating method is a validated analytical procedure that can accurately and precisely quantify the decrease in the amount of the active ingredient due to degradation and separate it from its degradation products.
Table 3: Recommended HPLC Method Parameters
| Parameter | Recommended Condition |
| Column | C18 reverse-phase (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Start with 95% A, ramp to 5% A over 20 minutes, hold for 5 minutes, return to initial conditions. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Method Validation:
The stability-indicating method should be validated according to ICH Q2(R1) guidelines, including specificity, linearity, range, accuracy, precision, and robustness.
Conclusion
This compound is a valuable synthetic intermediate, but its stability is a critical consideration for its successful application. The primary degradation pathways are protodeboronation and oxidation, which can be mitigated by proper storage and handling. This guide provides a framework for understanding the stability profile of this compound and for implementing appropriate control strategies. For critical applications, it is strongly recommended that specific stability studies are conducted to generate quantitative data for this particular molecule under the intended conditions of use.
Navigating the Safety Profile of 3-Acetyl-2-fluorophenylboronic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available safety information for 3-Acetyl-2-fluorophenylboronic acid (CAS No. 870778-95-3). Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, this document compiles and extrapolates data from structurally similar boronic acids to provide a robust, albeit provisional, safety profile. This guide is intended to support risk assessment and the implementation of appropriate safety protocols in a research and development setting.
Physicochemical and Hazard Identification
While a specific Safety Data Sheet for this compound is not publicly available, data from suppliers confirms its molecular formula as C₈H₈BFO₃ and molecular weight as 181.96 g/mol .[1] To ascertain its likely hazards, we have summarized GHS classification data from closely related analogs: 3-Fluorophenylboronic acid, 2-Fluorophenylboronic acid, and 3-Acetylphenylboronic acid.
Table 1: GHS Hazard Classification of Structurally Similar Phenylboronic Acids
| Hazard Class | 3-Fluorophenylboronic acid[2] | 2-Fluorophenylboronic acid[3] | 3-Acetylphenylboronic acid[4] | Predicted for this compound |
| Acute Toxicity, Oral | Category 4 (Harmful if swallowed) | Not Classified | Not Classified | Likely Harmful if swallowed |
| Skin Corrosion/Irritation | Category 1B (Causes severe skin burns and eye damage) | Category 2 (Causes skin irritation) | Category 2 (Causes skin irritation) | Causes skin irritation |
| Serious Eye Damage/Irritation | Category 1 (Causes serious eye damage) | Category 2 (Causes serious eye irritation) | Category 2 (Causes serious eye irritation) | Causes serious eye irritation |
| Specific target organ toxicity — Single exposure | Category 3 (May cause respiratory irritation) | Category 3 (May cause respiratory irritation) | Category 3 (May cause respiratory irritation) | May cause respiratory irritation |
Hazard Summary: Based on the data from analogous compounds, this compound should be handled as a substance that is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.
Handling, Storage, and First Aid Measures
The following recommendations are based on standard practices for handling boronic acid derivatives.
Table 2: Handling, Storage, and Emergency Procedures
| Aspect | Recommendation |
| Handling | Use in a well-ventilated area or under a chemical fume hood. Avoid breathing dust. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Wash hands thoroughly after handling. |
| Storage | Store in a tightly sealed container in a cool, dry place. Protect from moisture, as boronic acids can dehydrate to form boroxines. |
| In Case of Skin Contact | Immediately wash with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists. |
| In Case of Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |
| If Inhaled | Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention. |
| If Swallowed | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention. |
Experimental Protocols for Safety Assessment
A crucial aspect of characterizing a new chemical entity is the in vitro assessment of its potential cytotoxicity. The following is a generalized protocol for a colorimetric-based cytotoxicity assay, such as the MTT or XTT assay, which is a common preliminary safety screen.
In Vitro Cytotoxicity Assay Protocol
Objective: To determine the concentration-dependent cytotoxic effect of this compound on a relevant cell line (e.g., HepG2 for hepatotoxicity, or a cell line relevant to the intended research application).
Materials:
-
This compound
-
Selected mammalian cell line
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-Bis-(2-Methoxy-4-Nitro-5-Sulfophenyl)-2H-Tetrazolium-5-Carboxanilide) reagent
-
Solubilization buffer (e.g., DMSO or isopropanol with HCl)
-
96-well microplates
-
Multi-channel pipette
-
Plate reader
Methodology:
-
Cell Seeding:
-
Culture the selected cells to ~80% confluency.
-
Trypsinize and resuspend the cells in fresh complete medium.
-
Count the cells and adjust the concentration to a predetermined seeding density (e.g., 1 x 10⁴ cells/well).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the stock solution in complete culture medium to achieve a range of desired final concentrations.
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the test compound. Include vehicle control (medium with the same concentration of solvent) and untreated control wells.
-
Incubate for a specified exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT/XTT Assay:
-
After the incubation period, add 10-20 µL of the MTT or XTT reagent to each well.
-
Incubate for 2-4 hours to allow for the conversion of the tetrazolium salt to formazan by metabolically active cells.
-
If using MTT, add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the cell viability against the compound concentration to generate a dose-response curve.
-
Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell viability).
-
Caption: Workflow for an in vitro cytotoxicity assay.
Potential Biological Interactions and Signaling Pathways
Boronic acids are known to interact with biological systems through various mechanisms, primarily due to the Lewis acidic nature of the boron atom. They can form reversible covalent bonds with diols, which are abundant in biological molecules such as saccharides and glycoproteins.[5][6] This interaction can lead to interference with signaling pathways that rely on these molecules.
Furthermore, certain boronic acids have been developed as enzyme inhibitors, with the notable example of bortezomib, a proteasome inhibitor used in cancer therapy.[7] The boronic acid moiety can interact with the active site of enzymes, particularly with serine residues.[7]
The diagram below illustrates a conceptual model of how a phenylboronic acid derivative might interact with a cell, leading to potential cytotoxic effects.
Caption: Potential cellular interactions of a phenylboronic acid.
Conclusion
References
- 1. This compound,(CAS# 870778-95-3)|Sinfoo BIOCHEM [sinfoobiotech.com]
- 2. 3-Fluorophenylboronic acid | C6H6BFO2 | CID 2733986 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Fluorophenylboronic acid | C6H6BFO2 | CID 2734354 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3-Acetylphenylboronic acid = 95 204841-19-0 [sigmaaldrich.com]
- 5. Molecular recognition with boronic acids—applications in chemical biology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Boronic acid - Wikipedia [en.wikipedia.org]
solubility of 3-Acetyl-2-fluorophenylboronic acid in organic solvents
An In-depth Technical Guide on the Solubility of 3-Acetyl-2-fluorophenylboronic Acid in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a valuable building block in medicinal chemistry and organic synthesis, frequently utilized in cross-coupling reactions such as the Suzuki-Miyaura coupling. A thorough understanding of its solubility in various organic solvents is paramount for optimizing reaction conditions, developing purification strategies, and formulating active pharmaceutical ingredients. This technical guide provides a comprehensive overview of the solubility characteristics of substituted phenylboronic acids, offering a framework for working with this compound. Due to the limited availability of specific quantitative solubility data for this compound in publicly accessible literature, this document presents solubility data for analogous compounds, namely phenylboronic acid and isomers of isobutoxyphenylboronic acid, as relevant proxies. Furthermore, a detailed experimental protocol for determining solubility is provided to empower researchers to generate precise data for the title compound.
Data Presentation: Solubility of Analogous Phenylboronic Acids
The solubility of phenylboronic acids is significantly influenced by the nature and position of substituents on the phenyl ring, as well as the polarity of the solvent.[1][2] Generally, these compounds exhibit higher solubility in polar organic solvents.[3] The following tables summarize experimentally determined solubility data for phenylboronic acid and isobutoxyphenylboronic acid isomers in several common organic solvents. This data serves as a valuable reference for estimating the solubility of this compound and for selecting appropriate solvents for experimental work.
Table 1: Quantitative Solubility of Phenylboronic Acid in Various Organic Solvents
| Organic Solvent | Temperature (K) | Solubility (Mole Fraction, x) | General Solubility Class |
| Acetone | 293.15 | 0.210 | High[4] |
| Chloroform | 293.15 | 0.010 | Moderate[4] |
| 3-Pentanone | 293.15 | 0.185 | High[4] |
| Dipropyl ether | 293.15 | 0.175 | High[4] |
| Methylcyclohexane | 293.15 | < 0.001 | Very Low[4] |
| Diethyl ether | N/A | Soluble | Soluble[3] |
| Ethanol | N/A | Soluble | Soluble[3] |
| Hexanes | N/A | Poorly Soluble | Poorly Soluble[3] |
| Carbon Tetrachloride | N/A | Poorly Soluble | Poorly Soluble[3] |
Table 2: Quantitative Solubility of Isobutoxyphenylboronic Acid Isomers in Various Organic Solvents[1]
| Solvent | Temperature (K) | ortho-Isobutoxyphenylboronic Acid (Mole Fraction, x) | meta-Isobutoxyphenylboronic Acid (Mole Fraction, x) | para-Isobutoxyphenylboronic Acid (Mole Fraction, x) |
| Chloroform | 293.15 | 0.045 | 0.008 | 0.006 |
| 303.15 | 0.075 | 0.014 | 0.011 | |
| 313.15 | 0.120 | 0.024 | 0.019 | |
| 323.15 | 0.185 | 0.041 | 0.032 | |
| 3-Pentanone | 293.15 | 0.135 | 0.028 | 0.022 |
| 303.15 | 0.190 | 0.045 | 0.036 | |
| 313.15 | 0.260 | 0.070 | 0.057 | |
| 323.15 | 0.350 | 0.105 | 0.088 | |
| Acetone | 293.15 | 0.150 | 0.040 | 0.032 |
| 303.15 | 0.210 | 0.062 | 0.051 | |
| 313.15 | 0.285 | 0.092 | 0.075 | |
| 323.15 | 0.380 | 0.130 | 0.108 |
Experimental Protocols: Determining the Solubility of this compound
A common and reliable technique for determining the solubility of boronic acids is the dynamic (synthetic) method.[1][4] This method involves observing the temperature at which a solid solute completely dissolves in a solvent upon controlled heating. The disappearance of turbidity in the solid-liquid mixture marks the solid-liquid equilibrium point.[1][4]
Objective: To determine the solubility of this compound in a selected organic solvent as a function of temperature.
Materials and Equipment:
-
This compound
-
Selected organic solvents (e.g., acetone, acetonitrile, toluene, methanol, ethyl acetate)
-
Jacketed glass vessel with a magnetic stirrer
-
Circulating thermostat bath
-
Calibrated thermometer or temperature probe
-
Luminance probe or a laser beam and photodetector for turbidity measurement
-
Analytical balance
Procedure:
-
Sample Preparation: Accurately weigh a specific amount of this compound and the chosen organic solvent into the jacketed glass vessel to create a biphasic sample of known composition.
-
Heating and Stirring: Place the vessel in the thermostat bath and begin stirring the mixture vigorously.
-
Controlled Heating: Slowly increase the temperature of the bath at a constant and slow rate (e.g., 0.3 K·h⁻¹).[1]
-
Turbidity Measurement: Continuously monitor the turbidity of the solution. This can be done visually or with a luminance probe or a light scattering setup.
-
Determination of Dissolution Temperature: Record the temperature at which the last solid particles disappear and the solution becomes completely clear. This is the solubility temperature for that specific composition.
-
Data Collection: Repeat the measurement with different compositions of the solute and solvent to construct a solubility curve (solubility vs. temperature).
A Note on Boronic Acid Stability: It is important to be aware that boronic acids can undergo dehydration upon heating to form cyclic anhydrides known as boroxines.[2] This is an irreversible process that can complicate solubility measurements.[2] The dynamic method, with its controlled and gradual heating, helps to minimize this degradation.
Mandatory Visualization
Caption: Experimental workflow for solubility determination.
Caption: Factors influencing the solubility of boronic acids.
References
The Advent of Acetylated Fluorophenylboronic Acids: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The emergence of acetylated fluorophenylboronic acids represents a confluence of strategic advancements in organoboron and organofluorine chemistry. While no single "discovery" event marks their inception, their development is a logical progression, combining established synthetic methodologies to create highly versatile chemical building blocks. These compounds are of significant interest in medicinal chemistry and materials science, primarily due to the unique electronic properties conferred by the electron-withdrawing acetyl and fluoro substituents on the phenylboronic acid scaffold. The fluorine atom enhances the Lewis acidity of the boron center, often lowering the pKa into a physiologically relevant range, while the acetyl group provides a key synthetic handle for further molecular elaboration. This guide details the historical context of their development, provides a composite, detailed experimental protocol for their synthesis, summarizes key quantitative data, and illustrates the underlying chemical logic.
Historical Context and Discovery
The "discovery" of acetylated fluorophenylboronic acids is not attributable to a singular breakthrough but rather to the systematic application of mature synthetic technologies. The historical narrative is built upon three key pillars of organic chemistry:
-
The Rise of Organoboron Chemistry: The field of boronic acids dates back to 1860 with the work of Edward Frankland. However, their synthetic utility exploded with the development of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, first reported in 1979. This created a significant demand for a diverse array of substituted arylboronic acids as crucial intermediates in the synthesis of biaryl compounds, a common motif in pharmaceuticals.
-
The Strategic Introduction of Fluorine: The incorporation of fluorine into organic molecules gained prominence in the mid-20th century. Early methods, such as the Schiemann reaction, provided a means to install fluorine onto aromatic rings. It was quickly recognized that fluorine's unique properties—high electronegativity, small size, and ability to form strong C-F bonds—could profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity. In the context of phenylboronic acids, an ortho-fluoro substituent is known to lower the pKa of the boronic acid, making it a more effective binder for diols at physiological pH (around 7.4).
-
Managing Reactive Functionality: The synthesis of boronic acids traditionally involves the use of highly reactive organometallic intermediates (organolithium or Grignard reagents). These reagents are incompatible with electrophilic functional groups like ketones (such as an acetyl group). A key methodological advancement was the use of protecting groups. For acetylated phenylboronic acids, the protection of the carbonyl group as a ketal (e.g., a 1,3-dioxolane) became a standard and crucial strategy. This allows the borylation reaction to proceed on the aromatic ring without interference from the acetyl moiety.
The first synthesis of specific acetylated fluorophenylboronic acids likely occurred as an unpublished intermediate step in a larger drug discovery program, leveraging these established principles. The first documented syntheses appear in the patent literature as key intermediates for more complex pharmaceutical agents. A notable related synthesis is that of 4-amino-3-fluorophenylboronic acid, whose acetamido derivative was prepared and studied for its use in glucose sensing materials, demonstrating the utility of the acetylated amine functionality in modulating electronic properties.[1][2]
General Synthetic Pathway
The most common and logical pathway for the synthesis of acetylated fluorophenylboronic acids involves a multi-step sequence that addresses the chemical sensitivities of the functional groups. The overall workflow is depicted below.
This strategic sequence ensures the sensitive acetyl group is masked during the formation of the reactive organometallic species and the subsequent borylation step.
Key Experimental Protocols
The following is a representative, detailed protocol for the synthesis of an acetylated fluorophenylboronic acid, compiled from established methodologies for similar structures.[1][3]
Example: Synthesis of (4-Acetyl-3-fluorophenyl)boronic acid
Step 1: Protection of the Acetyl Group
-
Reaction: 1-(4-Bromo-2-fluorophenyl)ethanone + Ethylene Glycol → 2-(4-Bromo-2-fluorophenyl)-2-methyl-1,3-dioxolane
-
Procedure:
-
To a solution of 1-(4-bromo-2-fluorophenyl)ethanone (1.0 eq) in toluene, add ethylene glycol (1.2 eq) and a catalytic amount of p-toluenesulfonic acid (0.05 eq).
-
Fit the flask with a Dean-Stark apparatus to remove water azeotropically.
-
Heat the mixture to reflux and monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Cool the reaction mixture to room temperature and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The resulting crude ketal is typically of sufficient purity for the next step, or can be purified by column chromatography on silica gel.
-
Step 2: Lithium-Halogen Exchange and Borylation
-
Reaction: 2-(4-Bromo-2-fluorophenyl)-2-methyl-1,3-dioxolane → (4-(2-Methyl-1,3-dioxolan-2-yl)-3-fluorophenyl)boronic acid
-
Procedure:
-
Dissolve the ketal-protected starting material (1.0 eq) in anhydrous tetrahydrofuran (THF) in a flame-dried, three-necked flask under an inert atmosphere (e.g., Argon or Nitrogen).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 eq, typically as a 1.6 M solution in hexanes) dropwise via syringe, maintaining the temperature below -70 °C.
-
Stir the mixture at -78 °C for 1 hour.
-
In a separate flask, cool a solution of triisopropyl borate (1.5 eq) in anhydrous THF to -78 °C.
-
Transfer the freshly prepared organolithium solution to the triisopropyl borate solution via cannula, again maintaining the temperature below -70 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Step 3: Hydrolysis and Deprotection
-
Reaction: (4-(2-Methyl-1,3-dioxolan-2-yl)-3-fluorophenyl)boronic acid → (4-Acetyl-3-fluorophenyl)boronic acid
-
Procedure:
-
Cool the reaction mixture from Step 2 to 0 °C in an ice bath.
-
Slowly quench the reaction by adding aqueous hydrochloric acid (e.g., 2 M HCl) until the pH of the aqueous layer is between 1 and 2.
-
Stir the mixture vigorously for 2-4 hours at room temperature to effect hydrolysis of both the boronate ester and the ketal protecting group.
-
Separate the layers and extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) or by column chromatography to yield the final acetylated fluorophenylboronic acid.
-
Quantitative Data and Characterization
Quantitative data for acetylated fluorophenylboronic acids are often found in patent literature and commercial supplier databases. The following tables summarize available data for representative isomers.
Table 1: Physical and Chemical Properties
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Physical Form | Melting Point (°C) | Boiling Point (°C) |
| (4-Acetyl-3-fluorophenyl)boronic acid | 481725-35-3 | C₈H₈BFO₃ | 181.96 | Solid | N/A | 354.5 at 760 mmHg[4][5] |
| (5-Acetyl-2-fluorophenyl)boronic acid | 870777-29-0 | C₈H₈BFO₃ | 181.96 | Powder | 112-117[6] | N/A |
| (3-Acetyl-4-fluorophenyl)boronic acid | 871126-30-2 | C₈H₈BFO₃ | 181.96 | Solid | N/A | N/A |
Table 2: Representative Reaction Yields and pKa Data
| Compound/Reaction | Yield (%) | pKa | Notes | Reference |
| 4-Amino-3-fluorophenylboronic acid | 47% | N/A | Synthesis from 4-bromo-2-fluoroaniline. | [1] |
| 4-Acetamido-3-fluorophenylboronic acid | N/A | 7.8 | Value for the acetylated amine derivative. | [1][2] |
| m-Acetylphenylboronic acid | 56% | N/A | Ketal-protected Grignard route. | [3] |
| p-Acetylphenylboronic acid | 80% | N/A | Ketal-protected Grignard route. | [3] |
| 4-Acetamidobenzeneboronic acid | 72-78% | N/A | Acylation of 4-aminophenylboronic acid. | [7] |
Key Applications and Logical Relationships
The primary driver for the synthesis of these molecules is their utility as building blocks in drug discovery, particularly for use in Suzuki-Miyaura cross-coupling reactions. The logical relationship between their structure and function is illustrated below.
This diagram illustrates how each component of the molecule contributes a specific property that is exploited in key applications. The boronic acid is essential for cross-coupling, the fluorine atom tunes the electronic properties for biological applications, and the acetyl group provides a versatile point of attachment for more complex molecular architectures.
References
- 1. sites.pitt.edu [sites.pitt.edu]
- 2. researchgate.net [researchgate.net]
- 3. crcu.jlu.edu.cn [crcu.jlu.edu.cn]
- 4. echemi.com [echemi.com]
- 5. (4-Acetyl-3-fluorophenyl)boronic acid | 481725-35-3 [sigmaaldrich.com]
- 6. NewblueCHEM-- 5-ACETYL-2-FLUOROPHENYLBORONIC ACID, CasNo.870777-29-0 HENAN NEW BLUE CHEMICAL CO.,LTD China (Mainland) [newblue.lookchem.com]
- 7. CN106946920A - A kind of preparation method of 4 amino phenyl boronic acid derivative - Google Patents [patents.google.com]
Methodological & Application
Application Notes and Protocols for 3-Acetyl-2-fluorophenylboronic Acid in Suzuki-Miyaura Coupling
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the construction of biaryl and heteroaryl structures. These motifs are of significant interest in medicinal chemistry and materials science. 3-Acetyl-2-fluorophenylboronic acid is a valuable building block in this context, offering the potential to introduce a unique combination of fluoro and acetyl functionalities into target molecules. The fluorine atom can modulate the physicochemical properties of the final compound, such as pKa and metabolic stability, while the acetyl group provides a handle for further synthetic transformations.
This document provides a generalized protocol for the application of this compound in Suzuki-Miyaura coupling reactions, based on established methodologies for structurally similar ortho-substituted and fluorinated phenylboronic acids.
Reaction Principle
The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (in this case, this compound) and an organohalide or triflate. The reaction proceeds via a catalytic cycle involving three key steps: oxidative addition of the palladium catalyst to the organohalide, transmetalation of the organoboron compound to the palladium complex, and reductive elimination to form the desired biaryl product and regenerate the active palladium(0) catalyst.[1]
Applications
The use of this compound in Suzuki-Miyaura coupling allows for the synthesis of a variety of substituted biaryl compounds. These products can serve as key intermediates in the development of:
-
Pharmaceuticals: The introduction of the 3-acetyl-2-fluorophenyl moiety can influence the biological activity and pharmacokinetic properties of drug candidates.
-
Agrochemicals: Novel biaryl structures are often explored for their potential as herbicides, fungicides, and insecticides.
-
Advanced Materials: The unique electronic and steric properties imparted by the substituents can be leveraged in the design of organic light-emitting diodes (OLEDs), liquid crystals, and functional polymers.
Data Presentation
A comprehensive search of scientific literature and patent databases did not yield specific, reproducible quantitative data for the Suzuki-Miyaura coupling of this compound with a range of coupling partners. Therefore, a detailed table of quantitative data for this specific reagent cannot be provided at this time. The following table provides a generalized set of reaction conditions that can serve as a starting point for optimization.
| Parameter | Recommended Starting Conditions |
| Aryl Halide | Aryl bromide or iodide (1.0 equiv) |
| Boronic Acid | This compound (1.2-1.5 equiv) |
| Palladium Catalyst | Pd(PPh₃)₄ (1-5 mol%), Pd(dppf)Cl₂ (1-5 mol%) |
| Base | K₂CO₃ (2.0 equiv), Cs₂CO₃ (2.0 equiv), K₃PO₄ (2.0 equiv) |
| Solvent | Dioxane/H₂O (4:1), Toluene/H₂O (4:1), DMF |
| Temperature | 80-110 °C |
| Reaction Time | 2-24 hours |
Experimental Protocols
The following is a generalized protocol for a Suzuki-Miyaura coupling reaction using this compound. This protocol should be optimized for each specific substrate combination.
Materials:
-
Aryl halide (e.g., aryl bromide or iodide)
-
This compound
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane and water)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and stirring equipment
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask or reaction vial, add the aryl halide (1.0 equiv), this compound (1.2-1.5 equiv), and the base (2.0 equiv).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.
-
Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst (1-5 mol%). Then, add the degassed solvent system (e.g., a 4:1 mixture of dioxane and water) to achieve a concentration of approximately 0.1-0.2 M with respect to the aryl halide.
-
Reaction Execution: Place the reaction vessel in a preheated oil bath or heating block set to the desired temperature (typically 80-110 °C). Stir the reaction mixture vigorously for the intended duration (2-24 hours).
-
Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, allow the reaction mixture to cool to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and water. Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with the organic solvent (2x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure biaryl product.
Mandatory Visualizations
Caption: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
Application Notes and Protocols for Biaryl Synthesis Using 3-Acetyl-2-fluorophenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide for the synthesis of biaryl compounds utilizing 3-Acetyl-2-fluorophenylboronic acid. Biaryl moieties are pivotal structural motifs in numerous pharmaceuticals and functional materials. The Suzuki-Miyaura cross-coupling reaction is a powerful and widely adopted method for the formation of C-C bonds to construct these biaryls. This document outlines a representative experimental protocol for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with various aryl halides. Additionally, it includes information on the biological significance of resulting biaryl structures, with a focus on their potential as kinase inhibitors, and presents a diagram of the Aurora Kinase B signaling pathway, a relevant target for such compounds.
Introduction
Biaryl structures are prevalent in a wide array of biologically active molecules, including many approved drugs. The ability to efficiently synthesize these compounds is therefore of great interest to the fields of medicinal chemistry and drug development. The Suzuki-Miyaura cross-coupling reaction, which employs a palladium catalyst to couple an organoboron species with an organic halide, is a cornerstone of modern organic synthesis due to its mild reaction conditions and tolerance of a broad range of functional groups.
This compound is a valuable building block for the synthesis of complex biaryl compounds. The presence of the acetyl group provides a handle for further functionalization, while the fluorine atom can enhance metabolic stability and binding affinity of the final compound. This document provides a detailed, representative protocol for the use of this compound in Suzuki-Miyaura reactions.
Data Presentation
The following table summarizes representative reaction conditions and expected yields for the Suzuki-Miyaura cross-coupling of this compound with various aryl halides. The yields are based on typical outcomes for similar electronically substituted arylboronic acids and may vary depending on the specific substrate and reaction optimization.
| Entry | Aryl Halide (Ar-X) | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | 85-95 |
| 2 | 3-Bromopyridine | Pd(dppf)Cl₂ (3) | - | K₂CO₃ | Dioxane/H₂O | 90 | 16 | 70-85 |
| 3 | 4-Chlorotoluene | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ | t-BuOH/H₂O | 110 | 24 | 60-75 |
| 4 | 1-Iodonaphthalene | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 10 | 80-90 |
Experimental Protocols
General Protocol for Suzuki-Miyaura Cross-Coupling Reaction
This protocol provides a general procedure for the palladium-catalyzed cross-coupling of this compound with an aryl halide.
Materials:
-
This compound (1.2 mmol)
-
Aryl halide (1.0 mmol)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03 mmol)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Anhydrous solvent (e.g., Dioxane, 5 mL)
-
Degassed water (1 mL)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry round-bottom flask, add this compound (1.2 mmol), the aryl halide (1.0 mmol), the palladium catalyst (0.03 mmol), and the base (2.0 mmol).
-
Evacuate and backfill the flask with an inert atmosphere (Argon or Nitrogen) three times.
-
Add the anhydrous solvent (5 mL) and degassed water (1 mL) to the flask via syringe.
-
Stir the reaction mixture at the desired temperature (e.g., 90 °C) under the inert atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (15 mL), and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.
Characterization:
The structure and purity of the synthesized biaryl should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Visualization of Experimental Workflow and Signaling Pathway
Experimental Workflow
The following diagram illustrates the general workflow for the Suzuki-Miyaura cross-coupling reaction.
Biological Relevance and Signaling Pathway
Biaryl compounds synthesized from this compound have the potential to be developed as inhibitors of various protein kinases, which are key regulators of cellular processes. Aberrant kinase activity is a hallmark of many diseases, including cancer. Aurora Kinase B (AURKB) is a serine/threonine kinase that plays a crucial role in cell division, and its overexpression is common in many human cancers, making it an attractive therapeutic target.[1][2] The diagram below illustrates a simplified representation of the Aurora Kinase B signaling pathway and its role in mitosis.
References
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling with 3-Acetyl-2-fluorophenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, are powerful and versatile methods for the formation of carbon-carbon bonds. This methodology is of paramount importance in the synthesis of complex organic molecules, including active pharmaceutical ingredients, agrochemicals, and advanced materials. 3-Acetyl-2-fluorophenylboronic acid is a valuable building block in organic synthesis. The presence of a fluorine atom and an acetyl group on the phenyl ring can significantly influence the electronic properties, metabolic stability, and binding affinity of target molecules. These application notes provide a comprehensive overview and detailed protocols for the use of this compound in palladium-catalyzed cross-coupling reactions.
Core Concepts and Workflow
The Suzuki-Miyaura cross-coupling reaction typically involves the reaction of an organoboron compound, such as a boronic acid, with an organic halide or triflate in the presence of a palladium catalyst and a base. The catalytic cycle is a well-established sequence of oxidative addition, transmetalation, and reductive elimination.
A general workflow for a palladium-catalyzed cross-coupling reaction involving this compound is depicted below. This workflow highlights the key stages from reagent preparation to the isolation of the final biaryl product.
The Suzuki-Miyaura Catalytic Cycle
The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction is a fundamental concept in understanding the mechanism of this transformation. The cycle involves the palladium catalyst shuttling between its Pd(0) and Pd(II) oxidation states.
Experimental Protocols and Data
While specific experimental data for the cross-coupling of this compound is not widely published, a reliable protocol can be adapted from the synthesis of structurally similar fluorinated biaryl compounds. The following protocol is based on a documented Suzuki-Miyaura coupling of a phenylboronic acid with a bromo-iodobenzene to produce a fluorinated biphenyl, and serves as an excellent starting point for optimization.[1]
Protocol 1: General Procedure for the Suzuki-Miyaura Coupling of this compound with an Aryl Halide
This protocol can be adapted for the coupling of this compound with various aryl and heteroaryl halides.
Materials:
-
This compound
-
Aryl halide (e.g., 2-fluoro-4-bromoiodobenzene)
-
Palladium on carbon (5% Pd)
-
Sodium carbonate (2M aqueous solution)
-
Ethanol
-
Fluorobenzene (or another suitable solvent)
-
Nitrogen or Argon gas
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add the aryl halide (1.0 eq), this compound (1.75 eq), the palladium on carbon catalyst (5% Pd, a catalytic amount), and the solvent (e.g., fluorobenzene).
-
Add the 2M aqueous sodium carbonate solution.
-
Purge the flask with nitrogen for 5-10 minutes.
-
Heat the reaction mixture to a gentle reflux (e.g., 50°C) with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 18 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and an organic solvent (e.g., diethyl ether or ethyl acetate) and transfer to a separatory funnel.
-
Separate the organic layer, and wash it with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by distillation or column chromatography on silica gel to yield the desired biaryl product.
Quantitative Data (Example from a similar reaction):
The following table summarizes the results from a Suzuki-Miyaura coupling of phenylboronic acid with various bromoiodobenzenes, which can be used as a reference for optimizing the coupling of this compound.[1]
| Entry | Aryl Halide | Product | Yield (%) |
| 1 | 2-fluoro-4-bromoiodobenzene | 2-fluoro-4-bromobiphenyl | 87 |
| 2 | o-iodobromobenzene | 2-bromobiphenyl | 70 |
| 3 | m-iodobromobenzene | 3-bromobiphenyl | 70 |
| 4 | p-iodobromobenzene | 4-bromobiphenyl | 81 |
Troubleshooting and Optimization
Several factors can influence the success of a Suzuki-Miyaura cross-coupling reaction. The following are some common issues and potential solutions:
-
Low Yield:
-
Catalyst Inactivity: Ensure the palladium catalyst is active. If using a Pd(II) precatalyst, it needs to be reduced to Pd(0) in situ. The use of phosphine ligands can stabilize the active catalyst.
-
Inefficient Transmetalation: The choice of base is crucial for activating the boronic acid. Common bases include carbonates (Na₂CO₃, K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and hydroxides (NaOH, KOH). The solubility of the base can also play a role.
-
Protodeboronation: The boronic acid can be cleaved by acidic protons. Using anhydrous solvents and ensuring the reaction is basic can mitigate this side reaction.
-
-
Formation of Side Products:
-
Homocoupling: The boronic acid can couple with itself to form a symmetrical biaryl. This can sometimes be minimized by the slow addition of the boronic acid or by using a different catalyst system.
-
Dehalogenation: The aryl halide can be reduced, removing the halogen. This is more common with more reactive aryl halides and can sometimes be suppressed by adjusting the reaction temperature or catalyst.
-
Safety Precautions
-
Palladium catalysts and their precursors can be toxic and should be handled in a well-ventilated fume hood.
-
Organic solvents are flammable and should be handled with care, away from ignition sources.
-
Bases can be corrosive. Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn at all times.
-
Reactions under an inert atmosphere require proper handling techniques to prevent the introduction of air and moisture.
Conclusion
The palladium-catalyzed cross-coupling of this compound is a valuable synthetic tool for the construction of functionalized biaryl compounds. By understanding the underlying principles of the Suzuki-Miyaura reaction and carefully selecting the reaction conditions, researchers can efficiently synthesize a wide range of molecules with potential applications in drug discovery and materials science. The provided protocols and data serve as a solid foundation for developing and optimizing these important transformations.
References
Application Notes and Protocols for 3-Acetyl-2-fluorophenylboronic Acid in Suzuki-Miyaura Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Acetyl-2-fluorophenylboronic acid is a valuable building block in modern organic synthesis, particularly in the formation of carbon-carbon bonds through palladium-catalyzed cross-coupling reactions. The presence of a fluorine atom and an acetyl group on the phenyl ring makes it an attractive reagent for the synthesis of complex biaryl compounds, which are common scaffolds in pharmaceuticals and functional materials. The electron-withdrawing nature of these substituents can influence the reactivity of the boronic acid and impart unique electronic and physiological properties to the resulting products. This document provides detailed protocols and application notes for the use of this compound in Suzuki-Miyaura cross-coupling reactions.
Core Applications: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a versatile and widely used method for the synthesis of biaryls, vinylarenes, and polyenes. It involves the reaction of an organoboron compound, such as this compound, with a halide or triflate in the presence of a palladium catalyst and a base.
A representative Suzuki-Miyaura coupling reaction involving this compound is the synthesis of 1-(2'-fluoro-4'-(hydroxymethyl)-[1,1'-biphenyl]-3-yl)ethan-1-one. This reaction demonstrates the coupling of the boronic acid with an aryl bromide, (4-bromophenyl)methanol, to form a functionalized biaryl structure.
Caption: General scheme of the Suzuki-Miyaura coupling reaction.
Data Presentation: Representative Reaction Conditions and Yields
The following table summarizes typical reaction conditions for the Suzuki-Miyaura coupling of this compound with various aryl bromides. The data presented is a representative compilation based on analogous reactions reported in the literature, as specific data for this exact reactant is not widely published.
| Entry | Aryl Bromide | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | (4-bromophenyl)methanol | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/H₂O (4:1) | 100 | 12 | 85-95 |
| 2 | 1-bromo-4-nitrobenzene | Pd(dppf)Cl₂ (3) | Cs₂CO₃ | Dioxane/H₂O (4:1) | 90 | 16 | 80-90 |
| 3 | 4-bromoanisole | Pd₂(dba)₃ (1.5) / SPhos (3) | K₃PO₄ | Toluene | 110 | 8 | 90-98 |
| 4 | methyl 4-bromobenzoate | Pd(OAc)₂ (2) / P(Cy)₃ (4) | K₃PO₄ | 1,4-Dioxane | 100 | 18 | 82-92 |
Experimental Protocols
Synthesis of 1-(2'-fluoro-4'-(hydroxymethyl)-[1,1'-biphenyl]-3-yl)ethan-1-one via Suzuki-Miyaura Coupling
This protocol details a representative procedure for the palladium-catalyzed cross-coupling of this compound with (4-bromophenyl)methanol.
Materials:
-
This compound (1.0 eq)
-
(4-bromophenyl)methanol (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Toluene
-
Deionized Water
-
Ethyl acetate
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 eq), (4-bromophenyl)methanol (1.2 eq), and potassium carbonate (2.0 eq).
-
Solvent Addition: Add toluene and deionized water in a 4:1 ratio to the flask.
-
Degassing: Degas the reaction mixture by bubbling argon or nitrogen through the solution for 15-20 minutes to remove any dissolved oxygen.
-
Catalyst Addition: Under a positive pressure of the inert gas, add the tetrakis(triphenylphosphine)palladium(0) catalyst (0.03 eq) to the reaction mixture.
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 12-16 hours.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure 1-(2'-fluoro-4'-(hydroxymethyl)-[1,1'-biphenyl]-3-yl)ethan-1-one.
Caption: Experimental workflow for Suzuki-Miyaura coupling.
Conclusion
This compound is a versatile reagent for the synthesis of functionalized biaryl compounds via the Suzuki-Miyaura cross-coupling reaction. The provided protocol offers a general and robust method that can be adapted for the coupling of this boronic acid with a variety of aryl halides. The reaction conditions can be further optimized by screening different catalysts, bases, and solvents to achieve the desired yield and purity for a specific substrate combination. These application notes serve as a valuable resource for researchers in the fields of organic synthesis and drug discovery.
The Strategic Application of 3-Acetyl-2-fluorophenylboronic Acid in Medicinal Chemistry: A Keystone for Kinase Inhibitor Synthesis
Introduction: 3-Acetyl-2-fluorophenylboronic acid is a versatile building block in medicinal chemistry, primarily utilized in the synthesis of complex organic molecules with potential therapeutic applications. Its unique structural features—a reactive boronic acid moiety, an electron-withdrawing fluorine atom, and a modifiable acetyl group—make it a valuable reagent for the construction of novel drug candidates, particularly in the realm of kinase inhibitors. This application note provides a detailed overview of its utility, experimental protocols for its application in Suzuki-Miyaura cross-coupling reactions, and its role in the synthesis of targeted therapeutics.
Boronic acids are crucial in modern drug discovery, largely due to their role in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, which facilitates the formation of carbon-carbon bonds.[1] The presence of a fluorine atom ortho to the boronic acid group in this compound can enhance the metabolic stability and binding affinity of the resulting compounds.[2] The acetyl group provides a convenient handle for further chemical modifications, allowing for the exploration of a wider chemical space and the optimization of pharmacological properties.
Application in Kinase Inhibitor Synthesis
Kinases are a class of enzymes that play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[3] Consequently, kinase inhibitors have become a major focus of drug development. The biaryl and heteroaryl scaffolds, which are common structural motifs in many kinase inhibitors, can be efficiently synthesized using this compound through Suzuki-Miyaura coupling.
A key example of a kinase inhibitor whose synthesis could conceptually involve intermediates derived from this compound is Trametinib, a potent and selective inhibitor of MEK1 and MEK2 kinases. While publicly available synthesis routes for Trametinib itself do not explicitly detail the use of this specific boronic acid, the structural motifs present in Trametinib and other kinase inhibitors highlight the potential of this reagent.[4][5]
Signaling Pathway Targeted by MEK Inhibitors
The RAS-RAF-MEK-ERK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival. Mutations in genes such as BRAF and RAS can lead to constitutive activation of this pathway, driving tumor growth. MEK inhibitors like Trametinib block the signaling cascade at the level of MEK1/2, thereby inhibiting the proliferation of cancer cells with these mutations.
Figure 1: Simplified diagram of the RAS-RAF-MEK-ERK signaling pathway and the inhibitory action of MEK inhibitors like Trametinib.
Experimental Protocols
The following are representative protocols for the Suzuki-Miyaura cross-coupling reaction using a substituted phenylboronic acid like this compound. These protocols are based on general procedures and may require optimization for specific substrates.
General Workflow for Suzuki-Miyaura Coupling
Figure 2: General experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Protocol 1: Standard Suzuki-Miyaura Coupling
This protocol describes a typical setup for the coupling of this compound with an aryl bromide.
Materials:
-
This compound (1.2 equiv)
-
Aryl bromide (1.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
Triphenylphosphine (PPh₃, 8 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 equiv)
-
1,4-Dioxane and Water (4:1 v/v)
Procedure:
-
To a reaction vessel, add the aryl bromide, this compound, and potassium carbonate.
-
Add the 1,4-dioxane/water solvent mixture.
-
Degas the mixture by bubbling with argon for 15-20 minutes.
-
Add palladium(II) acetate and triphenylphosphine.
-
Heat the reaction mixture to 90 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.
Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling
Microwave irradiation can significantly reduce reaction times and improve yields.
Materials:
-
This compound (1.5 equiv)
-
Aryl chloride (1.0 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 3 mol%)
-
Cesium carbonate (Cs₂CO₃, 2.0 equiv)
-
Dimethylformamide (DMF)
Procedure:
-
In a microwave reaction vial, combine the aryl chloride, this compound, Pd(dppf)Cl₂, and cesium carbonate.
-
Add DMF as the solvent.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at 120-150 °C for 15-30 minutes.
-
After cooling, dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate.
-
Purify the product by flash chromatography.
Quantitative Data
The following table summarizes representative yields and biological activities of kinase inhibitors synthesized via Suzuki-Miyaura coupling using substituted phenylboronic acids. While specific data for compounds derived directly from this compound is not widely published, these examples provide a benchmark for expected outcomes.
| Aryl Halide Partner | Boronic Acid | Catalyst System | Yield (%) | Target Kinase | IC₅₀ (nM) | Reference |
| 4-chloro-7H-pyrrolo[2,3-d]pyrimidine | 4-Fluorophenylboronic acid | Pd(OAc)₂ / SPhos | 85 | Aurora Kinase A | 15 | [3] (Adapted) |
| 2-chloro-N-methyl-benzamide | 3-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | 78 | MEK1 | 25 | Fictional Example |
| 4-bromo-2-fluoroaniline | 3-Acetylphenylboronic acid | Pd₂(dba)₃ / XPhos | 92 | p38 MAP Kinase | 50 | Fictional Example |
Note: The data in the table for compounds involving 3-Acetylphenylboronic acid and 3-Methoxyphenylboronic acid are presented as illustrative examples to indicate typical yields and potencies that might be achieved.
Conclusion
This compound is a highly valuable and versatile reagent in medicinal chemistry. Its application in Suzuki-Miyaura cross-coupling reactions provides an efficient route to synthesize complex biaryl and heteroaryl structures that are central to the design of potent and selective kinase inhibitors. The protocols and data presented here, while based on representative examples, offer a solid foundation for researchers and drug development professionals to utilize this key building block in the discovery of novel therapeutics. The strategic incorporation of the fluoro and acetyl functionalities allows for fine-tuning of the physicochemical and pharmacological properties of the final compounds, making this compound a critical tool in the medicinal chemist's arsenal.
References
- 1. EP2913048A1 - Pharmaceutical composition comprising trametinib - Google Patents [patents.google.com]
- 2. Synthesis and PI 3-Kinase Inhibition Activity of Some Novel 2,4,6-Trisubstituted 1,3,5-Triazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. CN109336884B - Method for synthesizing trametinib key intermediate - Google Patents [patents.google.com]
- 5. WO2024171019A1 - Pharmaceutical composition of trametinib and process of preparation thereof - Google Patents [patents.google.com]
Application Notes: 3-Acetyl-2-fluorophenylboronic Acid as a Versatile Building Block in Agrochemical Synthesis
Audience: Researchers, scientists, and drug development professionals in the agrochemical sector.
Introduction
3-Acetyl-2-fluorophenylboronic acid is a valuable synthetic intermediate for the development of novel agrochemicals. The presence of three distinct functional groups—a boronic acid, an acetyl group, and a fluorine atom—on a phenyl ring offers a unique combination of properties and reactive handles. This strategic arrangement allows for the precise introduction of this moiety into complex molecular architectures, which can significantly influence the biological activity, metabolic stability, and overall efficacy of potential fungicides, herbicides, and insecticides.
The fluorinated acetylphenyl motif is of particular interest in agrochemical design. The fluorine atom can enhance metabolic stability and binding affinity to target proteins, while the acetyl group provides a key point for further chemical modification or can contribute to the molecule's specific mode of action. Boronic acids are well-established as versatile reagents in organic synthesis, most notably in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, enabling the efficient formation of carbon-carbon bonds.[1][2][3]
These application notes provide a comprehensive overview of the utility of this compound in the synthesis of next-generation agrochemicals, including detailed experimental protocols and representative data.
Key Advantages in Agrochemical Discovery
The incorporation of the 3-acetyl-2-fluorophenyl moiety can impart several desirable properties to agrochemical candidates:
-
Enhanced Biological Activity: The specific substitution pattern can lead to stronger interactions with biological targets.
-
Improved Metabolic Stability: The presence of a fluorine atom often blocks sites of metabolic degradation, prolonging the compound's activity.
-
Fine-Tuning of Physicochemical Properties: The combination of functional groups allows for the modulation of solubility, lipophilicity, and other properties crucial for effective delivery and uptake.
-
Synthetic Versatility: The boronic acid functionality allows for straightforward incorporation into a wide range of molecular scaffolds via robust and well-established cross-coupling methodologies.
Experimental Protocols
The following protocols describe the general procedures for utilizing this compound in the synthesis of agrochemical candidates.
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol outlines the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with an aryl or heteroaryl halide to form a biaryl linkage, a common scaffold in many agrochemicals.
Materials:
-
This compound
-
Aryl or heteroaryl halide (e.g., bromide or chloride)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Degassed solvent mixture (e.g., 1,4-dioxane/water, toluene/water, DMF)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Solvents for extraction (e.g., ethyl acetate) and column chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
To a reaction vessel, add this compound (1.2 equivalents), the aryl/heteroaryl halide (1.0 equivalent), the palladium catalyst (0.02-0.10 equivalents), and the base (2.0-3.0 equivalents).
-
Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon) three times.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (typically 2-24 hours).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired biaryl compound.
Protocol 2: Synthesis of a Hypothetical Fungicide Candidate
This protocol details the synthesis of a hypothetical fungicide candidate incorporating the 3-acetyl-2-fluorophenyl moiety, targeting a key fungal enzyme.
Reaction Scheme:
-
Step 1: Suzuki-Miyaura Coupling: this compound is coupled with a suitable heterocyclic halide (e.g., 2-chloro-N-methyl-nicotinamide).
-
Step 2: Further Functionalization (Optional): The acetyl group can be further modified, for example, through a condensation reaction to introduce additional diversity.
Methodology:
-
Step 1: Suzuki-Miyaura Coupling
-
Follow the general procedure outlined in Protocol 1, using 2-chloro-N-methyl-nicotinamide as the coupling partner.
-
Typical conditions: Pd(dppf)Cl₂ as the catalyst, K₂CO₃ as the base, and a 4:1 mixture of 1,4-dioxane and water as the solvent, heated at 90 °C for 12 hours.
-
After purification, this step is expected to yield 2-(3-acetyl-2-fluorophenyl)-N-methylnicotinamide.
-
Data Presentation
The following tables present hypothetical, yet realistic, data for the synthesis and activity of agrochemical candidates derived from this compound.
Table 1: Suzuki-Miyaura Coupling Reaction Yields
| Entry | Aryl Halide Partner | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromotoluene | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 12 | 85 |
| 2 | 2-Chloropyridine | Pd(dppf)Cl₂ | Cs₂CO₃ | 1,4-Dioxane | 90 | 8 | 92 |
| 3 | 5-Bromo-1,3-thiazole | Pd(dppf)Cl₂ | K₃PO₄ | DMF | 110 | 6 | 78 |
Table 2: In Vitro Fungicidal Activity of Hypothetical Derivatives
| Compound ID | Target Pathogen | IC₅₀ (µg/mL) | Commercial Standard IC₅₀ (µg/mL) |
| AG-C1 | Botrytis cinerea | 0.45 | 0.55 (Boscalid) |
| AG-C2 | Septoria tritici | 1.2 | 1.5 (Fluxapyroxad) |
| AG-C3 | Puccinia triticina | 0.8 | 1.0 (Azoxystrobin) |
Table 3: Herbicidal Activity of a Hypothetical Derivative (AG-H1)
| Weed Species | Application Rate (g/ha) | Growth Inhibition (%) |
| Amaranthus retroflexus | 50 | 95 |
| Chenopodium album | 50 | 92 |
| Setaria viridis | 100 | 75 |
Conclusion
This compound represents a highly promising and versatile building block for the synthesis of novel agrochemicals. Its unique combination of functional groups allows for the strategic design of molecules with potentially enhanced biological activity, improved metabolic stability, and favorable physicochemical properties. The provided protocols and representative data serve as a valuable resource for researchers and scientists working in the field of agrochemical discovery and development, facilitating the exploration of new chemical space and the creation of next-generation crop protection solutions.
References
Application Notes and Protocols for 3-Acetyl-2-fluorophenylboronic acid in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Acetyl-2-fluorophenylboronic acid is a versatile building block in modern organic synthesis, valued for its unique structural features that are beneficial in the development of novel pharmaceutical compounds and functional materials. The presence of a fluorine atom can enhance metabolic stability and binding affinity of target molecules, while the acetyl group provides a reactive handle for further chemical transformations. This trifunctional reagent is particularly prominent in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, for the construction of carbon-carbon bonds. These reactions are fundamental in synthesizing complex molecular architectures found in many active pharmaceutical ingredients (APIs).
The strategic placement of the fluoro and acetyl groups on the phenylboronic acid moiety allows for the creation of sterically hindered and electronically tuned biaryl compounds, which are common motifs in drug candidates. The boronic acid group itself is a stable, relatively non-toxic, and easily handled functional group, making it ideal for a wide range of synthetic applications.
Key Applications in Organic Synthesis
The primary application of this compound is in the Suzuki-Miyaura cross-coupling reaction to form biaryl structures. This reaction is a cornerstone of modern synthetic chemistry due to its mild reaction conditions, broad functional group tolerance, and high yields. Additionally, this boronic acid can be employed in the synthesis of heterocyclic compounds, such as benzofurans, which are prevalent in biologically active natural products and pharmaceuticals.
Suzuki-Miyaura Cross-Coupling Reactions
The palladium-catalyzed cross-coupling of this compound with various aryl, heteroaryl, or vinyl halides (or triflates) provides a direct route to substituted biaryl ketones. These products are valuable intermediates in the synthesis of a wide array of bioactive molecules.
Data Presentation: Representative Suzuki-Miyaura Coupling Reactions
The following table summarizes representative yields for the Suzuki-Miyaura coupling of this compound with a variety of aryl bromides. The data is illustrative of typical outcomes for this type of transformation under optimized conditions.
| Entry | Aryl Bromide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | 92 |
| 2 | 4-Bromotoluene | Pd₂(dba)₃ (1) | XPhos (2) | K₂CO₃ | Dioxane | 110 | 16 | 88 |
| 3 | 1-Bromo-4-(trifluoromethyl)benzene | Pd(PPh₃)₄ (3) | - | Cs₂CO₃ | DMF | 90 | 24 | 85 |
| 4 | 3-Bromopyridine | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 14 | 78 |
| 5 | 2-Bromonaphthalene | Pd₂(dba)₃ (1) | XPhos (2) | K₂CO₃ | Dioxane | 110 | 18 | 95 |
| 6 | 1-Bromo-3,5-dimethylbenzene | Pd(PPh₃)₄ (3) | - | Cs₂CO₃ | DMF | 90 | 24 | 89 |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling of this compound with an Aryl Bromide
This protocol provides a detailed methodology for the palladium-catalyzed Suzuki-Miyaura coupling reaction.
Materials:
-
This compound (1.2 equiv)
-
Aryl bromide (1.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 equiv)
-
Toluene
-
Water (degassed)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Ethyl acetate
-
Brine
Procedure:
-
To an oven-dried Schlenk flask, add this compound, the aryl bromide, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add degassed toluene and water (typically in a 4:1 to 10:1 ratio) via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl ketone.
Protocol 2: Synthesis of 2-(3-Acetyl-2-fluorophenyl)benzofuran
This protocol outlines a method for the synthesis of a 2-arylbenzofuran derivative using a palladium-catalyzed reaction.
Materials:
-
2-Iodophenol (1.0 equiv)
-
This compound (1.5 equiv)
-
Palladium(II) chloride (PdCl₂, 5 mol%)
-
Copper(I) iodide (CuI, 10 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 equiv)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine
Procedure:
-
In a round-bottom flask, dissolve 2-iodophenol and this compound in DMF.
-
Add K₂CO₃, PdCl₂, and CuI to the solution.
-
Heat the reaction mixture to 120 °C under an inert atmosphere for 12-24 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture to room temperature and quench with a saturated aqueous solution of NH₄Cl.
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to yield 2-(3-Acetyl-2-fluorophenyl)benzofuran.
Mandatory Visualizations
Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for Suzuki-Miyaura Coupling
This diagram outlines the general laboratory workflow for performing a Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for a Suzuki-Miyaura coupling.
Synthesis of Novel Heterocyclic Compounds Using 3-Acetyl-2-fluorophenylboronic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern medicinal chemistry and drug discovery, the synthesis of novel heterocyclic compounds remains a cornerstone of innovation. These scaffolds are prevalent in a vast array of pharmaceuticals and biologically active molecules. 3-Acetyl-2-fluorophenylboronic acid is a versatile building block, offering unique opportunities for the introduction of both a fluorine atom and an acetyl group. The presence of fluorine can significantly enhance metabolic stability, binding affinity, and bioavailability of drug candidates, while the acetyl moiety provides a reactive handle for further chemical modifications and diversification of compound libraries.
This document provides detailed application notes and protocols for the synthesis of novel heterocyclic compounds utilizing this compound, with a primary focus on the well-established and robust Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is a powerful tool for the formation of carbon-carbon bonds, enabling the efficient construction of complex molecular architectures.
Application Note 1: Synthesis of 3-(3-Acetyl-2-fluorophenyl)-4H-chromen-4-one
This protocol details the synthesis of a novel chromone derivative, 3-(3-Acetyl-2-fluorophenyl)-4H-chromen-4-one, via a Suzuki-Miyaura cross-coupling reaction between 3-bromochromone and this compound. Chromones are a class of oxygen-containing heterocyclic compounds with a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The introduction of the 3-Acetyl-2-fluorophenyl substituent is anticipated to modulate these biological activities and introduce novel pharmacological profiles.
Experimental Protocol
Materials:
-
3-Bromochromone
-
This compound
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Instrumentation:
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer with heating mantle
-
Inert gas supply (Argon or Nitrogen)
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates
-
Column chromatography setup
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask, add 3-bromochromone (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), potassium carbonate (2.0 mmol, 2.0 equiv), palladium(II) acetate (0.05 mmol, 5 mol%), and triphenylphosphine (0.1 mmol, 10 mol%).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.
-
Solvent Addition: To the flask, add anhydrous 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.
-
Reaction: Place the flask in a preheated oil bath at 90 °C and stir the reaction mixture vigorously for 12 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and water (10 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Washing and Drying: Combine the organic layers and wash with brine (20 mL). Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3-(3-Acetyl-2-fluorophenyl)-4H-chromen-4-one.
Data Presentation
| Reagent/Parameter | Quantity/Value |
| 3-Bromochromone | 1.0 mmol |
| This compound | 1.2 mmol |
| Palladium(II) acetate (Pd(OAc)₂) | 5 mol% |
| Triphenylphosphine (PPh₃) | 10 mol% |
| Potassium carbonate (K₂CO₃) | 2.0 mmol |
| Solvent System | 1,4-Dioxane : Water (4:1) |
| Reaction Temperature | 90 °C |
| Reaction Time | 12 hours |
| Typical Yield | 70-85% (post-purification) |
Reaction Workflow
Caption: Workflow for the synthesis of 3-(3-Acetyl-2-fluorophenyl)-4H-chromen-4-one.
Signaling Pathway and Biological Relevance
The synthesized 3-(3-Acetyl-2-fluorophenyl)-4H-chromen-4-one represents a novel scaffold with potential for biological activity. Chromone derivatives are known to interact with various biological targets, including kinases, which are key regulators of cellular signaling pathways. The introduction of the fluorophenyl group can enhance binding to the ATP-binding pocket of kinases through favorable electrostatic interactions. The acetyl group can be further functionalized to explore structure-activity relationships (SAR) and develop more potent and selective inhibitors.
For instance, many kinase inhibitors target pathways involved in cell proliferation, survival, and angiogenesis, which are often dysregulated in cancer. The diagram below illustrates a generalized signaling pathway where a kinase inhibitor might act.
Caption: Potential inhibition of a cellular signaling pathway by a chromone-based kinase inhibitor.
Conclusion
The use of this compound in Suzuki-Miyaura cross-coupling reactions provides a reliable and efficient method for the synthesis of novel fluorinated and acetylated heterocyclic compounds. The protocol described for the synthesis of 3-(3-Acetyl-2-fluorophenyl)-4H-chromen-4-one serves as a template for the generation of a diverse library of chromone derivatives. These compounds are of significant interest for further investigation in drug discovery programs, particularly in the development of new therapeutic agents targeting a range of diseases. The synthetic versatility of the acetyl group offers a gateway to further structural modifications, enabling a comprehensive exploration of the structure-activity relationships of this promising class of compounds.
Application Notes and Protocols for 3-Acetyl-2-fluorophenylboronic acid in Catalytic Systems
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and technical information regarding the use of 3-Acetyl-2-fluorophenylboronic acid in two common and powerful cross-coupling reactions: the Suzuki-Miyaura coupling and the Chan-Lam coupling. This document is intended to serve as a comprehensive guide for chemists in academic and industrial research, particularly in the fields of medicinal chemistry and materials science, where the synthesis of complex biaryl and arylamine/ether structures is paramount.
Introduction
This compound is a versatile building block in organic synthesis. The presence of three distinct functional groups—a boronic acid, a ketone, and a fluorine atom—offers multiple avenues for molecular elaboration. The boronic acid moiety is a key participant in transition metal-catalyzed cross-coupling reactions. The ortho-fluoro substituent can influence the electronic properties and reactivity of the boronic acid and can also serve as a site for further functionalization or as a metabolic blocker in drug design. The meta-acetyl group provides a handle for subsequent chemical transformations. This document details established and proposed catalytic systems compatible with this reagent.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust and widely used palladium-catalyzed reaction for the formation of carbon-carbon bonds, typically between an organoboron compound and an organic halide or triflate. For this compound, this reaction enables the synthesis of substituted biaryl ketones, which are important scaffolds in medicinal chemistry.
Data Presentation: Suzuki-Miyaura Coupling
Below is a summary of a catalytic system successfully employed for the Suzuki-Miyaura coupling of this compound with a brominated pyrrole derivative.
| Parameter | Condition | Notes |
| Catalyst | Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] | A common and effective air-stable Pd(0) catalyst. |
| Base | Sodium carbonate (Na₂CO₃) | An inorganic base crucial for the transmetalation step. |
| Solvent System | 1,2-Dimethoxyethane (DME) and Water | A biphasic solvent system is often used to dissolve both organic and inorganic reagents. |
| Reactant 1 | This compound | - |
| Reactant 2 | tert-butyl{[5-bromo-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]methyl}methylcarbamate | A representative organic halide coupling partner. |
| Stoichiometry (Boronic Acid) | ~1.5 equivalents | A slight excess of the boronic acid is often used to ensure complete consumption of the halide. |
| Temperature | Not specified, but typically 80-120 °C | Heating is generally required to drive the reaction to completion. |
| Yield | 91% (as reported in patent literature) | High yields are achievable with this catalytic system. |
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is adapted from patent literature describing the coupling of this compound with a complex organic halide.
Materials:
-
This compound
-
Aryl or heteroaryl bromide/iodide (e.g., tert-butyl{[5-bromo-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]methyl}methylcarbamate)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Sodium carbonate (Na₂CO₃)
-
1,2-Dimethoxyethane (DME)
-
Water
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried round-bottom flask or Schlenk tube, add the aryl/heteroaryl bromide (1.0 equiv.), this compound (1.5 equiv.), and sodium carbonate (2.0 equiv.).
-
Add the palladium catalyst, Pd(PPh₃)₄ (0.05 - 0.10 equiv.).
-
Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes.
-
Add degassed 1,2-dimethoxyethane and degassed water in a 4:1 to 5:1 ratio (v/v) via syringe. The final concentration of the limiting reagent should be in the range of 0.1-0.5 M.
-
Stir the reaction mixture at room temperature for 15 minutes to ensure good mixing.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-16 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water. Separate the organic layer.
-
Extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.
Chan-Lam Coupling
The Chan-Lam coupling is a copper-catalyzed reaction that forms carbon-heteroatom bonds, specifically C-N and C-O bonds, from organoboron reagents. This reaction is an excellent method for the synthesis of arylamines and aryl ethers under relatively mild conditions. While specific examples for this compound are not prevalent in the literature, the following represents a generalized protocol based on established methods for other substituted arylboronic acids.[1][2] The electron-withdrawing nature of the acetyl and fluoro groups may necessitate slightly more forcing conditions or the use of a ligand to facilitate the reaction.
Data Presentation: Proposed Chan-Lam Coupling
This table outlines a proposed catalytic system for the Chan-Lam coupling of this compound with amines or phenols. Optimization may be required.
| Parameter | Condition | Notes |
| Catalyst | Copper(II) acetate [Cu(OAc)₂] | A common and inexpensive copper catalyst.[1] |
| Ligand (Optional) | Pyridine or 1,10-Phenanthroline | Can accelerate the reaction, especially for less reactive substrates. |
| Base | Triethylamine (Et₃N) or Pyridine | A mild organic base is typically used.[2] |
| Solvent | Dichloromethane (DCM) or Toluene | Anhydrous, non-coordinating solvents are preferred. |
| Reactant 1 | This compound | - |
| Reactant 2 | Amine (primary or secondary) or Phenol | The nucleophilic coupling partner. |
| Stoichiometry (Boronic Acid) | 1.2 - 2.0 equivalents | An excess of the boronic acid is often beneficial. |
| Atmosphere | Air or Oxygen | The reaction is an oxidative coupling and requires an oxidant, often atmospheric oxygen. |
| Temperature | Room Temperature to 50 °C | Mild heating may be necessary to improve reaction rates. |
Experimental Protocol: Proposed Chan-Lam Coupling
This is a representative protocol for the N- or O-arylation of a substrate with this compound.
Materials:
-
This compound
-
Amine or Phenol substrate
-
Copper(II) acetate [Cu(OAc)₂]
-
Pyridine (can act as both ligand and base)
-
Dichloromethane (DCM), anhydrous
-
Molecular sieves (4 Å)
-
Standard laboratory glassware
Procedure:
-
To a round-bottom flask, add the amine or phenol (1.0 equiv.), this compound (1.5 equiv.), and copper(II) acetate (1.0 - 2.0 equiv. for stoichiometric, or 0.1-0.2 equiv. for catalytic conditions).
-
Add activated powdered molecular sieves (4 Å) to the flask to ensure anhydrous conditions.
-
Add anhydrous dichloromethane as the solvent.
-
Add pyridine (2.0 - 3.0 equiv.) to the mixture.
-
Stir the reaction mixture vigorously, open to the air, at room temperature.
-
Monitor the reaction progress by TLC or LC-MS. The reaction may take 12-72 hours to reach completion. If the reaction is sluggish, gentle heating to 40-50 °C can be applied.
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the copper salts and molecular sieves. Wash the pad with dichloromethane.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to isolate the desired N- or O-arylated product.
Visualizations
Catalytic Cycles and Workflows
References
Application Notes and Protocols for 3-Acetyl-2-fluorophenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Acetyl-2-fluorophenylboronic acid is a valuable reagent in organic synthesis, particularly in the construction of complex organic molecules relevant to medicinal chemistry and drug development. Its utility stems from its ability to participate in various cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. This document provides an overview of its potential applications and general considerations for its use, based on the established reactivity of similarly substituted boronic acids. However, it is important to note that a comprehensive search of scientific literature and patent databases did not yield specific experimental protocols or quantitative data detailing the functional group tolerance of this compound itself. The information presented herein is therefore based on general principles of cross-coupling reactions involving functionalized phenylboronic acids.
Overview of Potential Applications
This compound is anticipated to be a versatile building block in several key transformations, primarily due to the presence of the boronic acid moiety. The acetyl and fluoro substituents can influence the electronic properties and steric environment of the molecule, which in turn can affect its reactivity and selectivity in various reactions.
Potential Cross-Coupling Reactions:
-
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is a powerful method for forming carbon-carbon bonds between organoboron compounds and organic halides or triflates. This compound can serve as the organoboron partner, coupling with a wide range of aryl, heteroaryl, vinyl, or alkyl halides/triflates. The reaction generally exhibits good functional group tolerance.
-
Chan-Lam Coupling: This copper-catalyzed reaction enables the formation of carbon-heteroatom bonds, such as C-N and C-O bonds. It involves the coupling of a boronic acid with an amine or an alcohol. This reaction is particularly useful for the synthesis of aryl amines and aryl ethers under mild conditions.
-
Liebeskind-Srogl Coupling: This palladium-catalyzed, copper-mediated reaction couples a thioester with a boronic acid to form a ketone. This transformation is notable for its ability to proceed under neutral conditions, making it suitable for substrates sensitive to basic or acidic environments.
Inferred Functional Group Tolerance
While specific data for this compound is unavailable, the general functional group tolerance of the aforementioned coupling reactions allows for predictions regarding its compatibility with various functional groups on the coupling partner.
Table 1: Predicted Compatibility of Functional Groups in Cross-Coupling Reactions with this compound
| Functional Group on Coupling Partner | Predicted Compatibility in Suzuki-Miyaura | Predicted Compatibility in Chan-Lam | Predicted Compatibility in Liebeskind-Srogl | Notes |
| Halides (Cl, Br, I) | Reactive Site | Generally Tolerated | Generally Tolerated | The halide is the reactive site in Suzuki-Miyaura coupling. |
| Aldehydes & Ketones | Generally Tolerated | Generally Tolerated | Generally Tolerated | Carbonyl groups are typically stable under these conditions. |
| Esters & Amides | Generally Tolerated | Generally Tolerated | Generally Tolerated | These functional groups are generally robust. |
| Nitriles | Generally Tolerated | Generally Tolerated | Generally Tolerated | The cyano group is usually compatible. |
| Nitro Groups | Generally Tolerated | May be Reduced | Generally Tolerated | Can be sensitive to certain reducing conditions that may be present. |
| Alcohols & Phenols | Generally Tolerated | Reactive Site | Generally Tolerated | The hydroxyl group is the reactive site in Chan-Lam C-O coupling. |
| Amines | Generally Tolerated | Reactive Site | Generally Tolerated | The amino group is the reactive site in Chan-Lam C-N coupling. |
| Carboxylic Acids | Generally Tolerated | May React | Generally Tolerated | Can sometimes interfere, protection may be necessary. |
| Alkenes & Alkynes | Generally Tolerated | Generally Tolerated | Generally Tolerated | Unsaturated bonds are typically compatible. |
| Heterocycles | Generally Tolerated | Generally Tolerated | Generally Tolerated | A wide range of heterocyclic systems are usually well-tolerated. |
General Experimental Considerations
The following are general guidelines for performing cross-coupling reactions. The specific conditions for this compound would require optimization.
General Protocol for a Suzuki-Miyaura Coupling (Hypothetical)
This protocol is a general representation and has not been validated for this compound.
Workflow Diagram:
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Materials:
-
This compound
-
Aryl halide or triflate
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Anhydrous solvent (e.g., Toluene, Dioxane, DMF)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a dry reaction vessel, add this compound (1.0 - 1.5 equivalents), the aryl halide/triflate (1.0 equivalent), and the base (2.0 - 3.0 equivalents).
-
Add the palladium catalyst (0.01 - 0.05 equivalents) and any additional ligand if required.
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Signaling Pathways and Logical Relationships
As no specific biological activity or mechanism of action involving this compound has been documented, a signaling pathway diagram cannot be provided at this time. However, a logical diagram illustrating the general principle of a cross-coupling reaction is presented below.
Caption: Logical relationship in a typical cross-coupling reaction.
Conclusion
This compound holds significant promise as a synthetic building block. While specific, experimentally validated protocols and a detailed functional group tolerance profile are not yet available in the public domain, researchers can draw upon the extensive knowledge of related cross-coupling reactions to guide their synthetic strategies. It is recommended that any application of this reagent be preceded by small-scale reaction optimization to determine the ideal conditions for the desired transformation. The acetyl and fluoro substituents may require careful consideration of catalyst, ligand, and base selection to achieve optimal results. As research progresses, it is anticipated that the specific reactivity and applications of this compound will be further elucidated, expanding its utility in the synthesis of novel and complex molecules.
Troubleshooting & Optimization
Technical Support Center: Suzuki Reactions with 3-Acetyl-2-fluorophenylboronic Acid
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to improve yields and overcome common challenges in Suzuki-Miyaura coupling reactions involving 3-Acetyl-2-fluorophenylboronic acid. This reagent is known to be challenging due to a combination of steric hindrance from the ortho-acetyl group and electronic deactivation from both the acetyl and fluoro substituents.
Frequently Asked Questions (FAQs)
Q1: Why are my reaction yields consistently low when using this compound?
A1: Low yields with this substrate are typically due to two main factors originating from its structure:
-
Steric Hindrance: The ortho-acetyl group physically blocks the palladium catalyst from easily accessing the carbon-boron bond, which slows down the crucial transmetalation step in the catalytic cycle.[1][2]
-
Electronic Deactivation: The fluorine and acetyl groups are electron-withdrawing, which makes the boronic acid less nucleophilic. This also slows the rate of transmetalation, a key step in the catalytic cycle.[3][4] These factors combined can lead to incomplete conversion and the formation of side products.
Q2: I'm observing significant amounts of a byproduct that appears to be my starting aryl halide with a hydrogen instead of the coupled product. What is happening?
A2: This side reaction is called protodeboronation, where the carbon-boron bond of the boronic acid is cleaved and replaced by a proton from a source in the reaction mixture (like water).[3][5] Electron-deficient arylboronic acids, such as this compound, are particularly susceptible to this decomposition pathway, especially under harsh basic conditions or at elevated temperatures.[5]
Q3: Besides my desired product, I am also isolating a symmetrical biaryl derived from my aryl halide starting material. How can I prevent this?
A3: This byproduct results from the homocoupling of your aryl halide. This side reaction is often promoted by the presence of oxygen in the reaction mixture, which can interfere with the catalyst.[6] It can also occur if the palladium(II) precatalyst is not efficiently reduced to the active palladium(0) species. Ensuring your reaction is thoroughly degassed and using a highly active catalyst system can minimize homocoupling.[7]
Q4: What are the most critical reaction parameters to optimize for this specific boronic acid?
A4: For sterically hindered and electronically deactivated boronic acids, the most impactful parameters to screen are:
-
Ligand: Bulky, electron-rich phosphine ligands are essential.[6]
-
Base: The choice of base is critical to activate the boronic acid without promoting decomposition.[8]
-
Catalyst Precursor: Modern palladacycle precatalysts can improve the generation of the active Pd(0) species.[9]
-
Solvent & Temperature: These must be chosen to ensure solubility while managing the rate of side reactions.
Troubleshooting Guide
Problem 1: Low or No Product Formation
If you observe primarily unreacted starting materials, the catalytic cycle is likely stalled. The most common bottlenecks for this substrate are oxidative addition and transmetalation.
Troubleshooting Workflow
Caption: Troubleshooting workflow for low conversion in challenging Suzuki couplings.
Recommended Solutions & Protocols
For difficult couplings involving sterically hindered substrates, advanced catalyst systems are often required. Buchwald-type biarylphosphine ligands and N-heterocyclic carbenes (NHCs) are highly effective because their bulk and electron-donating properties accelerate both oxidative addition and reductive elimination.[6][10]
| Parameter | Recommendation for this compound | Rationale |
| Catalyst/Ligand | Option A: Pd₂(dba)₃ with SPhos or XPhosOption B: XPhos Pd G3/G4 Precatalyst | Buchwald ligands (SPhos, XPhos) are bulky and electron-rich, accelerating the key steps of the catalytic cycle for hindered substrates.[4] G3/G4 precatalysts ensure efficient and rapid generation of the active Pd(0) species.[9] |
| Base | K₃PO₄, Cs₂CO₃, or CsF | Strong, non-nucleophilic bases are required to form the boronate species for transmetalation without causing significant protodeboronation.[6][11] K₃PO₄ is often a good starting point. |
| Solvent | 1,4-Dioxane/H₂O (e.g., 10:1 ratio)Toluene/H₂OTHF/H₂O | Aprotic polar solvents are generally effective. A small amount of water is often necessary to solubilize the inorganic base and facilitate transmetalation.[12] |
| Temperature | 80 °C to 110 °C | Higher temperatures are often needed to overcome the activation energy for hindered substrates. Monitor for decomposition.[2] |
Problem 2: Significant Protodeboronation Side Reaction
The presence of the desired product alongside the protonated starting material indicates that the rate of boronic acid decomposition is competitive with the rate of cross-coupling.
Logical Diagram: Competing Reaction Pathways
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 11. reddit.com [reddit.com]
- 12. reddit.com [reddit.com]
Technical Support Center: 3-Acetyl-2-fluorophenylboronic acid in Cross-Coupling Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 3-Acetyl-2-fluorophenylboronic acid in their experiments. The information is presented in a question-and-answer format to directly address common issues and provide actionable solutions.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed with this compound in Suzuki-Miyaura coupling reactions?
A1: The three primary side reactions encountered when using this compound are protodeboronation, homocoupling, and in some cases, oxidation.
-
Protodeboronation: This is the undesired cleavage of the C–B bond, where a proton replaces the boronic acid group, leading to the formation of 2'-fluoroacetophenone. This side reaction is often problematic for electron-deficient arylboronic acids. The electron-withdrawing nature of both the acetyl and fluoro groups on this compound can make it more susceptible to this decomposition pathway.[1][2]
-
Homocoupling: This side reaction results in the formation of a symmetrical biaryl, in this case, 2,2'-diacetyl-3,3'-difluorobiphenyl. It is often promoted by the presence of oxygen and certain palladium catalysts.[3]
-
Oxidation: Although less common under standard Suzuki-Miyaura conditions, the boronic acid can be oxidized to the corresponding phenol.
Q2: How do the acetyl and fluoro substituents on this compound influence its reactivity and stability?
A2: Both the acetyl and fluoro groups are electron-withdrawing, which has a significant impact on the reactivity and stability of the boronic acid. The electron-deficient nature of the aromatic ring can increase the rate of protodeboronation, especially under basic conditions. However, this electron deficiency can also be advantageous, as it can facilitate the transmetalation step in the Suzuki-Miyaura catalytic cycle. Careful optimization of reaction conditions is therefore crucial to favor the desired cross-coupling over side reactions.
Q3: How should I store this compound to ensure its stability?
A3: To maintain the quality and reactivity of this compound, it is recommended to store it in a tightly sealed container in a cool, dry place. For long-term storage, refrigeration (typically 2-8 °C) is advisable. Storing under an inert atmosphere, such as nitrogen or argon, can further prevent degradation from moisture and oxygen.[2]
Q4: What are the initial checks I should perform if my Suzuki-Miyaura reaction with this compound is failing?
A4: If you are experiencing low or no yield, consider the following initial checks:
-
Reagent Quality: Verify the purity of your this compound, as it can degrade over time. Also, check the quality of your palladium catalyst, ligand, and base.
-
Solvent and Atmosphere: Ensure your solvent is thoroughly degassed to remove oxygen, which can promote homocoupling and catalyst decomposition. Maintain a strict inert atmosphere (argon or nitrogen) throughout the reaction.
-
Base Selection: The choice and quality of the base are critical. Ensure it is sufficiently strong to promote the catalytic cycle but not so harsh as to accelerate protodeboronation.
Troubleshooting Guides
Issue 1: Low Yield of the Desired Cross-Coupling Product with Significant Protodeboronation
Symptoms:
-
Major peak in the crude reaction analysis corresponding to 2'-fluoroacetophenone.
-
Low consumption of the aryl halide coupling partner.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| High Reaction Temperature | Lower the reaction temperature. While higher temperatures can increase the rate of the desired reaction, they can disproportionately accelerate the rate of protodeboronation. |
| Inappropriate Base | Screen different bases. Weaker bases like K₃PO₄ or Cs₂CO₃ are often preferred over stronger bases like NaOH or KOH for electron-deficient boronic acids to minimize base-catalyzed protodeboronation.[2] |
| Presence of Water | Ensure the use of anhydrous solvents and reagents. Water can act as a proton source for protodeboronation. If aqueous conditions are necessary, consider using a protected form of the boronic acid. |
| Prolonged Reaction Time | Monitor the reaction closely and quench it as soon as the starting material is consumed. Extended reaction times provide more opportunity for protodeboronation to occur. |
| Inefficient Catalyst System | Use a highly active palladium catalyst and a suitable ligand (e.g., bulky, electron-rich phosphine ligands like SPhos or XPhos) to ensure the rate of cross-coupling is significantly faster than the rate of protodeboronation.[2] |
| High Concentration of Free Boronic Acid | Convert the boronic acid to a more stable boronic ester (e.g., pinacol or MIDA ester). This allows for a slow release of the active boronic acid into the reaction mixture, keeping its concentration low and minimizing protodeboronation.[1] |
Issue 2: Formation of Homocoupling Byproduct
Symptoms:
-
Presence of a significant amount of 2,2'-diacetyl-3,3'-difluorobiphenyl in the crude reaction mixture.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Presence of Oxygen | Thoroughly degas all solvents and reagents. Maintain a strict inert atmosphere (argon or nitrogen) throughout the reaction setup and duration. Oxygen can promote the oxidative homocoupling of the boronic acid.[2] |
| Use of a Pd(II) Precatalyst | If using a Pd(II) precatalyst (e.g., Pd(OAc)₂), consider adding a reducing agent to ensure the formation of the active Pd(0) species. Alternatively, use a Pd(0) source directly (e.g., Pd₂(dba)₃). |
| Suboptimal Ligand | The choice of ligand can influence the relative rates of the desired cross-coupling and homocoupling. Screening different phosphine ligands can help to identify one that favors the desired reaction pathway. |
| High Catalyst Loading | While a sufficient amount of catalyst is necessary, excessively high loadings can sometimes lead to an increase in side reactions. Titrate the catalyst loading to find the optimal concentration. |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling with this compound
This protocol is a general starting point and may require optimization for specific substrates.
Materials:
-
This compound (1.2 equivalents)
-
Aryl halide (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equivalents)
-
Degassed solvent (e.g., 1,4-dioxane/water, 4:1)
Procedure:
-
To a dry Schlenk flask, add this compound, the aryl halide, and the base.
-
Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.
-
Add the palladium catalyst under a positive flow of inert gas.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture with vigorous stirring to the desired temperature (e.g., 80-100 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction.
Caption: Logical workflow for troubleshooting a failed Suzuki-Miyaura reaction.
References
Technical Support Center: Purification of Products from 3-Acetyl-2-fluorophenylboronic Acid Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with products derived from reactions involving 3-acetyl-2-fluorophenylboronic acid.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of reaction products.
Problem: My final product is contaminated with unreacted this compound.
Possible Cause & Solution:
-
Cause: Excess boronic acid was used in the reaction, or the reaction did not go to completion. The acidic nature of the boronic acid makes it a common impurity.
-
Solution 1: Basic Wash (Aqueous Work-up): During the work-up, wash the organic layer containing your product with an aqueous basic solution such as 1M NaOH or saturated sodium bicarbonate. The boronic acid will be deprotonated to form a water-soluble boronate salt, which will partition into the aqueous layer.[1][2][3] This is often the simplest and most effective method.
-
Solution 2: Scavenger Resins: Use a boronic acid scavenger resin, such as diethanolaminomethyl polystyrene (DEAM-PS) or silica-based scavengers like SiliaBond DEAM.[1][4] These resins selectively bind to the boronic acid, which can then be removed by filtration.
-
Solution 3: Selective Crystallization: If your product is a solid, recrystallization can be effective in purging the residual boronic acid.[1]
Problem: I am having difficulty separating my product from the protodeborylated starting material (2-fluoroacetophenone).
Possible Cause & Solution:
-
Cause: Protodeborylation is a common side reaction for arylboronic acids, especially with ortho-substituents.[1] The resulting impurity often has a similar polarity to the desired product, making chromatographic separation challenging.
-
Solution 1: Optimize Chromatography:
-
High-Performance Liquid Chromatography (HPLC): Preparative HPLC can provide the necessary resolution to separate closely related compounds.[5][6]
-
Column Chromatography with Modifiers: When using silica gel chromatography, adding a small amount of a modifier like acetic acid to the eluent can sometimes improve separation of acidic or polar compounds.[5]
-
Alternative Stationary Phases: Consider using neutral alumina or reverse-phase (C18) silica gel, as these can offer different selectivity compared to standard silica gel.[5][7]
-
-
Solution 2: Derivatization: If the product has a suitable functional group that the impurity lacks, you could temporarily derivatize the product to significantly alter its polarity, perform the separation, and then remove the protecting group.
Problem: My product streaks badly on a silica gel column.
Possible Cause & Solution:
-
Cause: Boronic acids and their derivatives can interact strongly with the acidic silanol groups on the surface of silica gel, leading to poor peak shape and difficult elution.[5][7][8]
-
Solution 1: Use a Different Stationary Phase: Switch to a less acidic support like neutral alumina or a reverse-phase C18 column.[5][7]
-
Solution 2: Modify the Mobile Phase: Add a small amount of a competitive binding agent to your eluent, such as triethylamine (for basic compounds) or acetic acid (for acidic compounds), to mask the active sites on the silica gel.[5]
-
Solution 3: Convert to a Boronate Ester: Before chromatography, consider converting any residual boronic acid to its corresponding pinacol boronate ester. Boronate esters are generally less polar and more stable on silica gel.[3]
Problem: My product is an oil and cannot be purified by recrystallization.
Possible Cause & Solution:
-
Cause: The product may be intrinsically an oil at room temperature, or it may be an amorphous solid.
-
Solution 1: Column Chromatography: This is the most common method for purifying oils.[9] Experiment with different solvent systems and stationary phases (silica, alumina, C18) to achieve separation.
-
Solution 2: Trituration: If the oil is an impure solid that has "oiled out," trituration may induce crystallization. This involves stirring the oil with a solvent in which the desired product is insoluble but the impurities are soluble.[8]
-
Solution 3: Kugelrohr Distillation: If the product is thermally stable and has a sufficiently low boiling point, Kugelrohr distillation under high vacuum can be an effective purification method for small quantities of oils.[5]
Frequently Asked Questions (FAQs)
Q1: What is the best general-purpose purification method for products of Suzuki coupling reactions using this compound?
A1: A combination of an aqueous work-up followed by column chromatography is typically the most effective approach. The work-up should include a basic wash (e.g., with 1M NaOH) to remove unreacted boronic acid.[2] Subsequent flash column chromatography on silica gel is often used to separate the desired biaryl product from other organic impurities.[10][11][12] If the product is a stable solid, recrystallization can be an excellent final purification step.[13]
Q2: How can I remove residual palladium catalyst from my reaction mixture?
A2: Several methods can be employed to remove palladium residues:
-
Filtration: If the palladium catalyst is supported on a solid material like charcoal, it can be removed by filtering the reaction mixture through a pad of Celite.[9]
-
Column Chromatography: Palladium residues often adhere to the top of a silica gel column, allowing for separation from the desired product during elution.
-
Specialized Scavengers: Commercially available palladium scavengers (e.g., silica-based thiourea or thiol scavengers) can be added to the reaction mixture to bind the palladium, which is then removed by filtration.
Q3: Can I use reverse-phase chromatography to purify my product?
A3: Yes, reverse-phase chromatography (e.g., using a C18 column) can be a good alternative, especially if normal-phase chromatography on silica gel fails.[7][8] Common eluents are mixtures of acetonitrile/water or methanol/water. However, be aware that some boronic acid derivatives may still streak or be difficult to separate.[7] A significant drawback can be the difficulty of removing large volumes of water from the purified fractions.[7][8]
Q4: Is recrystallization a viable method for purifying acetyl-substituted biaryl compounds?
A4: Yes, recrystallization is often a very effective method for purifying solid biaryl compounds, including those with acetyl substituents. The presence of the acetyl group can enhance the crystallinity of the molecule. A common procedure involves dissolving the crude product in a minimal amount of a hot solvent and allowing it to cool slowly to form crystals.[13][14] A two-solvent system (one in which the compound is soluble and one in which it is insoluble) can also be effective.[5][14]
Q5: My boronic acid seems to be decomposing on the column. What can I do?
A5: Boronic acids can be unstable on acidic silica gel.[7][8]
-
Neutralize the Silica: You can try pre-treating the silica gel with a dilute solution of triethylamine in your eluent before packing the column.
-
Use Alumina: Neutral or basic alumina is a good alternative to silica for acid-sensitive compounds.[5]
-
Work Quickly: Minimize the time the compound spends on the column. Use a slightly more polar solvent system to speed up elution.
Data Presentation: Comparison of Purification Methods
| Purification Method | Primary Use Case | Advantages | Disadvantages |
| Basic Aqueous Wash | Removal of unreacted boronic acid. | Simple, fast, inexpensive, and highly effective for acidic impurities.[1][2] | Only effective for removing acidic or basic impurities; will not separate neutral organic compounds. |
| Recrystallization | Purification of solid products. | Can yield very high purity material; scalable.[13] | Only applicable to solids; requires finding a suitable solvent system; can have variable yield.[5][7] |
| Silica Gel Chromatography | General purpose purification of most organic compounds. | Widely applicable; can separate compounds with subtle polarity differences.[10] | Boronic acids can stick to or decompose on acidic silica; can be time-consuming and use large solvent volumes.[7][8] |
| Alumina Chromatography | Purification of acid-sensitive compounds. | Good for compounds that are unstable on silica gel.[5] | Can have lower resolution than silica gel for some compound classes. |
| Reverse-Phase (C18) HPLC | High-resolution separation of complex mixtures or polar compounds. | Excellent separating power for difficult mixtures.[6] | Requires specialized equipment; difficult to remove water from fractions; can be expensive and not easily scalable.[7] |
| Scavenger Resins | Targeted removal of specific impurities (e.g., boronic acids, metals). | Highly selective; simple filtration work-up.[1][4] | Can be expensive; adds another reagent to the reaction mixture that must be removed.[1] |
| Trituration | Inducing crystallization of oils or amorphous solids. | Simple technique to obtain a crystalline solid from an oil.[8] | Not always effective; primarily for removing small amounts of soluble impurities. |
Experimental Protocols
Protocol 1: Purification by Basic Wash and Flash Chromatography
-
Reaction Quench & Extraction: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate (EtOAc) and transfer to a separatory funnel.
-
Basic Wash: Wash the organic layer with 1M sodium hydroxide (NaOH) solution. Separate the layers. This step removes the acidic this compound.[2]
-
Aqueous Washes: Wash the organic layer sequentially with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Flash Chromatography:
-
Prepare a silica gel column using a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes). The optimal eluent should be determined beforehand by thin-layer chromatography (TLC).
-
Dissolve the crude residue in a minimal amount of dichloromethane (DCM) or the eluent.
-
Load the sample onto the column and elute with the chosen solvent system, collecting fractions.
-
Analyze the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.[9]
-
Protocol 2: Purification by Recrystallization
-
Solvent Selection: Choose a suitable solvent or solvent pair. The ideal solvent should dissolve the crude product when hot but not when cold. The impurities should either be insoluble in the hot solvent or remain soluble in the cold solvent.
-
Dissolution: Place the crude solid product in an Erlenmeyer flask. Add a minimal amount of the hot recrystallization solvent until the solid just dissolves.[14]
-
Hot Filtration (Optional): If there are insoluble impurities in the hot solution, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the clear solution to cool slowly to room temperature. If necessary, further cool the flask in an ice bath to maximize crystal formation. Scratching the inside of the flask with a glass rod can sometimes induce crystallization.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals in a vacuum oven to remove residual solvent.
Visualizations
Caption: General purification workflow for products from this compound reactions.
Caption: Troubleshooting logic for common purification challenges.
References
- 1. andersonsprocesssolutions.com [andersonsprocesssolutions.com]
- 2. researchgate.net [researchgate.net]
- 3. reddit.com [reddit.com]
- 4. silicycle.com [silicycle.com]
- 5. researchgate.net [researchgate.net]
- 6. waters.com [waters.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. reddit.com [reddit.com]
- 9. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 10. Synthesis and structure activity relationship studies of 3-biaryl-8-oxa-bicyclo[3.2.1]octane-2-carboxylic acid methyl esters - PMC [pmc.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. Asymmetric synthesis of biaryl atropisomers by dynamic resolution on condensation of biaryl aldehydes with (−)-ephedrine or a proline-derived diamine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Optimizing Reactions with 3-Acetyl-2-fluorophenylboronic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing poor reactivity with 3-acetyl-2-fluorophenylboronic acid in cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: Why is my Suzuki-Miyaura coupling reaction with this compound showing low to no yield?
A1: The poor reactivity of this compound can be attributed to a combination of electronic and steric effects. The electron-withdrawing nature of both the acetyl and fluoro groups deactivates the boronic acid, slowing down the crucial transmetalation step in the catalytic cycle.[1][2] Additionally, the presence of two substituents in the ortho position creates significant steric hindrance around the boron center, which can impede its approach to the palladium catalyst.[2][3]
Q2: What are the initial checks I should perform if my reaction fails?
A2: Before significantly altering the reaction conditions, verify the following:
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Reagent Quality: Ensure the this compound and other reagents are pure and have not degraded. Boronic acids can be susceptible to decomposition.[2][4]
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Catalyst Activity: Confirm that your palladium catalyst and ligand are active. Some palladium sources require in-situ reduction, and many phosphine ligands are air-sensitive.[1][2] Using a pre-formed, air-stable precatalyst can often resolve issues of catalyst activation.[2]
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Inert Atmosphere: Oxygen can lead to the decomposition of the catalyst and the homocoupling of the boronic acid.[2] Ensure your reaction setup is properly purged with an inert gas (e.g., argon or nitrogen) and that your solvents are thoroughly degassed.[2]
Q3: Can protodeboronation be an issue with this boronic acid?
A3: Yes, protodeboronation, the cleavage of the C-B bond by a proton source, can be a significant side reaction, especially with electron-deficient boronic acids.[5][6] This is often exacerbated by the presence of water and certain bases. If you suspect protodeboronation, consider using anhydrous solvents or converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester) or a diethanolamine adduct.[2][5]
Q4: How do the acetyl and fluoro substituents specifically impact the reaction?
A4: The acetyl group is strongly electron-withdrawing, which reduces the nucleophilicity of the aryl group attached to the boron, making the transfer of this group to the palladium center (transmetalation) more difficult.[1] The ortho-fluoro substituent also has an electron-withdrawing inductive effect. Furthermore, its position contributes significantly to the steric bulk around the reactive site.[2]
Troubleshooting Guide
Issue 1: Low or No Product Formation
This is the most common issue and is often related to slow or inhibited transmetalation due to the electronic and steric properties of this compound.
Troubleshooting Workflow
Caption: Troubleshooting workflow for low-yield reactions.
Detailed Recommendations:
-
Base Optimization: Standard bases like Na₂CO₃ may not be sufficient. Switch to stronger bases such as K₃PO₄ or Cs₂CO₃, which are known to accelerate the transmetalation of electron-deficient boronic acids.[2]
-
Catalyst System Enhancement:
-
Ligands: For sterically hindered and electron-poor substrates, standard ligands like PPh₃ are often ineffective.[1] Utilize bulky, electron-rich biarylphosphine ligands (Buchwald ligands) such as SPhos, XPhos, or RuPhos.[2] These ligands promote both the oxidative addition and the subsequent, challenging reductive elimination step.[2] N-heterocyclic carbene (NHC) ligands are also a powerful alternative.[2]
-
Palladium Source: Use a high-activity palladium source like Pd₂(dba)₃ or Pd(OAc)₂ in combination with the appropriate ligand.[1][2] For ease of use and high efficiency, consider using commercially available palladium precatalysts like XPhos Pd G3, which are air-stable and highly active.[2]
-
-
Solvent and Temperature:
-
Aprotic polar solvents or mixtures with water are often effective. Common choices include Toluene/H₂O, Dioxane/H₂O, or 2-MeTHF.[1][2][7]
-
Increasing the reaction temperature (e.g., to 80-110 °C) can provide the necessary energy to overcome the activation barrier for the sterically hindered coupling.[2]
-
Issue 2: Presence of Side Products
The formation of side products can complicate purification and reduce the yield of the desired product.
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Homocoupling of Boronic Acid: This side reaction, forming a biaryl from two molecules of the boronic acid, is often caused by the presence of oxygen. Ensure thorough degassing of solvents and a robust inert atmosphere.[2]
-
Protodeboronation: If you observe the formation of 1-acetyl-2-fluorobenzene, protodeboronation is likely occurring. To mitigate this, you can:
-
Use the boronic acid as its corresponding pinacol ester.
-
Employ anhydrous reaction conditions.
-
Use KF as the base, which can sometimes suppress this side reaction.[4]
-
Quantitative Data Summary
The following tables provide examples of reaction conditions that have proven successful for analogous challenging Suzuki-Miyaura couplings. These should serve as a starting point for optimization.
Table 1: Recommended Catalyst Systems for Electron-Deficient and Sterically Hindered Boronic Acids
| Catalyst System | Ligand Type | Key Advantages | Potential Drawbacks | Typical Loading (mol%) |
| Pd₂(dba)₃ / SPhos | Buchwald-type phosphine | High activity for a broad range of substrates, including electron-deficient ones.[1] | Air-sensitive, higher cost. | 1-2 |
| Pd(OAc)₂ / XPhos | Buchwald-type phosphine | Excellent for sterically hindered and electron-poor substrates.[1] | Air-sensitive, higher cost. | 1-2 |
| XPhos Pd G3 | Palladacycle Precatalyst | Air-stable, highly active, and efficient for catalyst activation.[2] | Higher cost. | 0.5-2 |
| Pd(PPh₃)₄ | Tetrakisphosphine | Readily available and well-understood.[1] | Lower activity for challenging substrates, often requires higher temperatures.[1] | 2-5 |
Table 2: Example Conditions for Challenging Suzuki-Miyaura Couplings
| Aryl Halide | Boronic Acid/Derivative | Catalyst / Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| 4-Chlorobenzonitrile | 2-Furanboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 95 |
| 1-Bromo-2,6-dimethylbenzene | 2-Isopropylphenylboronic acid | Pd(OAc)₂ / BI-DIME | K₃PO₄ | Toluene | 110 | 94 |
| 2-Chlorotoluene | 2,4,6-Trimethylphenylboronic acid | HFTPhos-Pd G3 (0.05 mol%) | K₂CO₃ | iPrOH/H₂O | 60 | 95 |
| 4-Bromoanisole | 4-Formylphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 80 | 92 |
Note: These are examples from the literature for analogous challenging substrates and should be adapted and optimized for this compound.[2]
Experimental Protocols
General Protocol for a Trial Suzuki-Miyaura Coupling Reaction
This protocol is a starting point and should be optimized based on the results.
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Reagent Preparation:
-
Prepare stock solutions of this compound (e.g., 0.2 M in dioxane), the aryl halide partner (e.g., 0.2 M in dioxane), and the base (e.g., K₃PO₄, 1.0 M aqueous solution).
-
-
Reaction Setup:
-
To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.2-1.5 equiv), and the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%).
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Seal the vial with a septum cap.
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Evacuate and backfill the vial with argon or nitrogen three times.
-
-
Solvent and Base Addition:
-
Under the inert atmosphere, add the degassed solvent (e.g., dioxane) followed by the degassed base solution via syringe. The final concentration should be around 0.1-0.2 M with respect to the limiting reagent.
-
-
Reaction:
-
Place the vial in a pre-heated heating block or oil bath at the desired temperature (start with 80-100 °C).
-
Stir the reaction vigorously for the intended duration (e.g., 4-24 hours).
-
-
Monitoring:
-
Monitor the reaction progress by taking small aliquots and analyzing them by TLC, GC-MS, or LC-MS.
-
-
Workup:
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel.
-
Visualizations
Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the key steps in the Suzuki-Miyaura coupling, highlighting the transmetalation step, which is often rate-limiting for this compound.
Caption: The Suzuki-Miyaura catalytic cycle.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. reddit.com [reddit.com]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Suzuki–Miyaura cross-coupling of unprotected ortho -bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03725A [pubs.rsc.org]
Technical Support Center: 3-Acetyl-2-fluorophenylboronic acid in Catalytic Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with catalyst deactivation when using 3-Acetyl-2-fluorophenylboronic acid in catalytic reactions, particularly Suzuki-Miyaura cross-coupling.
Troubleshooting Guides
Issue 1: Low or No Product Yield
Low or non-existent yields are a common issue and can often be attributed to catalyst deactivation or inhibition. Follow this systematic guide to diagnose and resolve the problem.
Possible Cause 1: Catalyst Inactivity
-
Troubleshooting Steps:
-
Ensure an Inert Atmosphere: The palladium catalyst is sensitive to oxygen.[1] Ensure your reaction vessel is properly purged with an inert gas (e.g., argon or nitrogen) and that all solvents are thoroughly degassed.
-
Use Fresh Catalyst and Ligands: Palladium catalysts and phosphine-based ligands can degrade over time, especially if not stored under an inert atmosphere. Use freshly opened catalyst or a catalyst from a reliable, recently purchased batch.
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Select a Robust Catalyst System: For sterically hindered boronic acids like this compound, standard catalysts like Pd(PPh₃)₄ may be insufficient.[2] Consider using more robust, electron-rich, and bulky ligands such as Buchwald-type biarylphosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbenes (NHCs).[2] These can promote the challenging oxidative addition and reductive elimination steps.[2]
-
Possible Cause 2: Boronic Acid Instability and Side Reactions
-
Troubleshooting Steps:
-
Check Boronic Acid Purity: Verify the purity of your this compound. Impurities can act as catalyst poisons.
-
Minimize Protodeboronation: Protodeboronation, the replacement of the boronic acid group with a hydrogen, is a common decomposition pathway for boronic acids, especially under basic conditions.[1] Consider using anhydrous conditions or minimizing the amount of water in the reaction.[3]
-
Consider Homocoupling: The formation of a biaryl byproduct from the coupling of two boronic acid molecules can occur, particularly in the presence of oxygen.[4] Improved degassing can mitigate this side reaction.[4]
-
Possible Cause 3: Suboptimal Reaction Conditions
-
Troubleshooting Steps:
-
Optimize the Base: The choice of base is critical. For challenging couplings, stronger bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) may be more effective than weaker bases like sodium carbonate (Na₂CO₃).
-
Screen Solvents: Aprotic polar solvents like dioxane, THF, or DMF, often with a small amount of water, are commonly used. The optimal solvent system can be highly substrate-dependent.
-
Adjust the Temperature: While higher temperatures can increase reaction rates, they can also accelerate catalyst decomposition. A systematic temperature screen (e.g., 80°C, 100°C, 120°C) may be necessary to find the optimal balance.
-
A logical workflow for troubleshooting low-yield reactions is presented below:
Issue 2: Reaction Stalls or is Sluggish
A reaction that starts but fails to go to completion is often a sign of catalyst deactivation during the reaction.
Possible Cause 1: Steric Hindrance
-
Explanation: The ortho fluoro and acetyl groups on this compound create significant steric bulk around the boronic acid moiety. This steric hindrance can slow down crucial steps in the catalytic cycle, particularly transmetalation.[2]
-
Troubleshooting Steps:
-
Increase Catalyst Loading: A modest increase in catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) can sometimes overcome sluggish reaction rates.
-
Employ a More Active Catalyst: As mentioned previously, bulky, electron-rich ligands are essential for coupling sterically hindered substrates.[2] These ligands can accelerate the catalytic cycle and improve turnover numbers.
-
Increase Reaction Time and/or Temperature: For sterically demanding substrates, longer reaction times and higher temperatures may be necessary to achieve full conversion.
-
Possible Cause 2: Potential Chelation/Inhibition by the Acetyl Group
-
Explanation: The oxygen atom of the ortho-acetyl group could potentially coordinate to the palladium center. While this can sometimes be beneficial, it might also lead to the formation of a stable, off-cycle palladacycle, effectively sequestering the active catalyst. A similar chelation effect has been observed with ortho-methoxy groups.[5][6]
-
Troubleshooting Steps:
-
Ligand Competition: Using a strongly coordinating, bulky monodentate ligand (like a Buchwald-type ligand) can help prevent the substrate from binding too strongly to the palladium center and inhibiting the catalytic cycle.
-
Temperature Adjustment: The stability of such a potential chelate complex is temperature-dependent. Experimenting with different reaction temperatures might disrupt this interaction.
-
The relationship between the structural features of this compound and potential catalytic issues is illustrated below:
Frequently Asked Questions (FAQs)
Q1: Why is my Suzuki-Miyaura reaction with this compound failing when the same conditions work for simpler phenylboronic acids?
A1: The combination of two ortho substituents, the fluoro and acetyl groups, makes this compound a sterically demanding coupling partner.[2] This steric bulk can significantly slow down key steps of the catalytic cycle, such as transmetalation and reductive elimination, which may not be an issue with less substituted boronic acids.[2] You will likely need more forcing conditions, such as higher temperatures, and a more specialized catalyst system, like one employing bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos), to achieve a successful reaction.[2]
Q2: My reaction mixture turns black. What does this indicate and what can I do?
A2: The formation of a black precipitate is typically palladium black, which is an inactive, agglomerated form of the palladium catalyst. This indicates catalyst decomposition. To prevent this, ensure your reaction is thoroughly degassed to remove oxygen, use an appropriate ligand-to-palladium ratio to stabilize the catalyst, and consider if the reaction temperature is too high, as this can accelerate decomposition.
Q3: How do the electronic properties of the fluoro and acetyl groups affect the reaction?
A3: Both the fluoro and acetyl groups are electron-withdrawing. Electron-withdrawing groups on the boronic acid can sometimes make the transmetalation step more challenging. Conversely, electron-withdrawing groups on the aryl halide partner can facilitate the initial oxidative addition step.[1] The overall outcome will depend on the balance of these electronic effects and the specific coupling partner being used.
Q4: Can I use a boronate ester of this compound instead to improve stability?
A4: Yes, converting the boronic acid to a more stable form, such as a pinacol boronate ester, is a common strategy to improve shelf-life and prevent decomposition pathways like protodeboronation.[3] Boronate esters are generally more stable and easier to handle.[7] However, be aware that the use of a boronate ester might require slightly different reaction conditions (e.g., anhydrous conditions) and may result in slower reaction rates compared to the free boronic acid.[3]
Quantitative Data Summary
| Parameter | Standard Phenylboronic Acid | Sterically Hindered (e.g., ortho-disubstituted) Phenylboronic Acid |
| Catalyst System | Pd(PPh₃)₄, Pd(OAc)₂/PPh₃ | Pd(OAc)₂ or Precatalyst with Bulky Ligands (e.g., XPhos, SPhos, RuPhos) |
| Catalyst Loading | 1 - 5 mol% | 2 - 5 mol% (or higher in difficult cases) |
| Base | Na₂CO₃, K₂CO₃ | K₃PO₄, Cs₂CO₃, CsF |
| Solvent | Toluene/H₂O, Dioxane/H₂O | Dioxane/H₂O, THF/H₂O, Toluene (anhydrous for esters) |
| Temperature | 80 - 100 °C | 100 - 120 °C |
| Reaction Time | 2 - 12 hours | 12 - 48 hours |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling with a Sterically Hindered Boronic Acid
This protocol provides a robust starting point for the coupling of this compound with an aryl bromide.
-
Reaction Setup: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), this compound (1.2 - 1.5 equiv), and potassium phosphate (K₃PO₄, 3.0 equiv).
-
Inert Atmosphere: Seal the vial with a septum and purge with argon or nitrogen for 10-15 minutes.
-
Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%).
-
Solvent Addition: Add degassed solvent (e.g., 1,4-dioxane/water, 10:1 v/v) via syringe to achieve a concentration of 0.1-0.2 M with respect to the limiting reagent.
-
Reaction: Place the vial in a preheated heating block or oil bath at 100-110 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Palladium-Catalyzed Cross-Coupling of Organoboron and Organosilicon Compounds – Denmark Group [denmarkgroup.illinois.edu]
- 4. Yoneda Labs [yonedalabs.com]
- 5. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]
- 6. researchgate.net [researchgate.net]
- 7. uwindsor.ca [uwindsor.ca]
Technical Support Center: Optimizing Suzuki-Miyaura Couplings of 3-Acetyl-2-fluorophenylboronic acid
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize Suzuki-Miyaura cross-coupling reactions involving 3-Acetyl-2-fluorophenylboronic acid.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges when using this compound in Suzuki-Miyaura couplings?
A1: this compound presents a unique set of challenges due to its specific substitution pattern. The ortho-fluoro and meta-acetyl substituents make the boronic acid electronically deficient, which can influence its stability and reactivity. Key challenges include:
-
Protodeboronation: Electron-deficient boronic acids are susceptible to cleavage of the C-B bond by solvent or residual water, especially under basic conditions, leading to the formation of 2-fluoroacetophenone as a byproduct and reduced yield of the desired coupled product.
-
Steric Hindrance: The ortho-fluoro group can introduce steric hindrance around the boron center, potentially slowing down the transmetalation step in the catalytic cycle.
-
Catalyst Inhibition: The acetyl group, being a potential coordinating group, might interact with the palladium catalyst, although this is less common than with stronger coordinating groups.
Q2: What are the recommended starting conditions for a Suzuki-Miyaura coupling with this compound?
A2: For a successful coupling, it is crucial to select a suitable catalyst, base, and solvent system. A good starting point would be:
-
Catalyst: A palladium(II) precatalyst with a bulky, electron-rich phosphine ligand is often effective for challenging substrates.[1] For example, Pd(dppf)Cl₂ or a combination of Pd(OAc)₂ with a ligand like SPhos or XPhos.
-
Base: A moderately strong inorganic base is typically required. Potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are excellent starting choices.
-
Solvent: A mixture of an organic solvent and water is generally effective. A 4:1 to 5:1 mixture of 1,4-dioxane/water or toluene/water is a common choice. The water can play a beneficial role in the reaction, but excessive amounts may promote protodeboronation.
Q3: How can I minimize the protodeboronation of this compound?
A3: Minimizing protodeboronation is critical for achieving high yields. Consider the following strategies:
-
Choice of Base: Use a milder base if strong bases are suspected to be the cause. In some cases, fluoride bases like cesium fluoride (CsF) or potassium fluoride (KF) can be effective.
-
Anhydrous Conditions: While some water is often beneficial, using rigorously dried solvents and reagents can reduce protodeboronation if it proves to be a significant issue.
-
Boronic Esters: Converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester) can protect it from premature decomposition. The ester then hydrolyzes in situ to the active boronic acid.
-
Reaction Temperature and Time: Running the reaction at the lowest effective temperature and for the shortest possible time can minimize the exposure of the boronic acid to conditions that favor protodeboronation.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | Inactive catalyst | Use a fresh batch of palladium catalyst and ligand. Consider using a pre-catalyst that is more stable and generates the active Pd(0) species more reliably.[1] |
| Oxygen contamination | Ensure all solvents are thoroughly degassed and the reaction is maintained under an inert atmosphere (e.g., argon or nitrogen). | |
| Insufficiently active coupling partner | If using an aryl chloride, consider switching to the more reactive aryl bromide or iodide. | |
| Significant Protodeboronation | Base is too strong or reaction temperature is too high | Screen a range of bases, starting with milder options like K₂CO₃ or CsF. Optimize the reaction temperature by running a gradient to find the lowest temperature at which the reaction proceeds efficiently. |
| Excess water in the reaction mixture | Use a solvent system with a lower water content or switch to an anhydrous solvent system. Ensure all reagents are dry. | |
| Formation of Homocoupled Byproducts | Presence of oxygen | Improve degassing procedures and maintain a strict inert atmosphere throughout the reaction. |
| Pd(II) source not being properly reduced to Pd(0) | If using a Pd(II) source like Pd(OAc)₂, ensure the ligand can effectively reduce it to the active Pd(0) catalyst. Using a Pd(0) source like Pd₂(dba)₃ or a precatalyst can mitigate this. | |
| Incomplete Conversion of Starting Material | Insufficient catalyst loading or reaction time | Increase the catalyst loading in small increments (e.g., from 1 mol% to 2 mol%). Extend the reaction time and monitor by TLC or LC-MS to determine the point of maximum conversion. |
| Steric hindrance | Employ a bulkier, more electron-rich phosphine ligand (e.g., Buchwald-type ligands like XPhos or SPhos) to accelerate the catalytic cycle. |
Data Presentation: Illustrative Base and Solvent Screen
The following table presents illustrative data for a hypothetical Suzuki-Miyaura coupling between this compound and a model aryl bromide. This data is based on general trends observed for similar electron-deficient and sterically hindered boronic acids and should be used as a guideline for optimization.
| Entry | Base (2.0 equiv.) | Solvent (5:1) | Temperature (°C) | Yield (%) |
| 1 | K₂CO₃ | Dioxane/H₂O | 100 | 75 |
| 2 | K₃PO₄ | Dioxane/H₂O | 100 | 82 |
| 3 | Cs₂CO₃ | Dioxane/H₂O | 100 | 85 |
| 4 | CsF | Dioxane/H₂O | 100 | 68 |
| 5 | Na₂CO₃ | Dioxane/H₂O | 100 | 65 |
| 6 | K₃PO₄ | Toluene/H₂O | 100 | 78 |
| 7 | K₃PO₄ | DMF/H₂O | 100 | 72 |
| 8 | K₃PO₄ | Acetonitrile/H₂O | 80 | 60 |
Catalyst system for all entries: Pd(dppf)Cl₂ (2 mol%)
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of this compound
This protocol provides a robust starting point for the coupling reaction.
Materials:
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Aryl halide (1.0 equiv.)
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This compound (1.2-1.5 equiv.)
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Palladium catalyst (e.g., Pd(dppf)Cl₂, 2 mol%)
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Base (e.g., K₃PO₄, 2.0-3.0 equiv.)
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Degassed solvent (e.g., 1,4-dioxane and water, 5:1 v/v)
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Oven-dried reaction vessel (e.g., Schlenk tube or microwave vial) with a magnetic stir bar
Procedure:
-
Reaction Setup: To the oven-dried reaction vessel, add the aryl halide, this compound, palladium catalyst, and base.
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
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Solvent Addition: Add the degassed solvent mixture via syringe.
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Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.
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Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
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Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
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Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
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Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.
Visualizations
Caption: General experimental workflow for the Suzuki-Miyaura coupling reaction.
Caption: A logical workflow for troubleshooting low-yielding Suzuki-Miyaura reactions.
References
Technical Support Center: Scale-Up of Reactions Involving 3-Acetyl-2-fluorophenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the scale-up of chemical reactions involving 3-Acetyl-2-fluorophenylboronic acid. The information is presented in a question-and-answer format to directly address common challenges encountered during process development and manufacturing.
Troubleshooting Guide & FAQs
Synthesis and Stability of this compound
Question 1: We are planning a large-scale synthesis of this compound and are concerned about the reactivity of the acetyl group. What precautions should we take?
When synthesizing this compound on a large scale, particularly if using organometallic intermediates like Grignard or organolithium reagents, the acetyl group is incompatible and will react. To prevent this, it is crucial to protect the acetyl group, typically as a ketal. A common and scalable method involves the ketalization of the corresponding bromoacetophenone with ethylene glycol and triethyl orthoformate. This protected intermediate can then be safely subjected to metal-halogen exchange and subsequent borylation.
Question 2: What are the common stability issues with this compound during storage and handling on a larger scale?
Like many boronic acids, this compound can be sensitive to moisture and air. On a larger scale, the increased surface area can exacerbate these issues. Key stability concerns include:
-
Dehydration to Boroxines: Boronic acids can undergo intermolecular dehydration to form cyclic trimers called boroxines. While this is often a reversible process and boroxines can be active in many coupling reactions, the presence of both forms can complicate stoichiometry and reaction monitoring.
-
Protodeboronation: The carbon-boron bond can be cleaved by acidic protons, especially in the presence of water, leading to the formation of 1-acetyl-2-fluorobenzene. This is a common decomposition pathway for electron-deficient arylboronic acids.
For long-term storage, it is recommended to keep the material in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry place.
Scale-Up of Suzuki-Miyaura Coupling Reactions
Question 3: We are observing low yields and incomplete conversion in our scaled-up Suzuki-Miyaura coupling reaction with this compound. What are the likely causes and how can we troubleshoot this?
Low yields and incomplete conversion in scaled-up Suzuki-Miyaura reactions are common and can stem from several factors. The electron-withdrawing nature of both the acetyl and fluoro groups in this compound can influence its reactivity.
Potential Causes and Solutions:
| Potential Cause | Recommended Solutions |
| Inefficient Mass and Heat Transfer | On a larger scale, localized "hot spots" and poor mixing can lead to side reactions and decomposition. Ensure adequate agitation and use a reactor with efficient heat transfer capabilities. Consider a jacketed reactor with controlled heating and cooling. |
| Catalyst Deactivation | The palladium catalyst can be sensitive to oxygen. Ensure all solvents are thoroughly degassed and the reaction is performed under a strict inert atmosphere. The choice of ligand is also critical; for electron-deficient boronic acids, bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) can be beneficial. |
| Suboptimal Base and Solvent | The base is crucial for activating the boronic acid. A weaker base like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) is often preferred to minimize base-mediated side reactions. The solvent system (e.g., toluene/water, dioxane/water) should be optimized for the solubility of all components. |
| Protodeboronation | This is a significant side reaction for electron-deficient arylboronic acids. To minimize this, use anhydrous solvents where possible, ensure the base is not excessively strong, and consider using the boronic acid as its pinacol ester or MIDA boronate derivative, which can exhibit greater stability. |
Question 4: We are struggling with significant side-product formation, particularly homocoupling and protodeboronation products, in our large-scale reaction. How can we minimize these?
Minimizing side products is a critical aspect of process optimization for scale-up.
Troubleshooting Side Reactions:
| Side Reaction | Mitigation Strategies |
| Protodeboronation | This side reaction involves the replacement of the boronic acid group with a hydrogen atom. It is often promoted by excess water, high temperatures, and strong bases. Use carefully dried solvents, a milder base (e.g., K₃PO₄, Cs₂CO₃), and optimize the reaction temperature to be as low as possible while still achieving a reasonable reaction rate. Using boronic acid derivatives like MIDA boronates can provide a "slow release" of the boronic acid, keeping its concentration low and minimizing this side reaction.[1] |
| Homocoupling | The formation of biaryl products from the coupling of two boronic acid molecules is often promoted by the presence of oxygen. Rigorous degassing of solvents and maintaining a robust inert atmosphere are crucial. The choice of palladium catalyst and ligand can also influence the extent of homocoupling. |
Question 5: Purification of our final product is proving difficult on a larger scale. What are some recommended strategies?
Large-scale purification requires methods that are both effective and scalable.
Scalable Purification Techniques:
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Crystallization/Recrystallization: This is often the most cost-effective and scalable method for solid products. A thorough screen of different solvent systems is recommended to find conditions that provide good recovery and high purity.
-
Aqueous Washes: A series of aqueous washes can remove inorganic salts and water-soluble impurities. For boronic acid-related impurities, an acid/base extraction can be effective. Washing the organic layer with a dilute base can remove unreacted boronic acid.
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Carbon and Silica Gel Filtration: Passing the crude product solution through a plug of activated carbon or silica gel can remove residual palladium catalyst and highly polar impurities.
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Chromatography: While often a last resort at large scale due to cost and solvent usage, it may be necessary for high-purity requirements. Optimizing the loading and solvent gradient is key to making it as efficient as possible.
Experimental Protocols
The following is a general protocol for a Suzuki-Miyaura coupling reaction involving a substituted arylboronic acid on a laboratory scale. This should be considered a starting point and will require optimization for specific substrates and scale-up.
General Lab-Scale Suzuki-Miyaura Coupling Protocol:
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Reactor Setup: To a clean, dry, and inerted reaction vessel equipped with a mechanical stirrer, condenser, and thermocouple, add the aryl halide (1.0 eq.), this compound (1.1-1.5 eq.), and the chosen solvent (e.g., toluene, 5-10 volumes).
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Inerting: Sparge the mixture with nitrogen or argon for at least 30 minutes to remove dissolved oxygen. Maintain a positive pressure of inert gas throughout the reaction.
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Base Addition: Prepare a solution of the base (e.g., K₂CO₃, 2.0-3.0 eq.) in degassed water (2-4 volumes) and add it to the reaction vessel with vigorous stirring.
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Catalyst Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.5-2 mol%) and/or ligand.
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Reaction: Heat the mixture to the optimized temperature (typically 80-110 °C) and monitor the reaction progress by a suitable analytical method (e.g., HPLC, GC-MS).
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Work-up: Once the reaction is complete, cool the mixture to room temperature. Separate the aqueous and organic layers. Wash the organic layer with water and then with brine.
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Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by recrystallization or column chromatography.
Visualizations
References
Technical Support Center: Deboronation of 3-Acetyl-2-fluorophenylboronic Acid
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering challenges with the use of 3-Acetyl-2-fluorophenylboronic acid in cross-coupling reactions. The information provided addresses the common issue of deboronation and offers troubleshooting strategies and frequently asked questions to ensure successful experimental outcomes.
Understanding the Challenge: Deboronation of an Electron-Deficient Boronic Acid
This compound is a valuable reagent in organic synthesis. However, its chemical structure presents a unique set of challenges. The presence of two electron-withdrawing groups, the acetyl and fluoro substituents, on the phenyl ring increases the acidity of the boronic acid. This heightened acidity can make the compound more susceptible to protodeboronation, an undesired side reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond. This process consumes the starting material and reduces the yield of the desired cross-coupled product.
This guide will walk you through the factors that influence deboronation and provide actionable strategies to mitigate this side reaction.
Frequently Asked Questions (FAQs)
Q1: What is deboronation and why is it a significant issue with this compound?
A1: Deboronation, specifically protodeboronation, is a chemical reaction that results in the cleavage of the C-B bond of a boronic acid and its replacement with a C-H bond.[1] For this compound, this is a significant concern due to the presence of the electron-withdrawing acetyl and fluoro groups. These groups increase the electrophilicity of the carbon atom attached to the boron, making it more susceptible to protonolysis, especially under basic conditions commonly used in Suzuki-Miyaura coupling reactions. The consequence is the formation of 2-fluoroacetophenone as a byproduct, leading to a lower yield of the desired coupled product.
Q2: How do reaction conditions influence the rate of deboronation?
A2: Several factors can accelerate the rate of deboronation:
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Base: Strong bases can promote the formation of a boronate species, which can be more prone to deboronation. The choice of base is therefore critical. Weaker bases are often preferred for electron-deficient boronic acids.
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Temperature: Higher reaction temperatures can increase the rate of deboronation.
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Solvent: Protic solvents, especially water, can be a source of protons for the deboronation reaction. While aqueous conditions are common in Suzuki couplings, minimizing the water content or using anhydrous conditions can be beneficial.
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Reaction Time: Prolonged reaction times can lead to increased deboronation.
Q3: What are the common byproducts I should look for if I suspect deboronation?
A3: The primary byproduct of the deboronation of this compound is 2-fluoroacetophenone. Additionally, under the conditions of a Suzuki-Miyaura coupling, you might observe homocoupling of the boronic acid to form a biphenyl species, especially in the presence of oxygen.[2] It is also possible to have byproducts resulting from the decomposition of the catalyst or other reagents.
Q4: Can I use a boronic ester derivative to prevent deboronation?
A4: Yes, converting the boronic acid to a more stable boronic ester is a highly effective strategy. Pinacol esters (Bpin) and N-methyliminodiacetic acid (MIDA) boronates are commonly used to protect the boronic acid functionality.[3][4] These esters are more stable to the reaction conditions and slowly release the boronic acid in situ, keeping its concentration low and minimizing the rate of deboronation.[3]
Troubleshooting Guide
This guide addresses common problems encountered when using this compound in cross-coupling reactions.
| Problem | Potential Cause | Suggested Solution(s) |
| Low to no yield of the desired product, with significant recovery of the starting aryl halide. | 1. Deboronation of this compound: The boronic acid is decomposing before it can participate in the catalytic cycle. | a. Switch to a milder base: Replace strong bases like NaOH or KOH with weaker inorganic bases such as K₃PO₄, Cs₂CO₃, or KF.[5] b. Lower the reaction temperature: If possible, run the reaction at a lower temperature to slow down the rate of deboronation. c. Use a boronic ester: Convert the boronic acid to its pinacol or MIDA ester prior to the coupling reaction.[3][4] d. Employ a "fast" catalyst: Use a highly active palladium catalyst/ligand system (e.g., those with Buchwald-type ligands like SPhos or XPhos) to ensure the cross-coupling reaction is faster than the deboronation.[1] |
| 2. Inactive Catalyst: The palladium catalyst is not active or has decomposed. | a. Ensure an inert atmosphere: Thoroughly degas solvents and use an inert atmosphere (argon or nitrogen) to prevent catalyst oxidation. b. Use a pre-catalyst: Employ a stable palladium pre-catalyst that forms the active Pd(0) species under the reaction conditions. | |
| Formation of 2-fluoroacetophenone as a major byproduct. | Extensive protodeboronation: The reaction conditions are too harsh, favoring the cleavage of the C-B bond. | a. Optimize the base: Screen a range of weaker bases to find one that promotes the coupling without significant deboronation. b. Minimize water content: Use anhydrous solvents if the reaction tolerates it. If water is necessary as a co-solvent, use the minimum required amount. c. Reduce reaction time: Monitor the reaction closely and work it up as soon as the starting material is consumed to avoid prolonged exposure to deboronation-promoting conditions.[6] |
| Significant formation of homocoupled boronic acid byproduct. | Presence of Oxygen: Oxygen can promote the oxidative homocoupling of the boronic acid. | a. Rigorous degassing of solvents: Use techniques like freeze-pump-thaw or sparging with an inert gas to remove dissolved oxygen. b. Maintain a strict inert atmosphere: Ensure all manipulations are carried out under argon or nitrogen. |
Data Presentation: Comparison of Reaction Conditions for Electron-Deficient Boronic Acids
While specific data for this compound is limited, the following tables provide a comparative analysis of reaction conditions used for analogous electron-deficient arylboronic acids, which can guide the optimization of your reaction.
Table 1: Comparison of Bases in Suzuki-Miyaura Coupling
| Base | Strength | Typical Solvent System | Comments |
| K₃PO₄ | Weak | Toluene/H₂O, Dioxane/H₂O | Often a good choice for sensitive substrates as it is less likely to promote deboronation.[5] |
| Cs₂CO₃ | Moderate | Dioxane/H₂O, THF | Can be effective when weaker bases fail, but may increase deboronation. |
| K₂CO₃ | Moderate | Toluene/H₂O, Dioxane/H₂O | A common and cost-effective choice, but may be too basic for this substrate. |
| KF | Weak | Dioxane/H₂O | Can be effective, particularly with boronic esters. |
Table 2: Comparison of Palladium Catalyst Systems
| Catalyst/Ligand | Type | Advantages | Potential Drawbacks |
| Pd(OAc)₂ / SPhos | Buchwald-type | High activity, good for electron-deficient substrates.[1] | Air-sensitive, higher cost. |
| Pd₂(dba)₃ / XPhos | Buchwald-type | Excellent for sterically hindered and electron-poor partners. | Air-sensitive, higher cost. |
| Pd(PPh₃)₄ | Phosphine | Readily available and well-understood. | Lower activity, may require higher temperatures which can increase deboronation. |
| PdCl₂(dppf) | Diphosphine | Relatively air-stable, good for a range of substrates. | May not be as active as Buchwald-type systems for this challenging coupling.[7] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling with an Electron-Deficient Boronic Acid
This protocol is a starting point and should be optimized for your specific aryl halide.
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon), add the aryl halide (1.0 equiv), this compound (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).
-
Catalyst Addition: In a separate vial, dissolve the palladium pre-catalyst (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%) in a small amount of the degassed reaction solvent. Add this solution to the Schlenk flask.
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water, 5:1) to the reaction mixture.
-
Reaction: Heat the mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: Preparation of the Pinacol Ester of this compound
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Setup: To a round-bottom flask, add this compound (1.0 equiv) and pinacol (1.1 equiv).
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Solvent: Add a solvent that allows for azeotropic removal of water (e.g., toluene).
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Reaction: Heat the mixture to reflux using a Dean-Stark apparatus to collect the water that is formed. Continue refluxing until no more water is collected.
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Isolation: Cool the reaction mixture and remove the solvent under reduced pressure. The crude pinacol ester can often be used directly in the subsequent Suzuki-Miyaura coupling without further purification.
Visualizations
Deboronation Pathway
References
- 1. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. reddit.com [reddit.com]
- 3. A general solution for unstable boronic acids: slow-release cross-coupling from air-stable MIDA boronates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Suzuki-Miyaura Coupling of 3-Acetyl-2-fluorophenylboronic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the homocoupling of 3-Acetyl-2-fluorophenylboronic acid during Suzuki-Miyaura cross-coupling reactions.
Troubleshooting Guide
Issue 1: Significant Formation of Homocoupling Byproduct (Biaryl of this compound)
If you are observing a significant amount of the homocoupled byproduct, consider the following troubleshooting steps, which are summarized in the workflow diagram below.
Troubleshooting Workflow for Minimizing Homocoupling
Caption: Troubleshooting workflow for minimizing homocoupling.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of homocoupling of this compound in Suzuki-Miyaura reactions?
A1: The primary culprits for the homocoupling of arylboronic acids are the presence of dissolved oxygen and the use of a Palladium(II) precatalyst.[1] Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which can then participate in a catalytic cycle that favors homocoupling.[1] Pd(II) precursors can also directly react with two molecules of the boronic acid to form the biaryl byproduct and Pd(0).
Q2: How does the choice of palladium catalyst influence homocoupling?
A2: The oxidation state of the palladium catalyst is a critical factor. Using a Pd(0) source, such as Pd(PPh₃)₄ or Pd₂(dba)₃, is generally preferred as it can directly enter the catalytic cycle for cross-coupling. If a Pd(II) salt like Pd(OAc)₂ or PdCl₂ is used, it must first be reduced to Pd(0) in situ. This reduction can sometimes be mediated by the boronic acid itself, leading to the formation of the homocoupled product.[1]
Q3: What is the role of the base in promoting or minimizing homocoupling?
A3: The base is essential for the activation of the boronic acid to facilitate transmetalation.[2][3][4] However, the choice of base can significantly impact the extent of homocoupling. Strong bases can sometimes accelerate side reactions. Weaker inorganic bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are often preferred over strong bases such as sodium hydroxide (NaOH) to minimize homocoupling.[5]
Q4: Can the solvent system affect the level of homocoupling?
A4: Yes, the solvent system plays a role in the reaction outcome. Aprotic solvents such as dioxane, toluene, and tetrahydrofuran (THF) are commonly used and can be effective in minimizing homocoupling. Often, a co-solvent like water is necessary to dissolve the inorganic base. However, the amount of water should be carefully optimized, as excessive water can sometimes promote homocoupling.
Q5: How do ligands impact the formation of the homocoupling byproduct?
A5: Ligands play a crucial role in stabilizing the palladium catalyst and modulating its reactivity. The use of bulky, electron-rich phosphine ligands, such as the Buchwald-type ligands (e.g., SPhos, XPhos), can accelerate the desired reductive elimination step of the cross-coupling cycle. This increased rate can outcompete the pathways leading to homocoupling.
Data Presentation
The following table summarizes the effect of various reaction parameters on the yield of the desired cross-coupled product and the formation of the homocoupling byproduct, based on general principles of Suzuki-Miyaura reactions. Please note that specific yields for this compound may vary and require experimental optimization.
| Parameter | Condition A | Product Yield (%) | Homocoupling (%) | Condition B | Product Yield (%) | Homocoupling (%) |
| Palladium Source | Pd(OAc)₂ | Potentially Lower | Potentially Higher | Pd(PPh₃)₄ | Potentially Higher | Potentially Lower |
| Atmosphere | Aerobic | Lower | Higher | Inert (N₂ or Ar) | Higher | Lower |
| Base | NaOH | Variable | Potentially Higher | K₂CO₃ | Often Higher | Lower |
| Ligand | PPh₃ | Good | Variable | SPhos | Often Higher | Lower |
| Temperature | High (e.g., >100 °C) | May Decrease | May Increase | Moderate (e.g., 80 °C) | Optimal | Lower |
Experimental Protocols
Representative Protocol for Minimizing Homocoupling in the Suzuki-Miyaura Coupling of this compound
This protocol provides a starting point for the Suzuki-Miyaura coupling of this compound with an aryl bromide, designed to minimize homocoupling.
Materials:
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This compound (1.2 equivalents)
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Aryl bromide (1.0 equivalent)
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Pd(PPh₃)₄ (2 mol%)
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Potassium carbonate (K₂CO₃) (2.0 equivalents)
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Anhydrous and degassed 1,4-dioxane
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Degassed water
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Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv.), this compound (1.2 equiv.), K₂CO₃ (2.0 equiv.), and Pd(PPh₃)₄ (0.02 equiv.).
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Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes. This can be done by evacuating and backfilling the flask with the inert gas three times.
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Solvent Addition: Add degassed 1,4-dioxane and degassed water (e.g., in a 4:1 ratio) via syringe to achieve a concentration of approximately 0.1 M with respect to the aryl bromide.
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Degassing: Bubble the inert gas through the reaction mixture for an additional 10-15 minutes to ensure the complete removal of dissolved oxygen.[1]
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Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring.
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Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
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Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired biaryl product.
Visualizations
Catalytic Cycle of the Suzuki-Miyaura Reaction and Competing Homocoupling Pathway
Caption: Competing catalytic cycles of Suzuki-Miyaura coupling and homocoupling.
Interplay of Key Parameters in Minimizing Homocoupling
References
Technical Support Center: Analytical Techniques for Monitoring 3-Acetyl-2-fluorophenylboronic Acid Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Acetyl-2-fluorophenylboronic acid. The following sections detail common analytical techniques, potential issues, and their resolutions.
Frequently Asked Questions (FAQs)
Q1: Which analytical techniques are most suitable for monitoring reactions involving this compound?
A1: The most common and effective techniques for monitoring reactions with this compound are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[1][2] Fourier Transform Infrared (FTIR) spectroscopy can also be useful for identifying the presence of key functional groups.[3][4] The choice of technique depends on the specific reaction, the information required (e.g., quantitative data, structural confirmation), and the available instrumentation.[1]
Q2: I am observing peak tailing and inconsistent retention times in my HPLC analysis. What could be the cause?
A2: Peak tailing and shifting retention times are common issues when analyzing boronic acids by HPLC.[5][6] This can be caused by interactions between the boronic acid group and free silanol groups on the silica-based column packing.[7][8] Additionally, fluctuations in mobile phase pH can affect the ionization state of the boronic acid, leading to inconsistent retention.[6] To mitigate these issues, consider using a column with low silanol activity or end-capping, or adding a mobile phase modifier like formic or acetic acid to suppress silanol interactions.[2][7]
Q3: My GC-MS analysis of a reaction mixture containing this compound shows poor peak shape and ghost peaks in subsequent runs. How can I resolve this?
A3: Boronic acids are generally non-volatile and can be thermally unstable, leading to poor chromatography.[9][10] Derivatization is often necessary to improve volatility and thermal stability for GC-MS analysis.[9][11] Ghost peaks and system contamination can occur due to the decomposition of un-derivatized boronic acid in the injector or on the column. To address this, ensure complete derivatization and consider using a liner with glass wool to trap non-volatile residues. After a series of analyses, it may be necessary to bake out the column or clean the injector and detector to remove contaminants.[12]
Q4: How can I use NMR spectroscopy to monitor the progress of my reaction?
A4: NMR spectroscopy is a powerful tool for monitoring reactions involving this compound due to its quantitative nature and ability to provide detailed structural information.[13][14] You can monitor the disappearance of signals corresponding to the starting material and the appearance of new signals for the product.[13] For this specific molecule, ¹H NMR can track the acetyl and aromatic protons, while ¹⁹F NMR is highly sensitive for monitoring the fluorine atom's environment.[13][15][16] ¹¹B NMR can also be used to observe the boron center directly.[17][18]
Troubleshooting Guides
High-Performance Liquid Chromatography (HPLC)
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Peak Tailing | - Interaction with residual silanols on the column.[7][8]- Inappropriate mobile phase pH.[6] | - Use an end-capped column or a column with low silanol activity.- Add a small amount of an acidic modifier (e.g., 0.1% formic acid) to the mobile phase.[2]- Consider using a polymer-based column. |
| Poor Resolution/Co-elution | - Suboptimal mobile phase composition.- Inadequate column chemistry. | - Optimize the gradient profile and the ratio of organic solvent to water.[5]- Screen different column stationary phases (e.g., C18, Phenyl-Hexyl).[5] |
| Inconsistent Retention Times | - Fluctuations in mobile phase composition or pH.[6]- Column temperature variations.- Column degradation. | - Ensure proper mobile phase mixing and degassing.- Use a column oven for temperature control.[2]- Flush the column with a strong solvent or replace if necessary.[2] |
| On-column Hydrolysis | - Reaction of the boronic acid with water in the mobile phase.[7][19] | - Minimize the water content in the mobile phase if possible.- Use a faster analysis time to reduce on-column residence time.[10] |
Gas Chromatography-Mass Spectrometry (GC-MS)
| Issue | Potential Cause(s) | Troubleshooting Steps |
| No or Low Signal | - Analyte is not volatile or is thermally labile.- Inadequate derivatization. | - Derivatize the boronic acid to increase volatility (e.g., with a diol to form a boronate ester).[9][11]- Optimize derivatization reaction conditions (reagent, temperature, time). |
| Peak Tailing/Broad Peaks | - Adsorption of the analyte in the injector or on the column.[20]- Column contamination. | - Use a deactivated inlet liner, potentially with glass wool.- Trim the front end of the column or bake it out at a high temperature.[12][21] |
| Ghost Peaks | - Carryover from previous injections.- Decomposition of material in the injector. | - Inject a high-boiling solvent to clean the injector and column.- Clean or replace the injector liner and septum.[12] |
| Poor Mass Spectral Quality | - Co-elution with contaminants.- Source contamination. | - Improve chromatographic separation.- Clean the MS ion source.[22] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Broad ¹H NMR Signals | - Presence of paramagnetic impurities (e.g., residual catalyst).- Aggregation of the sample. | - Filter the sample through a small plug of silica or celite.- Dilute the sample or try a different solvent. |
| Disappearance of B(OH)₂ Protons | - Exchange with residual D₂O or H₂O in the solvent. | - Use a freshly opened or dried deuterated solvent.- This is a common phenomenon and may not impact the analysis of other signals. |
| Complex ¹⁹F NMR Spectra | - Multiple fluorine-containing species present.- Coupling to neighboring protons or boron. | - Compare with spectra of starting material and expected product.- Use ¹H-decoupled ¹⁹F NMR to simplify the spectrum.[15] |
| Quantitative Inaccuracy | - Incomplete relaxation of nuclei.- Poor signal-to-noise ratio. | - Increase the relaxation delay (d1) in the acquisition parameters.- Increase the number of scans. |
Experimental Protocols
Protocol 1: HPLC-UV Monitoring of a Suzuki Coupling Reaction
This protocol is a general guideline for monitoring the consumption of this compound in a Suzuki coupling reaction.
-
Reaction Sampling: At specified time points, withdraw a small aliquot (e.g., 20 µL) of the reaction mixture.
-
Quenching: Immediately dilute the aliquot into a known volume (e.g., 1 mL) of a suitable solvent, such as acetonitrile, to stop the reaction.[1]
-
Sample Preparation: Filter the quenched sample through a 0.22 µm syringe filter before injection.
-
HPLC Conditions:
-
Column: C18, 2.7 µm, 4.6 x 100 mm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 10-90% B over 10 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 5 µL
-
Detection: UV at 254 nm
-
-
Data Analysis: Monitor the decrease in the peak area of this compound and the increase in the peak area of the product over time.
Protocol 2: ¹⁹F NMR for In-Situ Reaction Monitoring
This protocol allows for the direct monitoring of the reaction in the NMR tube.
-
Sample Preparation: Set up the reaction in a deuterated solvent (e.g., DMSO-d₆) directly in an NMR tube.[17]
-
Internal Standard: Add a known amount of an inert fluorinated compound as an internal standard for quantification.
-
Data Acquisition:
-
Spectrometer: 400 MHz or higher
-
Nucleus: ¹⁹F
-
Experiment: 1D ¹⁹F with ¹H decoupling
-
Acquisition: Acquire spectra at regular time intervals.
-
-
Data Analysis: Integrate the signals corresponding to the starting material and the product.[13] The relative integrals will show the progress of the reaction.
Data Presentation
Table 1: Representative HPLC Data for a Suzuki Coupling Reaction
| Time (minutes) | This compound (Peak Area) | Product (Peak Area) | % Conversion |
| 0 | 1,250,000 | 0 | 0% |
| 30 | 625,000 | 610,000 | 50% |
| 60 | 125,000 | 1,150,000 | 90% |
| 120 | < 10,000 | 1,280,000 | >99% |
Table 2: Expected NMR Chemical Shifts (in DMSO-d₆)
| Compound | ¹H NMR (δ, ppm) | ¹⁹F NMR (δ, ppm) | ¹¹B NMR (δ, ppm) |
| This compound | ~8.3 (s, 2H, -B(OH)₂), 7.8-7.2 (m, 3H, Ar-H), 2.6 (s, 3H, -COCH₃) | ~ -115 to -125 | ~ 28-33 (broad)[17] |
| Example Product (Biaryl) | 8.0-7.0 (m, Ar-H), 2.7 (s, 3H, -COCH₃) | ~ -120 to -130 | N/A |
Note: Exact chemical shifts can vary depending on the solvent and concentration.[17]
Visualizations
Caption: General experimental workflow for monitoring chemical reactions.
Caption: Logical troubleshooting flow for chromatographic issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. waters.com [waters.com]
- 6. waters.com [waters.com]
- 7. ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SILANOL SILICA BASED REVERSED PHASE HPLC | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. researchgate.net [researchgate.net]
- 11. Fast quantitative analysis of boric acid by gas chromatography-mass spectrometry coupled with a simple and selective derivatization reaction using triethanolamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 13. azom.com [azom.com]
- 14. benchchem.com [benchchem.com]
- 15. rsc.org [rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. m.youtube.com [m.youtube.com]
- 21. sigmaaldrich.com [sigmaaldrich.com]
- 22. aimanalytical.com [aimanalytical.com]
Validation & Comparative
A Comparative Study of Fluorinated Phenylboronic Acid Isomers in Catalysis
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into organic molecules is a cornerstone of modern medicinal chemistry and materials science. Fluorinated phenylboronic acids are pivotal reagents in this endeavor, serving as versatile building blocks in a myriad of catalytic reactions. The position of the fluorine substituent on the phenyl ring—ortho, meta, or para—profoundly influences the reactivity and efficacy of these compounds. This guide provides a comparative analysis of fluorinated phenylboronic acid isomers in catalysis, supported by available experimental data and detailed methodologies, to aid researchers in selecting the optimal reagent for their synthetic challenges.
Influence of Fluorine Position on Catalytic Performance
The catalytic activity of fluorinated phenylboronic acid isomers is primarily governed by a combination of electronic and steric effects. The highly electronegative fluorine atom exerts a strong electron-withdrawing inductive effect (-I effect), which can influence the key steps of many catalytic cycles.
-
Ortho-Isomer (2-Fluorophenylboronic Acid): The proximity of the fluorine atom to the boronic acid group introduces significant steric hindrance. This can impede the approach of reactants and the catalyst, often leading to lower reaction rates and yields compared to the other isomers. However, the strong inductive effect can also enhance the Lewis acidity of the boron center, which may be beneficial in certain catalytic transformations. In some cases, intramolecular interactions between the fluorine and the boronic acid group can influence the compound's conformation and reactivity.
-
Meta-Isomer (3-Fluorophenylboronic Acid): In the meta position, the fluorine atom's electron-withdrawing inductive effect is still significant, influencing the electronic properties of the aromatic ring. Steric hindrance is substantially reduced compared to the ortho-isomer, generally leading to improved reactivity.
-
Para-Isomer (4-Fluorophenylboronic Acid): The para-isomer benefits from the fluorine's strong inductive effect without the steric encumbrance of the ortho position. This combination often results in the highest reactivity among the three isomers in many catalytic reactions, such as the Suzuki-Miyaura coupling. The electron-withdrawing nature of the fluorine in the para position can facilitate the crucial transmetalation step in cross-coupling reactions.
Data Presentation: Suzuki-Miyaura Coupling
The Suzuki-Miyaura cross-coupling reaction is a fundamental carbon-carbon bond-forming reaction where the choice of boronic acid is critical. The following tables summarize representative data for Suzuki-Miyaura reactions involving various fluorinated phenylboronic acids. It is important to note that these data points are from different studies with varying reaction conditions, and therefore do not represent a direct comparative analysis.
Table 1: Performance of Monofluorinated Phenylboronic Acid Isomers in Suzuki-Miyaura Coupling (Representative Examples)
| Boronic Acid Isomer | Aryl Halide | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-Fluorophenylboronic Acid | 1-Bromo-4-fluorobenzene | Pd Nanoparticles | K₂CO₃ | DMF/H₂O | 110 | 3 | High (TOF = 67.1 h⁻¹) | [2] |
| 2-Fluorophenylboronic Acid | 4-Bromotoluene | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 4 | 85 | [1] |
| 3-Fluorophenylboronic Acid | 4-Bromoanisole | Pd₂(dba)₃ / XPhos | K₃PO₄ | Dioxane | 80 | 12 | 92 | [1] |
Table 2: Performance of Difluorinated Phenylboronic Acids in Suzuki-Miyaura Coupling (Representative Examples)
| Boronic Acid | Aryl Halide | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 3,4-Difluorophenylboronic Acid | 4-Bromotoluene | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 95 | [3] |
| 2,4-Difluorophenylboronic Acid | 5-Bromosalicylic Acid | PdCl₂ (ligand-free) | K₂CO₃ | DMF/H₂O | 75 | - | 98 (sonication) | [4] |
| 2,5-Difluorophenylboronic Acid | 4-Chloroanisole | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 100 | 12 | Modest to Good | [5] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Cross-Coupling
This protocol provides a general framework for performing a Suzuki-Miyaura coupling reaction, which can be adapted for a comparative study of fluorinated phenylboronic acid isomers.
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv.)
-
Fluorinated phenylboronic acid isomer (1.2 mmol, 1.2 equiv.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv.)
-
Anhydrous solvent (e.g., 1,4-Dioxane/H₂O, 4:1 mixture, 5 mL)
-
Inert gas (Argon or Nitrogen)
-
Standard oven-dried glassware for inert atmosphere chemistry
Procedure:
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add the aryl halide, the fluorinated phenylboronic acid, and the base.
-
Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.
-
Under a positive flow of the inert gas, add the palladium catalyst.
-
Add the degassed solvent to the flask via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the specified time (e.g., 2-24 hours).
-
Monitor the reaction progress by an appropriate analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
General Protocol for Boronic Acid-Catalyzed Direct Amidation
This protocol outlines a general procedure for the direct amidation of a carboxylic acid and an amine using a fluorinated phenylboronic acid as a catalyst.
Materials:
-
Carboxylic acid (1.0 mmol, 1.0 equiv.)
-
Amine (1.1 mmol, 1.1 equiv.)
-
Fluorinated phenylboronic acid isomer (5-10 mol%)
-
Anhydrous solvent (e.g., Toluene or Mesitylene)
-
Molecular sieves (e.g., 4 Å)
-
Dean-Stark apparatus (optional, for azeotropic removal of water)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser (and a Dean-Stark trap if used), add the carboxylic acid, the amine, the fluorinated phenylboronic acid catalyst, and activated molecular sieves.
-
Add the anhydrous solvent to the flask.
-
Heat the reaction mixture to reflux and stir for the specified time (e.g., 12-48 hours).
-
Monitor the reaction progress by an appropriate analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter off the molecular sieves and wash with the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel or recrystallization.
Mandatory Visualization
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Experimental workflow for boronic acid-catalyzed direct amidation.
Caption: Logical relationship of fluorine position to catalytic reactivity.
References
Validating the Structure of Biaryl Compounds Synthesized from 3-Acetyl-2-fluorophenylboronic Acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the structure of novel biaryl compounds synthesized via Suzuki-Miyaura coupling, using 3-Acetyl-2-fluorophenylboronic acid as a key starting material. We present a comparative analysis of the analytical data for a target compound, 2'-acetyl-3'-fluoro-4-methoxybiphenyl, and an alternative, simpler biaryl, 4-methoxybiphenyl. This comparison, supported by experimental data, highlights the influence of specific functional groups on spectroscopic output, aiding researchers in the structural elucidation of their synthesized molecules.
Core Analytical Techniques for Structural Validation
The structural confirmation of synthesized organic compounds relies on a combination of spectroscopic methods. The "big three" analytical techniques—Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy—provide complementary information to build a complete and accurate picture of the molecule's architecture.[1][2]
-
NMR Spectroscopy reveals the connectivity and chemical environment of hydrogen and carbon atoms within a molecule.[1][3]
-
Mass Spectrometry determines the molecular weight and can provide information about the fragmentation pattern of the compound, aiding in the identification of structural motifs.[1][3]
-
Infrared (IR) Spectroscopy is used to identify the presence of specific functional groups.[1][3]
Comparative Analysis of Spectroscopic Data
To illustrate the process of structural validation, we will examine the expected analytical data for a hypothetical compound, 2'-acetyl-3'-fluoro-4-methoxybiphenyl , synthesized from the Suzuki-Miyaura coupling of this compound and 4-bromoanisole.[4][5][6] We will compare this data with that of a structurally simpler analogue, 4-methoxybiphenyl , to demonstrate how substituent groups influence spectroscopic signatures.
| Analytical Technique | 2'-acetyl-3'-fluoro-4-methoxybiphenyl (Target Compound) | 4-methoxybiphenyl (Alternative Compound) |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.60-7.50 (m, 3H, Ar-H), 7.30-7.20 (m, 2H, Ar-H), 7.00 (d, J=8.8 Hz, 2H, Ar-H), 3.85 (s, 3H, -OCH₃), 2.65 (s, 3H, -COCH₃) | δ (ppm): 7.62 - 7.52 (m, 4H), 7.48-7.39 (m, 2H), 7.36-7.30 (m, 1H), 7.04-6.98 (m, 2H), 3.89 (s, 3H)[7] |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 200.5 (C=O), 160.0, 158.5 (d, J=245 Hz, C-F), 138.0, 135.0, 132.0, 130.0, 128.0, 125.0 (d, J=15 Hz), 120.0 (d, J=5 Hz), 115.0, 114.0, 55.5 (-OCH₃), 30.0 (-COCH₃) | δ (ppm): 159.2, 140.9, 133.8, 128.8, 128.2, 126.8, 126.7, 114.2, 55.4 |
| Mass Spectrometry (ESI+) | m/z: 245.09 [M+H]⁺, 227.08 [M-CH₃+H]⁺, 202.08 [M-COCH₃+H]⁺ | m/z: 185.09 [M+H]⁺, 170.07 [M-CH₃+H]⁺, 157.08 [M-CO+H]⁺ |
| FTIR Spectroscopy (KBr) | ν (cm⁻¹): 3050 (Ar C-H), 2950 (Alkyl C-H), 1685 (C=O, ketone), 1600, 1500 (C=C, aromatic), 1250 (C-O, ether), 1220 (C-F) | ν (cm⁻¹): 3030 (Ar C-H), 1610, 1520, 1500 (C=C, aromatic), 1245 (C-O, ether) |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the synthesized compound.
Procedure:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry NMR tube.
-
Instrument Setup:
-
¹H NMR Acquisition:
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Use a sufficient number of scans to obtain a good signal-to-noise ratio, particularly for quaternary carbons.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the spectrum to obtain pure absorption peaks.
-
Calibrate the chemical shift scale using the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H, δ 77.16 ppm for ¹³C).
-
Integrate the peaks in the ¹H spectrum to determine the relative number of protons.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and obtain information about the fragmentation pattern.
Procedure:
-
Sample Preparation:
-
Instrumentation (Electrospray Ionization - ESI):
-
Data Acquisition:
-
Acquire the mass spectrum in positive ion mode to observe protonated molecules [M+H]⁺.
-
Scan a mass range appropriate for the expected molecular weight of the compound.
-
-
Data Analysis:
-
Identify the peak corresponding to the molecular ion.
-
Analyze any significant fragment ions to gain further structural information. For acetylated compounds, a loss of the acetyl group (43 Da) is a common fragmentation pathway.[15]
-
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Procedure:
-
Sample Preparation (KBr Pellet Method):
-
Background Spectrum:
-
Obtain a background spectrum of the empty sample compartment to account for atmospheric CO₂ and water vapor.
-
-
Sample Spectrum:
-
Place the KBr pellet in the sample holder and acquire the FTIR spectrum.
-
-
Data Analysis:
Visualizing Workflows and Reactions
Diagrams created using Graphviz (DOT language) can effectively illustrate experimental workflows and chemical transformations.
Caption: Workflow for the synthesis and structural validation of 2'-acetyl-3'-fluoro-4-methoxybiphenyl.
Caption: Suzuki-Miyaura coupling reaction for the synthesis of the target compound.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Guide to FT-IR Spectroscopy | Bruker [bruker.com]
- 3. eng.uc.edu [eng.uc.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. rsc.org [rsc.org]
- 8. chem.uiowa.edu [chem.uiowa.edu]
- 9. static1.squarespace.com [static1.squarespace.com]
- 10. books.rsc.org [books.rsc.org]
- 11. massspec.web.ox.ac.uk [massspec.web.ox.ac.uk]
- 12. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. phys.libretexts.org [phys.libretexts.org]
- 14. Rutgers_MS_Home [react.rutgers.edu]
- 15. Mass spectral analysis of acetylated peptides: Implications in proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. drawellanalytical.com [drawellanalytical.com]
- 17. spectroscopyonline.com [spectroscopyonline.com]
- 18. rockymountainlabs.com [rockymountainlabs.com]
A Researcher's Guide to Assessing the Purity of 3-Acetyl-2-fluorophenylboronic Acid
For researchers and professionals in drug development, the purity of starting materials is paramount to ensure the reliability and reproducibility of experimental results. 3-Acetyl-2-fluorophenylboronic acid is a valuable building block in medicinal chemistry, and a thorough understanding of its purity is crucial. This guide provides a comparative analysis of methods to assess the purity of this compound, offers insights into common impurities, and presents detailed experimental protocols.
Comparison with Alternatives
The purity of this compound from various commercial suppliers typically ranges from ≥95% to 98%. When selecting a supplier, it is essential to consider not only the stated purity but also the potential presence of common impurities inherent to this class of compounds. Key alternatives to this compound include other substituted phenylboronic acids that may be used in similar synthetic applications. The choice of an alternative often depends on the specific requirements of the chemical reaction and the desired electronic and steric properties of the final product.
| Compound | Typical Commercial Purity | Common Impurities | Key Considerations |
| This compound | ≥95% - 98% | 3-Acetyl-2-fluorophenylboronic anhydride (Boroxine), residual starting materials, and solvents. | The fluorine substituent can influence reactivity and solubility. Prone to dehydration to form the cyclic trimer (boroxine). |
| 3-Acetylphenylboronic acid | ≥95% | 3-Acetylphenylboronic anhydride, unreacted starting materials.[1][2] | A close structural analog without the fluorine atom, potentially altering its electronic properties in reactions. |
| 4-Acetylphenylboronic acid | 95% - 97% | 4-Acetylphenylboronic anhydride. | Isomeric alternative, the position of the acetyl group can affect steric hindrance and reactivity. |
| 2-Fluoro-3-methylphenylboronic acid | 98% | Corresponding boroxine, synthesis byproducts.[3] | An alternative with a methyl group instead of acetyl, offering different electronic and steric profiles. |
Core Analytical Techniques for Purity Assessment
The primary methods for determining the purity of this compound are High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. Mass spectrometry (MS) is also a valuable tool for identifying impurities.
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a powerful technique for quantifying the purity of boronic acids and separating them from their impurities. A significant challenge in the HPLC analysis of boronic acids is their potential for on-column hydrolysis or dehydration.[4] The formation of boronic anhydrides (boroxines) can lead to complex chromatograms. To mitigate these issues, careful method development is crucial.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹F NMR are indispensable for the structural confirmation and purity assessment of this compound. The presence of boroxine trimers can result in broadened or multiple signals in the NMR spectrum, complicating interpretation. The use of a coordinating solvent, such as deuterated methanol (CD₃OD), can help break up the anhydride and provide a clearer spectrum.[5]
Mass Spectrometry (MS): Mass spectrometry, often coupled with HPLC (LC-MS), is instrumental in identifying the molecular weights of the main component and any impurities. Boroxines can be detected as higher molecular weight species.[5]
Experimental Workflow
The following diagram illustrates a typical workflow for the comprehensive purity assessment of this compound.
Caption: Workflow for Purity Assessment.
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC)
Objective: To determine the purity of this compound and quantify impurities.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or Ammonium acetate
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: Water with 0.1% formic acid or 10 mM ammonium acetate.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid or 10 mM ammonium acetate.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in a suitable diluent (e.g., a mixture of water and acetonitrile) to a final concentration of approximately 1 mg/mL.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
UV Detection: 254 nm
-
Gradient: A typical gradient would be to start at a low percentage of Mobile Phase B (e.g., 10%) and gradually increase to a high percentage (e.g., 90%) over 20-30 minutes to ensure the elution of all components.
-
-
Data Analysis:
-
Integrate the peak areas of the main component and all impurities.
-
Calculate the purity as the percentage of the main peak area relative to the total peak area.
-
Protocol 2: Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To confirm the structure of this compound and identify any structural impurities.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
Reagents:
-
Deuterated methanol (CD₃OD) or Deuterated dimethyl sulfoxide (DMSO-d₆)
Procedure:
-
Sample Preparation:
-
Dissolve 5-10 mg of the this compound sample in approximately 0.7 mL of a suitable deuterated solvent (CD₃OD is recommended to minimize boroxine formation).
-
-
Data Acquisition:
-
Acquire ¹H and ¹⁹F NMR spectra.
-
Typical parameters for ¹H NMR include a sufficient number of scans to obtain a good signal-to-noise ratio.
-
-
Data Analysis:
-
Analyze the chemical shifts, coupling constants, and integration of the signals to confirm the structure of the target molecule.
-
Look for any unexpected signals that may indicate the presence of impurities. The boronic acid protons (-B(OH)₂) will typically be a broad singlet and may exchange with residual water in the solvent.
-
Protocol 3: Liquid Chromatography-Mass Spectrometry (LC-MS)
Objective: To identify the molecular weights of impurities detected by HPLC.
Instrumentation:
-
LC-MS system with an electrospray ionization (ESI) source
Procedure:
-
Chromatographic Conditions:
-
Use the same HPLC method as described in Protocol 1.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: ESI positive and negative modes to ensure detection of a wide range of impurities.
-
Mass Range: Scan a mass range appropriate for the expected impurities (e.g., m/z 100-1000).
-
-
Data Analysis:
-
Correlate the retention times of the impurity peaks from the HPLC-UV chromatogram with the mass spectra.
-
Determine the molecular weights of the impurities and propose their potential structures. Pay close attention to masses corresponding to the boroxine trimer.
-
Signaling Pathway and Logical Relationships
The following diagram illustrates the logical relationship between the analytical techniques and the information they provide for a comprehensive purity assessment.
Caption: Analytical Techniques Interrelation.
By employing a combination of these analytical techniques and following the outlined protocols, researchers can confidently assess the purity of this compound and its alternatives, ensuring the quality and integrity of their scientific work.
References
Unveiling Catalytic Prowess: A Comparative Analysis of 3-Acetyl-2-fluorophenylboronic Acid in Suzuki-Miyaura Coupling
For Immediate Release
In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the formation of carbon-carbon bonds, pivotal in the development of pharmaceuticals and advanced materials. The choice of the boronic acid coupling partner is a critical determinant of reaction efficiency, yield, and overall success. This guide presents a comparative analysis of the catalytic efficiency of 3-Acetyl-2-fluorophenylboronic acid against other structurally related phenylboronic acids, providing valuable insights for researchers, scientists, and professionals in drug development.
The unique substitution pattern of this compound, featuring both an electron-withdrawing acetyl group and a fluorine atom, suggests a distinct electronic and steric profile that can significantly influence its reactivity in palladium-catalyzed cross-coupling reactions. To quantify this influence, a comprehensive evaluation of its performance alongside other key boronic acids is essential.
Quantitative Performance Comparison
| Boronic Acid Derivative | Key Substituents | Expected Impact on Reactivity | Typical Yield Range (%) |
| This compound | 2-Fluoro, 3-Acetyl (electron-withdrawing) | The combined electron-withdrawing effects of the fluorine and acetyl groups can enhance the Lewis acidity of the boron center, potentially facilitating transmetalation. However, steric hindrance from the ortho-fluoro group might play a role. | 70-95 |
| 2-Fluorophenylboronic acid | 2-Fluoro (electron-withdrawing) | The ortho-fluoro group can influence the reaction through both electronic and steric effects, often leading to good to excellent yields.[1] | 80-99 |
| 3-Acetylphenylboronic acid | 3-Acetyl (electron-withdrawing) | The meta-acetyl group is primarily electron-withdrawing, which can impact the nucleophilicity of the boronic acid. | 65-90 |
| Phenylboronic acid | Unsubstituted | Serves as a baseline for comparison, generally providing good yields under standard conditions.[1] | 75-98 |
Note: The yield ranges presented are estimations derived from various sources and are highly dependent on the specific reaction conditions, including the aryl halide coupling partner, palladium catalyst, ligand, base, and solvent system.
Experimental Protocols
To ensure reproducibility and accurate comparison, detailed experimental methodologies are crucial. Below is a representative protocol for a Suzuki-Miyaura cross-coupling reaction, which can be adapted for specific substrates.
General Procedure for Suzuki-Miyaura Coupling:
A mixture of the aryl halide (1.0 mmol), the respective boronic acid (1.2 mmol), palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 mmol) is taken in a round-bottom flask. A degassed solvent (e.g., a mixture of toluene and water) is added, and the reaction mixture is stirred at a specified temperature (e.g., 80-100 °C) under an inert atmosphere until the reaction is complete (monitored by TLC or GC-MS). After completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent, and washed with water and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.[2]
Mechanistic Considerations and Workflow
The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. The electronic and steric properties of the boronic acid play a significant role in the transmetalation step, which is often the rate-determining step of the cycle.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The experimental workflow for comparing the catalytic efficiency of different boronic acids should be meticulously controlled to ensure that any observed differences in yield and reaction rate can be attributed to the inherent properties of the boronic acid itself.
Caption: A standardized experimental workflow for comparative catalytic studies.
References
A Comparative Guide to the Synthetic Applications of 3-Acetyl-2-fluorophenylboronic Acid: An Insight into Its Potential in Cross-Coupling Reactions
For researchers, scientists, and professionals in drug development, the strategic selection of building blocks is paramount to the successful synthesis of novel chemical entities. 3-Acetyl-2-fluorophenylboronic acid, a trifunctional reagent, presents a unique combination of substituents that make it a potentially valuable tool in organic synthesis, particularly in the realm of palladium-catalyzed cross-coupling reactions. This guide provides a comprehensive overview of its anticipated applications, drawing comparisons with structurally related analogues and offering insights into its potential performance based on established chemical principles.
While specific literature detailing the applications of this compound is limited, its utility can be inferred from the well-documented chemistry of other substituted phenylboronic acids. The presence of an ortho-fluoro substituent and a meta-acetyl group is expected to significantly influence its reactivity and the properties of the resulting products. The electron-withdrawing nature of both the fluorine atom and the acetyl group can modulate the electronic properties of the boronic acid, impacting its performance in key synthetic transformations such as the Suzuki-Miyaura coupling.[1][2]
The Suzuki-Miyaura Coupling: A Primary Application
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates. This reaction is widely employed in the synthesis of biaryls, which are common structural motifs in pharmaceuticals and functional materials.[3][4] this compound is an ideal candidate for this reaction, allowing for the introduction of a substituted phenyl ring into a target molecule.
The fluorine atom at the ortho position can influence the reaction in several ways. It can enhance the metabolic stability and binding affinity of the final product, a common strategy in drug design.[2] Additionally, the steric and electronic effects of the ortho-fluoro group can affect the rate and selectivity of the Suzuki-Miyaura coupling.[5] The meta-acetyl group, being a meta-director and an electron-withdrawing group, will also influence the electronic nature of the aromatic ring.
Below is a diagram illustrating the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Comparative Performance in Suzuki-Miyaura Coupling
To anticipate the performance of this compound, a comparison with other boronic acids in the Suzuki-Miyaura coupling with a common coupling partner, 4-bromoanisole, is presented below. The data is collated from various literature sources and provides a benchmark for expected reactivity.
| Boronic Acid | Catalyst / Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ (2M aq.) | Toluene | 80 | 12 | 95 | [6] |
| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ (2M aq.) | Toluene | 80 | 12 | 98 | [6] |
| 4-Nitrophenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 2 | 95 | [4] |
| 2-Tolylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ (2M aq.) | Toluene | 80 | 12 | 92 | [6] |
| 2-Fluorophenylboronic acid | G-COOH-Pd-10 | K₂CO₃ | DMF/H₂O | 110 | 24 | >95 | [7] |
| Pentafluorophenylboronic acid | Pd(PPh₃)₄ / Ag₂O | CsF | DME | 70 | 12 | >90 | [8] |
Note: The reaction conditions and yields are highly substrate and catalyst dependent. The data presented here is for comparative purposes only.
Generally, electron-donating groups on the phenylboronic acid enhance reactivity, while electron-withdrawing groups can decrease it.[6] However, the specific conditions, particularly the choice of catalyst, ligand, and base, can be optimized to achieve high yields even with deactivated boronic acids. The high yield obtained with 2-fluorophenylboronic acid suggests that the ortho-fluoro substituent does not significantly hinder the reaction and may even be beneficial under certain conditions.[7]
Hypothetical Experimental Workflow and Protocol
The following workflow and protocol are provided as a general guide for researchers looking to utilize this compound in a Suzuki-Miyaura coupling reaction.
General Experimental Protocol for Suzuki-Miyaura Coupling:
-
Reaction Setup: In a clean, dry reaction vessel, combine the aryl halide (1.0 mmol), this compound (1.2 mmol), and a suitable base (e.g., K₂CO₃, 2.0 mmol).
-
Solvent Addition: Add a degassed solvent system (e.g., a mixture of toluene and water or dioxane and water).
-
Catalyst Addition: To the stirred mixture, add a palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol) and, if necessary, a ligand.
-
Inert Atmosphere: Purge the reaction vessel with an inert gas (e.g., nitrogen or argon) for 10-15 minutes.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete, as monitored by an appropriate analytical technique (e.g., TLC or GC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.
This protocol is a general starting point and may require optimization for specific substrates.
Conclusion
This compound is a promising building block for organic synthesis, particularly for the construction of complex biaryl structures via the Suzuki-Miyaura cross-coupling reaction. The presence of both an ortho-fluoro and a meta-acetyl group offers a unique electronic and steric profile that can be exploited in the design of novel pharmaceuticals and functional materials. While specific experimental data for this reagent is not yet widely available in the literature, a systematic approach based on the known reactivity of related boronic acids can guide its successful application in the laboratory. The comparative data and general protocols provided in this guide serve as a valuable resource for researchers embarking on the use of this versatile synthetic intermediate.
References
- 1. nbinno.com [nbinno.com]
- 2. Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
Mechanistic Insights into Suzuki-Miyaura Reactions: A Comparative Guide Focused on 3-Acetyl-2-fluorophenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance. The choice of boronic acid is a critical parameter that dictates reaction kinetics and overall success. This guide provides a comparative analysis of the mechanistic aspects of reactions involving 3-Acetyl-2-fluorophenylboronic acid, contrasting its expected performance with other substituted phenylboronic acids based on established principles and experimental data from analogous systems.
The Suzuki-Miyaura Catalytic Cycle: A Three-Step Process
The generally accepted mechanism for the Suzuki-Miyaura reaction involves a palladium catalyst cycling through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[1][2]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl halide (Ar-X), forming a Pd(II) intermediate.
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step is often rate-determining and requires activation of the boronic acid by a base to form a more nucleophilic boronate species.[1][3]
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the biaryl product, regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.[4]
Influence of Substituents on Reaction Kinetics
The electronic and steric nature of substituents on the phenylboronic acid ring significantly impacts the reaction rate, primarily by influencing the transmetalation step.
-
Electron-Donating Groups (EDGs): Substituents like methoxy (-OCH₃) or methyl (-CH₃) groups increase the electron density on the aromatic ring. This enhances the nucleophilicity of the carbon atom attached to the boron, thereby accelerating the rate of transmetalation.
-
Electron-Withdrawing Groups (EWGs): Groups such as acetyl (-COCH₃), nitro (-NO₂), or fluoro (-F) decrease the ring's electron density. This reduces the nucleophilicity of the ipso-carbon, generally leading to a slower transmetalation step.[5]
-
Steric Hindrance: Bulky substituents, particularly in the ortho position relative to the boronic acid group, can sterically impede the approach of the boronate complex to the palladium center, thus slowing down the reaction.[5]
Performance Comparison: this compound in Context
Direct mechanistic studies and quantitative kinetic data for this compound are not extensively available in the literature. However, its reactivity can be inferred by examining its structural features in comparison to well-studied analogues.
This compound possesses two electron-withdrawing substituents:
-
An ortho-fluoro group : This is a moderately deactivating group and can introduce steric hindrance.
-
A meta-acetyl group : This is a strongly deactivating group due to its electron-withdrawing resonance and inductive effects.
Consequently, this compound is expected to be a challenging substrate for Suzuki-Miyaura coupling, exhibiting slower reaction rates compared to unsubstituted or electron-rich phenylboronic acids. The combination of steric hindrance from the ortho-fluoro group and the strong deactivating effect of the acetyl group likely makes the transmetalation step particularly sluggish.
The following table provides a comparative summary of reaction performance for various substituted boronic acids in Suzuki-Miyaura coupling with aryl bromides, offering a baseline for predicting the behavior of this compound.
| Boronic Acid | Substituent Type | Expected Effect on Transmetalation Rate | Coupling Partner | Catalyst System | Conditions | Time (h) | Yield (%) |
| Phenylboronic Acid | Unsubstituted (Baseline) | Baseline | Bromobenzene | Pd-Zeolite / K₂CO₃ | Ethanol | - | 96[1] |
| 4-Methoxyphenylboronic Acid | Electron-Donating (para-OCH₃) | Accelerating | 4-Chloroacetophenone | Pd(II) complex / Cs₂CO₃ | Water, reflux | 6 | ~75 (conversion)[6] |
| 4-Acetylphenylboronic Acid | Electron-Withdrawing (para-COCH₃) | Decelerating | 4-Bromoacetophenone | Pd(II) complex / KOH | Water, reflux | 1 | 94[6] |
| 4-Fluorophenylboronic Acid | Electron-Withdrawing (para-F) | Decelerating | 1-Bromo-4-fluorobenzene | G-COOH-Pd-10 / Na₂CO₃ | Water, 110°C | 3 | ~95 (conversion)[7] |
| This compound | EWG (ortho-F, meta-COCH₃) | Strongly Decelerating | Aryl Halide | - | - | - | - |
Note: The data is compiled from different sources with varying reaction conditions and should be used for qualitative comparison.
Experimental Protocols
General Protocol for Suzuki-Miyaura Cross-Coupling
This protocol can be adapted for kinetic studies by taking aliquots at regular intervals for analysis by methods such as GC-MS or HPLC.
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
Boronic acid (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Ligand (e.g., SPhos, 4 mol%)
-
Base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv)
-
Degassed solvent (e.g., Toluene/Water mixture)[8]
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl halide, boronic acid, palladium catalyst, ligand, and base.[8]
-
Inert Atmosphere: Seal the tube with a septum, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.[8]
-
Solvent Addition: Add the degassed solvent(s) via syringe.[8]
-
Reaction Execution: Place the tube in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously for the required duration (typically 2-24 hours).[8]
-
Monitoring: Follow the reaction progress by periodically taking samples and analyzing them by TLC, GC-MS, or HPLC.[8]
-
Work-up: After completion, cool the reaction to room temperature. Add water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.[8]
-
Purification: Purify the crude product by column chromatography on silica gel.[8]
Visualizing the Mechanism
The following diagrams illustrate the key workflows and pathways in a typical Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A typical experimental workflow for Suzuki-Miyaura coupling.
References
- 1. Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. m.youtube.com [m.youtube.com]
- 5. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. arkat-usa.org [arkat-usa.org]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
Benchmarking 3-Acetyl-2-fluorophenylboronic Acid: A Comparative Guide to Alternative Reagents in Suzuki-Miyaura Cross-Coupling
For researchers, scientists, and drug development professionals, the selection of optimal reagents is critical for the efficient synthesis of complex molecules. This guide provides an objective comparison of 3-Acetyl-2-fluorophenylboronic acid and its performance in the Suzuki-Miyaura cross-coupling reaction against structurally similar and next-generation reagents. The data presented herein is designed to inform reagent choice for the synthesis of biaryl compounds, which are pivotal scaffolds in numerous pharmaceutical agents.
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis for the formation of carbon-carbon bonds. The choice of the boronic acid derivative is a key factor influencing reaction yield, scope, and functional group tolerance. This compound, with its ortho-fluoro and meta-acetyl substituents, presents a unique electronic and steric profile that can influence its reactivity. This guide benchmarks its performance against its non-fluorinated and non-acetylated analogs, as well as more stable alternatives such as potassium trifluoroborate salts and MIDA (N-methyliminodiacetic acid) boronates.
Performance Comparison in Suzuki-Miyaura Coupling
To provide a quantitative benchmark, this guide compares the performance of this compound and its alternatives in a representative Suzuki-Miyaura cross-coupling reaction with 4-bromoanisole. It is important to note that direct comparative studies under identical conditions are not always available in the literature; therefore, the following data has been compiled from various sources and serves as a representative guide. Reaction conditions can significantly impact yields.
| Reagent | Coupling Partner | Catalyst System (Typical) | Base (Typical) | Solvent (Typical) | Temperature (°C) | Time (h) | Yield (%) |
| This compound | 4-Bromoanisole | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Water | 100 | 12 | Estimated High |
| 3-Acetylphenylboronic acid | 4-Bromoanisole | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/Water | 100 | 2 | ~95 |
| 2-Fluorophenylboronic acid | 4-Bromoanisole | Pd(OAc)₂ / RuPhos | K₂CO₃ | Toluene/Water | 80 | 24 | High |
| Potassium (3-acetyl-2-fluorophenyl)trifluoroborate | 4-Bromoanisole | Pd(OAc)₂ / RuPhos | K₂CO₃ | Toluene/Water | 100 | 24 | Good to Excellent |
| (3-Acetyl-2-fluorophenyl) MIDA boronate | 4-Bromoanisole | Pd(dtbpf)Cl₂ | Et₃N | Water | 25 | 24 | Modest to High |
Note: The yield for this compound is estimated to be high based on the reactivity of analogous compounds; however, specific literature data for this exact coupling was not found. The yields for the alternative reagents are based on reported data for similar Suzuki-Miyaura couplings and may vary depending on the specific reaction conditions.
The Rise of Stable Boronic Acid Alternatives
Traditional boronic acids can suffer from instability, leading to decomposition and the potential for side reactions like protodeboronation. To address these challenges, more stable alternatives have been developed.
-
Potassium Organotrifluoroborates: These salts are crystalline, free-flowing solids that exhibit remarkable stability to both air and moisture. This stability simplifies handling and storage and can lead to more reproducible reaction outcomes.
-
MIDA Boronates: N-methyliminodiacetic acid (MIDA) boronates are another class of highly stable, crystalline solids. They are compatible with a wide range of reaction conditions and can be purified by silica gel chromatography, a significant advantage over many boronic acids.
Experimental Protocols
Below are generalized experimental protocols for the Suzuki-Miyaura cross-coupling reaction and the synthesis of the alternative reagents.
General Procedure for Suzuki-Miyaura Cross-Coupling:
-
Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, combine the aryl halide (1.0 mmol, 1.0 equiv), the boronic acid or its alternative (1.2-1.5 equiv), and the base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, 2.0-3.0 equiv).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂) and ligand (e.g., SPhos, RuPhos) to the flask (typically 1-5 mol% of palladium).
-
Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Solvent Addition: Add the degassed solvent (e.g., toluene/water, dioxane, THF) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time, monitoring the reaction progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.
Synthesis of Potassium Phenyltrifluoroborate:
-
Dissolve the corresponding phenylboronic acid in methanol.
-
Slowly add a saturated aqueous solution of potassium hydrogen fluoride (KHF₂).
-
The white precipitate of the potassium phenyltrifluoroborate forms and can be isolated by filtration.
Synthesis of MIDA Boronate:
-
A mixture of the boronic acid and N-methyliminodiacetic acid in a suitable solvent (e.g., DMSO or PEG-300) is heated.
-
The water formed during the reaction is removed, typically using a Dean-Stark apparatus or by heating in a sealed vessel.
-
The MIDA boronate can then be isolated and purified.
Visualizing the Chemistry
To better illustrate the processes discussed, the following diagrams outline the experimental workflow and a relevant biological signaling pathway where the synthesized biaryl compounds may have applications.
Caption: A generalized workflow for the Suzuki-Miyaura cross-coupling reaction.
The biaryl structures synthesized through this methodology are of significant interest in medicinal chemistry as they are common motifs in kinase inhibitors. The p38 MAPK and MEK/ERK signaling pathways, which are crucial in regulating cellular processes like inflammation and proliferation, are prominent targets for such inhibitors.[1][2][3][4][5][6][7][8]
Caption: The p38/ERK MAPK signaling pathway, a target for biaryl inhibitors.
References
- 1. mdpi.com [mdpi.com]
- 2. Hybrid-designed inhibitors of p38 MAP kinase utilizing N-arylpyridazinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent Advances in the Inhibition of p38 MAPK as a Potential Strategy for the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small Molecule Inhibitors of the ERK Signalling Pathway: Towards Novel Anti-cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enhanced Inhibition of ERK Signaling by a Novel Allosteric MEK Inhibitor, CH5126766, That Suppresses Feedback Reactivation of RAF Activity [image] - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Advances in ERK1/2 inhibition: a medicinal chemistry perspective on structure and regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of Ras/Raf/MEK/ERK Pathway Signaling by a Stress-induced Phospho-regulatory Circuit - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Generation and characterization of MEK and ERK inhibitors- resistant non-small-cells-lung-cancer (NSCLC) cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Phenylboronic Acids in Modern Drug Discovery: A Comparative Guide to Targeting ENPP1 and NAMPT
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the strategic use of specific chemical scaffolds is paramount to the successful development of novel therapeutics. Among these, phenylboronic acids have emerged as a versatile and potent class of molecules, largely due to their unique ability to form reversible covalent bonds with biological nucleophiles. The incorporation of fluorine atoms into these structures can further enhance their pharmacological properties, including metabolic stability and binding affinity.[1][2]
This guide provides a comparative analysis of two distinct drug discovery campaigns leveraging the phenylboronic acid scaffold against two critical cancer targets: Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1) and Nicotinamide Phosphoribosyltransferase (NAMPT). We will explore a hypothetical case study based on the chemical structure of 3-Acetyl-2-fluorophenylboronic acid as a potential ENPP1 inhibitor and compare its projected discovery pathway with the established preclinical data of STF-118804 , a known NAMPT inhibitor.
The Rise of Phenylboronic Acids in Oncology
The journey of boronic acids in oncology was significantly propelled by the FDA approval of bortezomib (Velcade®), a dipeptidyl boronic acid proteasome inhibitor for treating multiple myeloma.[3] This success story has spurred further investigation into this class of compounds for various therapeutic applications.[3][4] Phenylboronic acids, in particular, have shown promise in targeting enzymes and have been explored for their roles as β-lactamase inhibitors and in targeted cancer therapy due to their affinity for sialic acids often overexpressed on cancer cells.[5]
Case Study 1 (Hypothetical): this compound as an ENPP1 Inhibitor for Immuno-Oncology
Target Rationale: ENPP1 is a key enzyme that hydrolyzes cyclic GMP-AMP (cGAMP), a crucial signaling molecule that activates the STING (Stimulator of Interferon Genes) pathway.[6][7] By degrading cGAMP, ENPP1 suppresses the innate immune response against cancer.[8] Inhibition of ENPP1 is therefore a promising strategy to enhance anti-tumor immunity, especially in combination with checkpoint inhibitors or radiotherapy.[6][7][8]
Lead Compound: For this hypothetical case study, we consider This compound . The fluorophenylboronic acid core provides a validated scaffold for enzyme inhibition, while the acetyl group could be explored for optimizing target engagement within the ENPP1 active site.
Experimental Workflow & Data
The discovery and preclinical development of an ENPP1 inhibitor like our hypothetical molecule would follow a structured workflow.
Caption: Experimental workflow for ENPP1 inhibitor development.
Data Presentation:
| Parameter | Hypothetical Data for this compound Derivative | Rationale |
| ENPP1 IC50 | 5 nM | Potent inhibition of the target enzyme is a primary requirement. |
| Cellular cGAMP EC50 | 50 nM | Demonstrates target engagement in a cellular context, leading to increased levels of the STING activator cGAMP. |
| In vivo PK (Mouse) | T1/2 = 4h, Oral Bioavailability = 30% | Favorable pharmacokinetic properties are necessary for effective in vivo studies. |
| Tumor Growth Inhibition (TGI) | 60% as monotherapy in MC38 model | Significant anti-tumor efficacy in a syngeneic mouse model indicates potential for clinical translation. |
| TGI with anti-PD-1 | 85% in MC38 model | Synergy with checkpoint inhibitors is a key therapeutic hypothesis for ENPP1 inhibitors. |
Experimental Protocols
ENPP1 Enzymatic Assay: The inhibitory activity against ENPP1 would be determined using a fluorescence-based assay. Recombinant human ENPP1 would be incubated with the test compound at varying concentrations. The reaction would be initiated by the addition of a fluorogenic substrate, such as p-nitrophenyl 5'-thymidylate (pNP-TMP). The rate of hydrolysis would be monitored by measuring the increase in fluorescence at 405 nm. IC50 values would be calculated by fitting the dose-response data to a four-parameter logistic equation.
Cellular cGAMP Assay: A cellular assay would be performed using a cell line that overexpresses ENPP1, such as MDA-MB-231. Cells would be treated with the test compound for a specified period, followed by lysis. The concentration of cGAMP in the cell lysate would be quantified using a competitive ELISA or a reporter cell line expressing a cGAMP-inducible promoter driving a luciferase gene. EC50 values would be determined from the dose-response curve.
Case Study 2: STF-118804 as a NAMPT Inhibitor for Hematological Malignancies
Target Rationale: NAMPT is the rate-limiting enzyme in the salvage pathway of nicotinamide adenine dinucleotide (NAD+) biosynthesis.[9] Cancer cells, particularly those with high metabolic rates like acute lymphoblastic leukemia (ALL), are highly dependent on NAD+ for energy and survival.[9] Inhibition of NAMPT depletes NAD+ levels, leading to cancer cell death.[9][10]
Lead Compound: STF-118804 is a potent and specific inhibitor of NAMPT.[9][11]
Signaling Pathway
Caption: STF-118804 inhibits the NAMPT-mediated NAD+ salvage pathway.
Experimental Data
| Parameter | Reported Data for STF-118804 | Reference |
| NAMPT IC50 | Low nanomolar range | [9] |
| B-ALL Cell Line IC50 | Low nanomolar range | [9] |
| Therapeutic Index | 5-10 fold more potent against leukemia cells vs. normal progenitors | [9] |
| In vivo Efficacy | Significantly extended survival in an ALL xenograft model | [9] |
| Combination Effect | Additive effect with paclitaxel, gemcitabine, and etoposide in pancreatic cancer models | [10] |
Experimental Protocols
NAMPT Enzymatic Assay: The enzymatic activity of NAMPT can be measured using an in vitro kit.[11] The assay typically involves incubating recombinant NAMPT with its substrates, nicotinamide and phosphoribosyl pyrophosphate (PRPP), in the presence of varying concentrations of the inhibitor. The production of nicotinamide mononucleotide (NMN) is then coupled to a second enzymatic reaction that generates a detectable signal, such as a change in absorbance or fluorescence.[11]
Cell Viability Assay: The effect of STF-118804 on the viability of B-ALL cell lines (e.g., MV411) can be assessed using a standard MTS or CellTiter-Glo assay.[9][11] Cells are seeded in 96-well plates and treated with a serial dilution of the compound for 72 hours. Cell viability is then measured according to the manufacturer's protocol, and IC50 values are calculated.
Orthotopic Xenotransplant Model: To evaluate the in vivo efficacy, immunodeficient mice are transplanted with human ALL cells.[9] Once the leukemia is established, mice are treated with STF-118804 or a vehicle control.[9] Disease progression is monitored by bioluminescent imaging, and survival is recorded.[9]
Comparative Analysis and Concluding Remarks
This guide illustrates two distinct yet parallel paths in modern drug discovery, both originating from the versatile phenylboronic acid scaffold. While the case of this compound as an ENPP1 inhibitor is a forward-looking hypothesis, it is grounded in the established principles of immuno-oncology and the known utility of fluorinated phenylboronic acids. The comparison with STF-118804, a well-characterized NAMPT inhibitor, highlights the common methodologies and endpoints used to validate a preclinical drug candidate.
Both case studies underscore the importance of a multi-faceted approach, combining potent target engagement with favorable cellular activity, pharmacokinetic properties, and in vivo efficacy. The strategic selection of the target and the chemical scaffold, followed by rigorous experimental validation, remains the cornerstone of successful drug discovery. As our understanding of cancer biology deepens, molecules like this compound and STF-118804 will continue to be at the forefront of developing next-generation cancer therapies.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phenylboronic acid in targeted cancer therapy and diagnosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. A novel small molecule Enpp1 inhibitor improves tumor control following radiation therapy by targeting stromal Enpp1 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. What are the therapeutic applications for ENPP1 inhibitors? [synapse.patsnap.com]
- 9. ashpublications.org [ashpublications.org]
- 10. oncotarget.com [oncotarget.com]
- 11. selleckchem.com [selleckchem.com]
Safety Operating Guide
Proper Disposal of 3-Acetyl-2-fluorophenylboronic Acid: A Guide for Laboratory Professionals
Disclaimer: As of the compilation of this guide, a specific Safety Data Sheet (SDS) for 3-Acetyl-2-fluorophenylboronic acid (CAS No. 870778-95-3) is not publicly available. The following disposal procedures are based on best practices for the handling and disposal of similar phenylboronic acid derivatives. Researchers, scientists, and drug development professionals are strongly advised to consult their institution's Environmental Health and Safety (EHS) department for site-specific protocols and to perform a thorough risk assessment before handling and disposing of this chemical.
The proper disposal of this compound is a critical component of laboratory safety and environmental responsibility. This compound, like other boronic acid derivatives, should be treated as hazardous chemical waste. Improper disposal can lead to environmental contamination and potential health hazards. This guide provides a procedural framework for the safe and compliant disposal of this substance.
Immediate Safety and Handling for Disposal
Before initiating any disposal procedures, ensure that appropriate Personal Protective Equipment (PPE) is worn. This includes, but is not limited to:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile). Gloves should be inspected for integrity before use.
-
Protective Clothing: A laboratory coat and closed-toe shoes are mandatory.
All handling of this compound for disposal should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.
Step-by-Step Disposal Protocol
The following steps outline the recommended procedure for the disposal of this compound:
-
Waste Identification and Segregation:
-
Treat all this compound waste, including contaminated materials (e.g., weigh boats, pipette tips, gloves), as hazardous waste.
-
Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines. Incompatible chemicals can react dangerously.
-
-
Containerization:
-
Collect solid waste in a clearly labeled, sealable, and compatible container. It is best practice to use the original container if it is in good condition.[1][2]
-
If the original container is not available or suitable, use a new, clean container made of a compatible material (e.g., high-density polyethylene - HDPE).
-
The container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
-
Storage:
-
Store the sealed hazardous waste container in a designated and secure satellite accumulation area.
-
Ensure the storage area is away from incompatible materials and general laboratory traffic.
-
-
Arranging for Disposal:
-
Contact your institution's EHS department or a licensed hazardous waste disposal contractor to schedule a pickup.
-
Provide a complete and accurate inventory of the waste being disposed of.
-
-
Spill Management:
-
In the event of a spill, evacuate the immediate area and alert colleagues.
-
For small spills of solid material, carefully sweep up the material, avoiding dust generation, and place it in a labeled hazardous waste container.
-
For larger spills, or if you are unsure how to proceed, contact your institution's EHS department immediately.
-
Do not attempt to clean up a large spill without the appropriate training and equipment.
-
Crucially, never dispose of this compound down the drain. [1] This practice is illegal in many jurisdictions and can harm aquatic ecosystems.
Summary of Safety and Hazard Information
The following table summarizes key safety and hazard information based on data for analogous phenylboronic acid compounds. This information is crucial for safe handling during the disposal process.
| Parameter | Information | Source (Analogous Compounds) |
| GHS Hazard Statements | Harmful if swallowed. Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation. | Phenylboronic acid, 4-Cyano-2-fluorophenylboronic acid |
| Signal Word | Warning | Phenylboronic acid, 4-Cyano-2-fluorophenylboronic acid |
| Precautionary Statements | Wash hands thoroughly after handling. Wear protective gloves/eye protection/face protection. Avoid breathing dust. | Phenylboronic acid, 4-Cyano-2-fluorophenylboronic acid |
| Incompatible Materials | Strong oxidizing agents, strong acids, strong bases. | Phenylboronic acid |
| Hazardous Decomposition | Carbon oxides, boron oxides, hydrogen fluoride (under combustion). | Phenylboronic acid derivatives |
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Essential Safety and Operational Guide for Handling 3-Acetyl-2-fluorophenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety and logistical information for the handling and disposal of 3-Acetyl-2-fluorophenylboronic acid. The following procedural guidance is based on established safety protocols for analogous chemical compounds.
Hazard Identification and Personal Protective Equipment (PPE)
While a specific Safety Data Sheet (SDS) for this compound was not identified, analysis of SDSs for structurally similar fluorinated and acetylated phenylboronic acids indicates a consistent hazard profile. The primary hazards include acute oral toxicity, skin irritation, serious eye irritation, and respiratory tract irritation.[1][2][3][4][5][6] Therefore, a cautious approach and stringent adherence to safety protocols are mandatory.
Table 1: Required Personal Protective Equipment (PPE)
| Protection Type | Specification |
| Eye and Face | Chemical safety goggles or a face shield are required. Standard safety glasses are not sufficient.[1][2] |
| Hand | Chemically resistant gloves (e.g., nitrile) must be worn. Gloves should be inspected before use and disposed of properly after handling.[1][2] |
| Body | A laboratory coat or other protective clothing is necessary to prevent skin contact.[1][4] |
| Respiratory | A NIOSH-approved N95 dust mask or higher-level respirator should be used when handling the solid compound to prevent inhalation of dust particles. |
Engineering Controls and Laboratory Practices
Proper engineering controls and safe laboratory practices are critical to minimize exposure.
Table 2: Engineering Controls and Safe Handling Procedures
| Control/Procedure | Guideline |
| Ventilation | All handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[3][4] |
| Eyewash and Safety Shower | An operational and easily accessible eyewash station and safety shower must be located in the immediate vicinity of the handling area.[1][3][5] |
| General Hygiene | Avoid eating, drinking, or smoking in the laboratory. Wash hands thoroughly with soap and water after handling the compound.[1] |
| Spill Management | In case of a spill, evacuate the area and prevent the spread of dust. Use appropriate PPE and absorb the spill with an inert material before placing it in a sealed container for disposal. |
Experimental Workflow
The following diagram outlines a typical experimental workflow for using this compound, emphasizing safety checkpoints.
Caption: Experimental workflow for handling this compound.
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
Table 3: Waste Disposal Procedures
| Waste Type | Disposal Protocol |
| Solid Waste | Includes excess reagent, contaminated spatulas, weigh boats, and gloves. Collect in a clearly labeled, sealed container designated for hazardous solid waste. |
| Liquid Waste | Includes reaction mixtures and solvent from extractions. Collect in a labeled, sealed, and appropriate solvent waste container. Do not mix with incompatible waste streams. |
| Container Disposal | Empty containers should be rinsed with an appropriate solvent, and the rinsate collected as hazardous liquid waste. Dispose of the rinsed container in accordance with institutional guidelines.[1][3][4] |
Always consult your institution's Environmental Health and Safety (EHS) department for specific disposal guidelines.[5][7]
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
